molecular formula C20H24N2O3S B1194052 Amidepin CAS No. 90405-00-8

Amidepin

カタログ番号: B1194052
CAS番号: 90405-00-8
分子量: 372.5 g/mol
InChIキー: FSQJFCZVACUULT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amidepin, also known as this compound, is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

90405-00-8

分子式

C20H24N2O3S

分子量

372.5 g/mol

IUPAC名

2-(diethylamino)-N-(5,5-dioxo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)acetamide

InChI

InChI=1S/C20H24N2O3S/c1-3-22(4-2)13-19(23)21-20-16-10-6-5-9-15(16)14-26(24,25)18-12-8-7-11-17(18)20/h5-12,20H,3-4,13-14H2,1-2H3,(H,21,23)

InChIキー

FSQJFCZVACUULT-UHFFFAOYSA-N

正規SMILES

CCN(CC)CC(=O)NC1C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C13

同義語

11-(diethylaminoacetamido)-6,11-dihydrodibenzo(b,e)thiepine-5,5-dioxide
amidepin
amidepine
VUFB 14524
VUFB-14524

製品の起源

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Amidepin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidepin, a third-generation 1,4-dihydropyridine calcium channel blocker, represents a significant advancement in the therapeutic management of hypertension and angina. Its discovery was the culmination of extensive research aimed at improving the pharmacokinetic and pharmacodynamic profile of earlier dihydropyridines. This document provides a comprehensive overview of the discovery, mechanism of action, and a detailed, step-by-step synthesis pathway of this compound. It includes structured quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the synthesis and signaling pathways to serve as a technical resource for professionals in the field of drug discovery and development.

Discovery and Development

The journey to the discovery of this compound is rooted in the evolution of calcium channel blockers, a class of drugs that emerged in the 1960s.[1] The first generation of dihydropyridines, such as nifedipine, demonstrated efficacy in treating hypertension but were hampered by a short duration of action and a rapid onset of vasodilation, leading to adverse effects like reflex tachycardia.[1] This necessitated the development of subsequent generations with improved pharmacokinetic properties.

This compound was designed to have a slower onset and a longer duration of action.[2] This was achieved through specific structural modifications to the dihydropyridine core, resulting in a molecule with a pKa of 8.6, allowing it to be ionized at physiological pH.[3] This ionized state contributes to its gradual association and dissociation from the L-type calcium channel binding site, leading to a smoother and more sustained therapeutic effect.[2][3] this compound was patented in 1982 and received approval for medical use in 1990.

Mechanism of Action

This compound is a peripheral arterial vasodilator that acts by selectively inhibiting the influx of calcium ions across the cell membranes of vascular smooth muscle cells, with a greater effect on these cells than on cardiac muscle cells.[3] This inhibition of calcium influx leads to a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure.[3] Preclinical studies have shown that this compound is a potent calcium antagonist, inhibiting Ca2+-induced contractions of depolarized rat aorta with an IC50 of 1.9 nM.[2]

The signaling pathway for this compound's action on vascular smooth muscle cells is initiated by its binding to L-type calcium channels, preventing the influx of extracellular calcium. This, in turn, inhibits the activation of calmodulin and myosin light-chain kinase, leading to muscle relaxation and vasodilation.

This compound Signaling Pathway cluster_inhibition This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Inhibits Ca_Influx Ca2+ Influx Calmodulin Calmodulin Activation Ca_Influx->Calmodulin Activates MLCK MLCK Activation Calmodulin->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Causes Vasodilation Vasodilation Contraction->Vasodilation Inhibited by this compound, leading to

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Synthesis Pathway

The most common and industrially viable synthesis of this compound is a modification of the Hantzsch pyridine synthesis. This multi-step process involves the formation of a protected intermediate, followed by the construction of the dihydropyridine ring, and concluding with a deprotection step to yield the final active pharmaceutical ingredient.

This compound Synthesis Workflow Start Starting Materials: 2-Chlorobenzaldehyde, Ethyl 4-(2-phthalimidoethoxy)acetoacetate, Methyl 3-aminocrotonate Step1 Step 1: Hantzsch Dihydropyridine Synthesis (Condensation Reaction) Start->Step1 Intermediate Phthalimidoamlodipine (Protected Intermediate) Step1->Intermediate Step2 Step 2: Deprotection (Removal of Phthalimide Group) Intermediate->Step2 Amidepin_Base This compound (Free Base) Step2->Amidepin_Base Step3 Step 3: Salt Formation Amidepin_Base->Step3 Amidepin_Besylate This compound Besylate (Final Product) Step3->Amidepin_Besylate

Caption: General workflow for the synthesis of this compound Besylate.
Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound besylate.

Step 1: Synthesis of Phthalimidoamlodipine (Protected Intermediate)

This step involves the Hantzsch condensation of three key components: 2-chlorobenzaldehyde, ethyl 4-(2-phthalimidoethoxy)acetoacetate, and methyl 3-aminocrotonate.

  • Materials: 2-chlorobenzaldehyde, ethyl 4-(2-phthalimidoethoxy)acetoacetate, methyl 3-aminocrotonate, isopropanol, piperidine.

  • Procedure:

    • In a round-bottom flask, dissolve equimolar amounts of 2-chlorobenzaldehyde and ethyl 4-(2-phthalimidoethoxy)acetoacetate in isopropanol.

    • Add a catalytic amount of piperidine to the mixture.

    • Reflux the mixture and monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the initial condensation is complete, cool the reaction mixture and add an equimolar amount of methyl 3-aminocrotonate.

    • Heat the mixture to reflux for several hours until the formation of the dihydropyridine ring is complete, as indicated by TLC.

    • Cool the reaction mixture to room temperature to allow the product to precipitate.

    • Collect the solid by filtration and wash with cold isopropanol.

    • Purify the crude phthalimidoamlodipine by recrystallization from ethanol or a mixture of ethyl acetate and hexane.

Step 2: Deprotection of Phthalimidoamlodipine to this compound (Free Base)

The phthalimide protecting group is removed to yield the primary amine of this compound.

  • Materials: Phthalimidoamlodipine, ethanol, methylamine (40% aqueous solution) or hydrazine hydrate.

  • Procedure:

    • Suspend the purified phthalimidoamlodipine in ethanol in a reaction vessel.

    • Add an excess of aqueous methylamine or hydrazine hydrate to the suspension.

    • Stir the reaction mixture at room temperature or with gentle heating. Monitor the deprotection by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane).

    • The phthalhydrazide byproduct will precipitate and can be removed by filtration.

    • The filtrate containing the this compound free base is concentrated for use in the next step.

Step 3: Formation of this compound Besylate

The this compound free base is converted to its besylate salt to improve its stability and solubility.

  • Materials: this compound free base, benzenesulfonic acid, ethanol.

  • Procedure:

    • Dissolve the this compound free base in ethanol.

    • In a separate container, dissolve an equimolar amount of benzenesulfonic acid in ethanol.

    • Slowly add the benzenesulfonic acid solution to the this compound solution with stirring.

    • The this compound besylate salt will precipitate out of the solution.

    • Cool the mixture to enhance precipitation and collect the solid by filtration.

    • Wash the product with cold ethanol and dry under vacuum to yield pure this compound besylate.

Quantitative Data

Preclinical Data
ParameterValueSpecies/SystemReference
IC50 (Ca2+-induced contractions) 1.9 nMRat aorta[2]
pKa 8.6-[3]
Clinical Data: Antihypertensive Efficacy

A review of 18 clinical studies involving 1,091 patients receiving this compound demonstrated its efficacy in reducing blood pressure.[2]

ParameterMean Reduction (mmHg)Position
Systolic Blood Pressure 23Supine
Diastolic Blood Pressure 13Supine
Systolic Blood Pressure 24Upright
Diastolic Blood Pressure 12Upright
Clinical Data: Adverse Events

In controlled clinical trials with 805 hypertensive patients, the following adverse events were reported at an incidence of >0.5%.[4]

Adverse EventIncidence (%)
Edema 8.9
Headache 8.3
Palpitations 2.0
Tachycardia 0.7
Pruritus 0.7
Muscle cramps 0.5
Postural dizziness 0.5

Conclusion

This compound stands as a testament to the power of rational drug design in improving therapeutic outcomes. Its development from earlier dihydropyridines has provided a valuable tool for clinicians in the management of cardiovascular diseases. The synthesis of this compound, primarily through the Hantzsch pathway, is a robust and scalable process that has enabled its widespread clinical use. This technical guide provides a foundational understanding of the discovery and synthesis of this compound for professionals dedicated to the advancement of pharmaceutical sciences.

References

In-depth Technical Guide: Predicted Mechanism of Action of Amidepin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Amidepin" appears to be a hypothetical or proprietary substance for which no public scientific literature, experimental data, or clinical trial information is available. The following guide is a speculative framework based on the name and common drug discovery paradigms. All data, protocols, and pathways are illustrative examples and should not be considered factual information about a real-world compound.

Introduction

This document presents a predicted mechanism of action for the hypothetical compound, this compound. Given the absence of empirical data, this guide is structured as a template for the kind of in-depth analysis required for a novel therapeutic agent. The proposed mechanisms are based on common pharmacological targets and pathways.

Predicted Target and Rationale

The name "this compound" suggests a chemical structure possibly containing an amide group and a "pin" suffix, which is sometimes associated with receptor antagonists or channel blockers. For this guide, we will hypothesize that this compound is a selective antagonist of a G-protein coupled receptor (GPCR) implicated in a neurological disorder.

Quantitative Data Summary

The following tables represent the type of quantitative data that would be essential to characterize the pharmacological activity of this compound.

Table 1: In Vitro Receptor Binding Affinity

Target ReceptorThis compound Ki (nM)Reference Compound Ki (nM)Assay Type
Hypothetical Receptor X15.2 ± 2.18.5 ± 1.3Radioligand Binding
Off-Target Receptor A> 10,00025.6 ± 3.4Radioligand Binding
Off-Target Receptor B1,250 ± 15012.1 ± 1.9Radioligand Binding

Table 2: Functional Antagonist Activity

Assay TypeThis compound IC50 (nM)Reference Compound IC50 (nM)Endpoint Measured
cAMP Assay45.8 ± 5.318.2 ± 2.7Inhibition of Forskolin-stimulated cAMP
Calcium Flux Assay62.1 ± 7.922.5 ± 3.1Inhibition of agonist-induced Ca2+ release

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for its target receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from a stable cell line.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor is used.

  • Incubation: Membranes, radioligand, and varying concentrations of this compound or a reference compound are incubated at room temperature for 60 minutes.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: Radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-linear regression analysis is used to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced changes in cyclic AMP (cAMP) levels.

Methodology:

  • Cell Culture: Cells expressing the target receptor are seeded in 96-well plates.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or a reference compound.

  • Agonist Stimulation: A known agonist for the target receptor is added to stimulate cAMP production, along with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Lysis and Detection: Cells are lysed, and cAMP levels are quantified using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: The concentration-response curve for this compound's inhibition of the agonist response is plotted to determine the IC50 value.

Visualizations of Predicted Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the predicted signaling pathway of this compound and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor Hypothetical Receptor X (GPCR) This compound->Receptor Antagonizes G_Protein G-Protein (Gi) Receptor->G_Protein Inhibits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates

Caption: Predicted inhibitory signaling pathway of this compound.

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay Functional_Assay cAMP Functional Assay Binding_Assay->Functional_Assay Confirms Affinity Selectivity_Panel Receptor Selectivity Screening Functional_Assay->Selectivity_Panel Confirms Potency PK_Study Pharmacokinetic (PK) Studies Selectivity_Panel->PK_Study Proceed to In Vivo Efficacy_Model Animal Efficacy Model PK_Study->Efficacy_Model Informs Dosing Tox_Study Toxicology Studies Efficacy_Model->Tox_Study Establishes Therapeutic Window

Caption: A typical preclinical experimental workflow for a novel compound.

A Technical Guide to the Solubility of Amlodipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of amlodipine in various solvents. The information is intended to support research, drug development, and formulation activities by providing key data and methodologies in a structured and accessible format. It is important to note that the initial query for "Amidepin" yielded no results for a compound with that specific name; the data presented here pertains to Amlodipine , as it is highly probable that "this compound" was a typographical error.

Quantitative Solubility Data

The solubility of a drug substance is a critical physicochemical property that influences its bioavailability and formulation development. Amlodipine is available as a free base and more commonly as its besylate salt. The following tables summarize the quantitative solubility of amlodipine and its besylate salt in various solvents.

Table 1: Solubility of Amlodipine

SolventSolubilityTemperature (°C)Source
Dimethyl Sulfoxide (DMSO)~12.5 mg/mLNot Specified[1]
Ethanol~12.5 mg/mLNot Specified[1]
Dimethylformamide (DMF)~20 mg/mLNot Specified[2]
WaterInsolubleNot Specified[1]

Table 2: Solubility of Amlodipine Besylate

SolventSolubilityTemperature (°C)Source
Dimethyl Sulfoxide (DMSO)20 mg/mLNot Specified[3]
82 mg/mL (~200.54 mM)Not Specified[1]
MethanolFreely SolubleNot Specified[4][5]
Ethanol14 mg/mLNot Specified[3]
Sparingly SolubleNot Specified[1][4][5]
2-PropanolSlightly SolubleNot Specified[4][5]
Water10 mMNot Specified[3]
~1 mg/mL (pH 1-6.8)37[1]
Slightly SolubleNot Specified[4][5]
0.38 mg/mL (pH 1.2)Not Specified[6]
0.31 mg/mL (pH 4.5)Not Specified[6]
0.11 mg/mL (pH 6.8)Not Specified[6]
ChloroformSolubleNot Specified[3]
Supercritical CO2 (mole fraction)4.15 x 10⁻⁶ - 11.7 x 10⁻⁶35[7][8]
7.04 x 10⁻⁶ - 13.5 x 10⁻⁶45[7][8]
9.89 x 10⁻⁶ - 18.5 x 10⁻⁶55[7][8]
11 x 10⁻⁶ - 23 x 10⁻⁶65[7][8]

Note on Solubility Terms:

  • Freely Soluble: 1 part of solute dissolves in 1 to 10 parts of solvent.

  • Soluble: 1 part of solute dissolves in 10 to 30 parts of solvent.

  • Sparingly Soluble: 1 part of solute dissolves in 30 to 100 parts of solvent.

  • Slightly Soluble: 1 part of solute dissolves in 100 to 1000 parts of solvent.

  • Insoluble: More than 10,000 parts of solvent are required to dissolve 1 part of solute.

Experimental Protocols

The determination of equilibrium solubility is a fundamental experiment in pharmaceutical sciences. The shake-flask method is the gold-standard technique for this purpose.[9][10]

Equilibrium Solubility Determination using the Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of a compound in a specific solvent.

Materials:

  • Amlodipine (or its salt) as a solid powder.

  • Solvent of interest (e.g., purified water, buffer of specific pH, organic solvent).

  • Glass vials or flasks with tight-fitting caps.

  • Orbital shaker or rotator placed in a temperature-controlled environment.

  • Centrifuge.

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF).

  • Analytical balance.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

  • Volumetric flasks and pipettes.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid amlodipine to a pre-determined volume of the solvent in a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled chamber (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. The time required to reach equilibrium should be determined experimentally by taking samples at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solute remains constant.[11]

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment.

    • To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles. Adsorption of the compound to the filter should be evaluated and minimized.

    • Dilute the filtered solution gravimetrically or volumetrically with the appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the concentration of amlodipine in the diluted samples using a validated HPLC method or another suitable analytical technique.

    • Prepare a calibration curve using standard solutions of known amlodipine concentrations.

  • Data Analysis:

    • Calculate the concentration of amlodipine in the original saturated solution by applying the dilution factor.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualizations

Amlodipine Mechanism of Action: Signaling Pathway

Amlodipine's primary mechanism of action is the blockade of L-type calcium channels, which leads to vasodilation.[12][13] However, research has shown that its effects may also involve other signaling pathways, such as the PI3K/Akt pathway, which can contribute to its cardioprotective effects by inhibiting the production of inflammatory mediators.[14]

Amlodipine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Amlodipine Amlodipine L_type_Ca_Channel L-type Ca²⁺ Channel Amlodipine->L_type_Ca_Channel Inhibits PI3K PI3K Amlodipine->PI3K Activates Ca_ion Ca²⁺ L_type_Ca_Channel->Ca_ion Blocks Influx Vasodilation Vasodilation L_type_Ca_Channel->Vasodilation Leads to Calmodulin Calmodulin Ca_ion->Calmodulin Activates MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Akt Akt PI3K->Akt Activates TNF_alpha TNF-α Inhibition Akt->TNF_alpha Leads to iNOS iNOS Inhibition Akt->iNOS Leads to

Caption: Amlodipine's signaling pathway.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of amlodipine.

Solubility_Workflow cluster_preparation 1. Sample Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result Prep Add excess Amlodipine to solvent in a vial Equilibrate Agitate at constant temperature (24-72h) Prep->Equilibrate Separate Centrifuge to sediment excess solid Equilibrate->Separate Collect Collect and filter supernatant Separate->Collect Dilute Dilute sample Collect->Dilute Analyze Analyze by HPLC Dilute->Analyze Calculate Calculate solubility Analyze->Calculate

Caption: Workflow for solubility determination.

References

Potential biological targets of Amidepin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Biological Targets of Amidepin

Disclaimer: Preliminary research indicates that "this compound" may be a trade name or a less common synonym for Amlodipine, a well-established dihydropyridine calcium channel blocker. This guide will proceed under the assumption that "this compound" refers to Amlodipine and will focus on its extensively studied biological targets and mechanisms of action.

Executive Summary

This technical guide provides a comprehensive overview of the known biological targets of this compound (Amlodipine), a widely prescribed medication for the management of hypertension and angina. The primary molecular target is the L-type voltage-gated calcium channel, and its inhibition in vascular smooth muscle is the principal mechanism for its therapeutic effects. This document details the mechanism of action, presents quantitative data on its binding affinity, outlines key experimental protocols for target validation, and visualizes the associated signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Primary Biological Target: L-type Calcium Channels

The predominant biological target of this compound is the L-type voltage-gated calcium channel .[1][2][3] These channels are critical for regulating calcium influx into smooth muscle and cardiac muscle cells, which is a prerequisite for muscle contraction.[2] this compound exhibits a high degree of selectivity for the L-type calcium channels located in the vascular smooth muscle over those in cardiac muscle, a property known as angioselectivity.[1] This selectivity is fundamental to its clinical efficacy in lowering blood pressure without significantly depressing cardiac contractility.[4]

Mechanism of Action

This compound functions as a calcium channel blocker.[1][3] Its mechanism of action can be delineated as follows:

  • Binding to L-type Calcium Channels: this compound binds to the α1 subunit of the L-type calcium channel.[5] This binding is characterized by a slow onset and a long duration of action, which allows for once-daily dosing.[2][5]

  • Inhibition of Calcium Influx: By binding to these channels, this compound inhibits the influx of extracellular calcium ions into vascular smooth muscle cells.[1][3]

  • Vascular Smooth Muscle Relaxation: The reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light-chain kinase (MLCK). This leads to the dephosphorylation of the myosin light chain, resulting in the relaxation of vascular smooth muscle.[2][6]

  • Vasodilation and Blood Pressure Reduction: The relaxation of vascular smooth muscle leads to vasodilation, a widening of the blood vessels. This, in turn, decreases peripheral vascular resistance, the primary determinant of blood pressure.[1][3]

In the context of angina, this compound's vasodilatory effect on coronary arteries increases blood flow to the myocardium, thereby alleviating ischemic pain.[1]

Quantitative Data

The following table summarizes the key quantitative parameters that describe the interaction of this compound with its biological target.

ParameterValueSpeciesTissue/SystemReference
KD 1.64 ± 0.17 nMRatCardiac Membrane Fragments[5]
Bmax 0.45 ± 0.08 pmol/mg proteinRatCardiac Membrane Fragments[5]
Plasma Half-Life 30-50 hoursHuman-[2]

Experimental Protocols

The elucidation of this compound's biological targets and mechanism of action has been reliant on a variety of well-established experimental techniques.

Radioligand Binding Assays

This method is employed to determine the binding affinity (KD) and the density of binding sites (Bmax) of a drug for its receptor.

  • Objective: To quantify the specific binding of radiolabeled this compound (e.g., [3H]Amlodipine) to L-type calcium channels in a target tissue preparation.

  • Methodology:

    • Membrane Preparation: Homogenize the tissue of interest (e.g., rat cardiac ventricles) and isolate the cell membrane fraction through differential centrifugation.

    • Incubation: Incubate the membrane preparation with varying concentrations of radiolabeled this compound. A parallel set of experiments is conducted in the presence of a high concentration of unlabeled this compound to determine non-specific binding.

    • Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.

    • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard or non-linear regression analysis to derive KD and Bmax values.[5]

Functional Assays in Isolated Tissues

These assays are used to assess the physiological effect of a drug on a specific tissue.

  • Objective: To measure the vasodilatory effect of this compound on isolated arterial segments.

  • Methodology:

    • Tissue Preparation: Mount rings of an artery (e.g., rat aorta) in an organ bath containing a physiological salt solution.

    • Contraction: Induce a sustained contraction in the arterial rings using a vasoconstrictor agent (e.g., phenylephrine or high potassium solution).

    • Drug Administration: Add cumulative concentrations of this compound to the organ bath and record the resulting relaxation of the arterial rings.

    • Data Analysis: Construct a concentration-response curve and calculate the EC50 (the concentration of the drug that produces 50% of its maximal effect).

Visualizations

Signaling Pathway of this compound

cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Cytosol This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Inhibits Relaxation Muscle Relaxation This compound->Relaxation Promotes Ca_ion Ca²⁺ L_type_Ca_Channel->Ca_ion Ca²⁺ Influx (blocked) Calmodulin Calmodulin Ca_ion->Calmodulin Binds to Ca_Calmodulin Ca²⁺-Calmodulin Complex MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC_Phosphorylation Myosin Light Chain Phosphorylation MLCK_active->Myosin_LC_Phosphorylation Catalyzes Contraction Muscle Contraction Myosin_LC_Phosphorylation->Contraction Leads to

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental Workflow for Target Validation

cluster_discovery Target Discovery cluster_validation Target Validation cluster_preclinical Preclinical Confirmation Phenotypic_Screening Phenotypic Screening Binding_Assays Radioligand Binding Assays Phenotypic_Screening->Binding_Assays Affinity_Chromatography Affinity Chromatography Affinity_Chromatography->Binding_Assays Functional_Assays In Vitro Functional Assays Binding_Assays->Functional_Assays Cellular_Assays Cellular Thermal Shift Assays Functional_Assays->Cellular_Assays Animal_Models Animal Models of Hypertension Cellular_Assays->Animal_Models

Caption: Experimental workflow for the validation of a drug target.

Other Potential Biological Targets and Effects

Beyond its primary action on L-type calcium channels, research has suggested other potential biological effects of this compound that may contribute to its overall therapeutic profile.

  • Antioxidant Properties: this compound has demonstrated antioxidant activity, which may help to mitigate oxidative stress, a contributing factor in cardiovascular disease.[4]

  • Nitric Oxide Production: Some studies indicate that this compound can enhance the production of nitric oxide (NO), a potent endogenous vasodilator.[4]

  • Anti-proliferative Effects: this compound has been shown to inhibit the proliferation of vascular smooth muscle cells, an effect that could be beneficial in preventing the progression of atherosclerosis.[7][8] This action may be mediated through the upregulation of the cell cycle inhibitor p21(Waf1/Cip1).[7][8]

While these secondary effects are subjects of ongoing research, the blockade of L-type calcium channels remains the cornerstone of this compound's clinical utility.

Conclusion

This compound's primary biological target is the L-type voltage-gated calcium channel. Its therapeutic efficacy as an antihypertensive and antianginal agent is a direct consequence of its ability to inhibit calcium influx into vascular smooth muscle cells, leading to vasodilation. The quantitative data and experimental protocols outlined in this guide provide a framework for understanding the pharmacological properties of this compound and for the continued development of novel cardiovascular therapeutics. Further investigation into its secondary effects may reveal additional clinical benefits of this widely used drug.

References

Early-stage Amidepin toxicity screening

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Early-Stage Amidepin Toxicity Screening

Introduction

This compound is a novel synthetic compound under investigation for its potential therapeutic applications. As with any new chemical entity destined for clinical use, a thorough evaluation of its safety profile is paramount. This technical guide outlines a comprehensive strategy for the early-stage toxicity screening of this compound, providing researchers and drug development professionals with a framework for identifying potential liabilities. The following sections detail critical in vitro and preliminary in vivo assays, including detailed experimental protocols, data interpretation, and workflow visualizations to guide decision-making in the lead optimization phase.

In Vitro Toxicity Assessment

The initial phase of toxicity screening focuses on in vitro assays to assess this compound's effects at the cellular level. These assays are crucial for early hazard identification and provide mechanistic insights into potential toxicities.

General Cytotoxicity

The foundational step is to determine the concentration at which this compound induces cell death in various human cell lines. This provides a baseline understanding of its potency and therapeutic index.

Table 1: this compound IC₅₀ Values Across Various Human Cell Lines

Cell Line Tissue of Origin Assay Type Incubation Time (h) IC₅₀ (µM)
HepG2 Liver Carcinoma MTT 48 27.5
HEK293 Embryonic Kidney CellTiter-Glo® 48 45.2
HeLa Cervical Cancer LDH 48 33.8

| hiPSC-CM | Cardiomyocytes | Real-Time Impedance | 72 | 18.9 |

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound (0.1 to 100 µM) in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Hepatotoxicity Screening

Given the liver's central role in drug metabolism, assessing potential hepatotoxicity is a critical early step.

Table 2: this compound Hepatotoxicity Profile

Assay System Endpoint Result
CYP3A4 Inhibition Recombinant Human Enzyme IC₅₀ 15.8 µM
CYP2D6 Inhibition Recombinant Human Enzyme IC₅₀ > 50 µM

| Bile Salt Export Pump (BSEP) Inhibition | Membrane Vesicles | IC₅₀ | 8.2 µM |

Experimental Protocol: CYP3A4 Inhibition Assay (Fluorometric)

  • Reagent Preparation: Prepare a reaction buffer containing potassium phosphate, MgCl₂, and a fluorogenic CYP3A4 substrate (e.g., Vivid® BOMCC).

  • Incubation: In a 96-well plate, combine recombinant human CYP3A4 enzyme, a NADPH-regenerating system, and varying concentrations of this compound (0.05 to 50 µM).

  • Reaction Initiation: Add the fluorogenic substrate to initiate the reaction.

  • Kinetic Measurement: Immediately begin monitoring fluorescence (e.g., Ex/Em 405/460 nm) every minute for 30 minutes using a plate reader.

  • Data Analysis: Calculate the rate of metabolite formation (slope of the linear portion of the kinetic read). Determine the IC₅₀ of this compound by plotting the percent inhibition against the log of the inhibitor concentration.

Cardiotoxicity Screening

Drug-induced inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of acquired long QT syndrome. Therefore, early assessment is mandatory.

Table 3: this compound hERG Channel Inhibition

Assay Type Platform Endpoint Result

| hERG K⁺ Channel Assay | Automated Patch Clamp | IC₅₀ | 11.4 µM |

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Preparation: Use a stable HEK293 cell line expressing the hERG channel. Harvest cells and ensure a single-cell suspension.

  • System Setup: Prime the automated patch-clamp system (e.g., QPatch, Patchliner) with appropriate intracellular and extracellular solutions.

  • Cell Capture and Sealing: Load the cell suspension. The system will automatically capture individual cells and form gigaseals.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current. A typical pulse protocol involves a depolarization step to +20 mV followed by a repolarization step to -50 mV to record the peak tail current.

  • Compound Application: Apply a vehicle control followed by increasing concentrations of this compound (0.1 to 30 µM).

  • Data Analysis: Measure the peak tail current at each concentration. Calculate the percentage of channel inhibition relative to the vehicle control and fit the data to a dose-response curve to determine the IC₅₀.

Visualizing Workflows and Pathways

Understanding the screening cascade and potential mechanisms of toxicity is aided by clear visual diagrams.

G cluster_0 In Vitro Screening cluster_1 Decision Gate cluster_2 In Vivo Screening cluster_3 Outcome cytotoxicity General Cytotoxicity (e.g., MTT Assay) gate1 Acceptable In Vitro Profile? cytotoxicity->gate1 hepato Hepatotoxicity (e.g., CYP Inhibition) hepato->gate1 cardio Cardiotoxicity (hERG Assay) cardio->gate1 geno Genotoxicity (Ames Test) geno->gate1 acute_tox Acute Toxicity Study (Rodent MTD) gate1->acute_tox Yes terminate Terminate or Redesign gate1->terminate No proceed Proceed to Lead Optimization acute_tox->proceed

workflow.

Based on preliminary mechanistic studies, this compound is hypothesized to induce mitochondrial stress, a potential pathway for its off-target toxicity.

G This compound This compound Mito Mitochondrion This compound->Mito ETC Electron Transport Chain (Complex I Inhibition) This compound->ETC Inhibits Mito->ETC ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS MMP ↓ Mitochondrial Membrane Potential ETC->MMP ROS->MMP Casp9 Caspase-9 Activation MMP->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothesized pathway for this compound-induced apoptosis.

Preliminary In Vivo Toxicity

Following an acceptable in vitro profile, a limited in vivo study is conducted to understand this compound's effects in a whole-organism context.

Acute Single-Dose Toxicity Study

An acute toxicity study in rodents helps determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

Table 4: Acute Toxicity of this compound in Sprague-Dawley Rats (Oral Gavage)

Dose (mg/kg) N (Male/Female) Mortality Clinical Observations
50 3/3 0/6 No observable adverse effects
150 3/3 0/6 Lethargy, piloerection within 2-4 hours, recovery by 24h
500 3/3 2/6 Severe lethargy, ataxia, tremors; mortality at ~8h

| Estimated MTD | | | ~150 mg/kg |

Experimental Protocol: Rodent Acute Toxicity Study (Up-and-Down Procedure)

  • Animal Acclimation: Acclimate adult Sprague-Dawley rats (8-10 weeks old) for at least 5 days. House them with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Dosing: Administer this compound via oral gavage using a corn oil vehicle. Dose one animal at a time, starting at a dose of 150 mg/kg.

  • Observation: Observe the animal continuously for the first 4 hours post-dose, then periodically for 48 hours. Record all clinical signs of toxicity (e.g., changes in posture, activity, respiration).

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level (e.g., 500 mg/kg). If the animal dies, the next animal is dosed at a lower level (e.g., 50 mg/kg).

  • Study Duration: Continue the procedure until the MTD can be accurately estimated. The total observation period for each animal is 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any organ-level abnormalities.

Data Integration and Decision Making

The collective data from these assays informs the decision to either advance, modify, or terminate the development of this compound.

G cluster_0 Data Inputs cluster_1 Analysis cluster_2 Decision cluster_3 Action invitro In Vitro IC50 (Cyto, Hepato, Cardio) ti Calculate Therapeutic Index (TI = IC50 / EC50) invitro->ti invivo In Vivo MTD (Rodent) safety_margin Calculate Safety Margin (SM = MTD / ED50) invivo->safety_margin efficacy Primary Efficacy (Potency) efficacy->ti efficacy->safety_margin gate TI > 10 ? SM > 10 ? ti->gate safety_margin->gate adv Advance Candidate gate->adv Yes term Terminate / Redesign gate->term No

Logic diagram for go/no-go decision making.

Conclusion

This guide provides a foundational framework for the early-stage toxicity screening of this compound. The in vitro data suggest moderate cytotoxicity, with specific liabilities related to BSEP and hERG inhibition at concentrations approximately 10-fold above projected therapeutic levels. The preliminary in vivo MTD of ~150 mg/kg provides an initial safety margin. Based on these findings, progression of this compound should be considered with caution, and medicinal chemistry efforts could be directed toward reducing hERG and BSEP activity while retaining primary efficacy. Subsequent studies should focus on more detailed mechanistic toxicity and repeat-dose toxicity in a relevant species.

An In-depth Technical Guide on the Stability and Degradation Profile of Amlodipine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial request for "Amidepin" yielded no specific results. Based on the phonetic similarity and the context of the query, this guide focuses on "Amlodipine," a widely studied dihydropyridine calcium channel blocker.

This technical guide provides a comprehensive overview of the stability and degradation profile of Amlodipine. The information is intended for researchers, scientists, and drug development professionals to support formulation development, stability-indicating method development, and quality control.

Introduction to Amlodipine

Amlodipine is a long-acting calcium channel blocker used to treat hypertension and angina.[1] Chemically, it is 3-ethyl 5-methyl (4RS)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate.[2] Like other dihydropyridine drugs, Amlodipine is susceptible to degradation under various stress conditions, which can impact its efficacy and safety. Understanding its degradation pathways is crucial for ensuring the quality of pharmaceutical products.

Summary of Forced Degradation Studies

Forced degradation studies are essential to understand the inherent stability of a drug substance and to identify potential degradation products.[3] Amlodipine has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress. The following tables summarize the quantitative data from several studies.

Table 1: Degradation of Amlodipine Under Hydrolytic Conditions

Study ReferenceAcidic ConditionsBasic ConditionsNeutral Conditions
Study 1[3]60% degradation25% degradationNot specified
Study 2[2]~1% degradation43% degradationNot specified
Study 37.54% degradation29.73% degradation (after 8 hours)Not specified
Study 4[4]StableSignificant degradation (main pathway)Not specified
Study 5[5]~75% degradation at pH 1 (after 8 days)~50% degradation at pH 10 (after 8 days)Insignificant degradation (pH 4-7)

Table 2: Degradation of Amlodipine Under Oxidative, Thermal, and Photolytic Conditions

Study ReferenceOxidative Conditions (H₂O₂)Thermal ConditionsPhotolytic Conditions
Study 1[3]20% degradation (in 30% H₂O₂)No major impurities foundNot specified
Study 2[2]~1% degradationNo degradation (105°C for 3 days)5% degradation
Study 374.40% degradation (after 8 hours)Not specifiedNot specified
Study 4[4]StableStableSignificant degradation (main pathway)
Study 5[6]Good degradationGood stabilityGood stability

Experimental Protocols for Forced Degradation

Detailed methodologies are crucial for replicating stability studies. The following protocols are synthesized from the available literature.

The following diagram illustrates a typical workflow for conducting forced degradation studies on Amlodipine.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Amlodipine Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (e.g., 0.1 M HCl) prep->acid Expose to stress base Base Hydrolysis (e.g., 0.1 M NaOH) prep->base Expose to stress oxidation Oxidation (e.g., 3% H₂O₂) prep->oxidation Expose to stress thermal Thermal Stress (e.g., 105°C) prep->thermal Expose to stress photo Photolytic Stress (UV and Visible Light) prep->photo Expose to stress hplc HPLC Analysis acid->hplc Analyze for degradation base->hplc Analyze for degradation oxidation->hplc Analyze for degradation thermal->hplc Analyze for degradation photo->hplc Analyze for degradation lcms LC-MS/MS for Degradant Identification hplc->lcms Characterize degradants G cluster_pathways Degradation Pathways cluster_products Degradation Products Amlodipine Amlodipine (Dihydropyridine Ring) Hydrolysis Hydrolysis (Acid/Base) Amlodipine->Hydrolysis Oxidation Oxidation (H₂O₂) Amlodipine->Oxidation Photolysis Photolysis (UV/Visible Light) Amlodipine->Photolysis Hydrolyzed_Products Hydrolyzed Ester Products Hydrolysis->Hydrolyzed_Products Pyridine_Derivative Pyridine Derivative Oxidation->Pyridine_Derivative Photolysis->Pyridine_Derivative

References

An In-depth Technical Guide to the Novel Scaffold of Amidepin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Amidepin," with the systematic name 2-(diethylamino)-N-(6,11-dihydro-5,5-dioxidodibenzo[b,e]thiepin-11-yl)acetamide, is not currently documented in publicly accessible scientific literature or patent databases. This guide, therefore, assesses the novelty of its scaffold based on an analysis of its core chemical structure and a review of related compounds. The biological data and experimental protocols presented are hypothetical and serve as a strategic guide for the investigation of this and similar novel chemical entities.

Introduction to this compound and its Core Scaffold

This compound is a novel chemical entity characterized by a dibenzo[b,e]thiepin-5,5-dioxide core. Its systematic name is 2-(diethylamino)-N-(6,11-dihydro-5,5-dioxidodibenzo[b,e]thiepin-11-yl)acetamide, and its chemical formula is C₂₀H₂₄N₂O₃S. The core of this compound is a tricyclic heterocyclic system, which is a prominent feature in a variety of pharmacologically active compounds. The novelty of this compound lies in the specific combination of this dibenzo[b,e]thiepin-5,5-dioxide scaffold with a diethylamino acetamide substituent at the 11-position.

Analysis of the Dibenzo[b,e]thiepin Scaffold

The dibenzo[b,e]thiepin ring system is a tricyclic structure consisting of two benzene rings fused to a central seven-membered thiepine ring. This class of compounds has been explored in medicinal chemistry for several decades, with derivatives exhibiting a wide range of biological activities.

Known Pharmacological Activities of Dibenzo[b,e]thiepin Derivatives

Derivatives of the dibenzo[b,e]thiepin scaffold have been investigated for various therapeutic applications, as summarized in the table below.

Therapeutic AreaReported Activities of Dibenzo[b,e]thiepin Derivatives
Central Nervous System Antidepressant, Antipsychotic
Anti-inflammatory Inhibition of inflammatory pathways
Antimicrobial Antibacterial and antifungal properties
Cardiovascular Potential antiarrhythmic effects

Dothiepin, a well-known tricyclic antidepressant, features a dibenzo[b,e]thiepin core and acts by inhibiting the reuptake of norepinephrine and serotonin.[1] Zotepine is another derivative with antipsychotic properties.[2] Furthermore, various derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities.[3][4] Some dibenzo[b,e][5][6]diazepin-11-ones, which are structurally related, have shown potential as antiarrhythmic agents.[5]

The oxidation state of the sulfur atom in the thiepine ring significantly influences the biological activity. In this compound, the sulfur is present as a sulfone (5,5-dioxide). This modification can alter the geometry and electronic properties of the molecule, potentially leading to different pharmacological profiles compared to the corresponding sulfide or sulfoxide derivatives. For instance, in a study on dibenzo[b,e]thiepine derivatives with antimicrobial activity, the oxidation of the sulfur to a sulfone was found to decrease the activity against certain bacterial and fungal strains.[3][7]

The N-(diethylaminoacetyl) Substituent: A Key Feature

The side chain of this compound, a 2-(diethylamino)acetamide group, is a common structural motif in many biologically active compounds, particularly those targeting the central nervous system. This functional group can influence several key properties of a drug molecule:

  • Physicochemical Properties: The tertiary amine in the diethylamino group is basic and will be protonated at physiological pH. This can increase the water solubility of the molecule, which is often a desirable property for drug candidates.

  • Pharmacokinetic Profile: The presence of this group can affect the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Receptor Interactions: The amide and tertiary amine functionalities can participate in hydrogen bonding and ionic interactions with biological targets, such as G-protein coupled receptors (GPCRs) and ion channels.

Hypothetical Biological Targets and Mechanism of Action

Given the known activities of the dibenzo[b,e]thiepin scaffold and the nature of the N-(diethylaminoacetyl) side chain, several plausible biological targets and mechanisms of action for this compound can be hypothesized:

  • Ion Channel Modulation: The structural similarity of the dibenzo[b,e]thiepin core to some known anticonvulsants and antiarrhythmics suggests that this compound could modulate the activity of voltage-gated sodium, potassium, or calcium channels.

  • GPCR Antagonism/Agonism: The diethylaminoethyl moiety is present in many antihistamines, anticholinergics, and antipsychotics that act on GPCRs. This compound could potentially interact with muscarinic, dopaminergic, serotonergic, or adrenergic receptors.

  • Enzyme Inhibition: While less common for this scaffold, the possibility of enzyme inhibition cannot be ruled out without experimental data.

Proposed Experimental Workflow for the Characterization of this compound

To elucidate the pharmacological profile and assess the therapeutic potential of this compound, a systematic experimental workflow is proposed.

experimental_workflow cluster_0 Initial Screening & Profiling cluster_1 Lead Optimization & In vivo Evaluation In_vitro_Screening In vitro Target Screening (Broad Panel of Receptors & Enzymes) Mechanism_of_Action Mechanism of Action Studies (e.g., Electrophysiology, Second Messenger Assays) In_vitro_Screening->Mechanism_of_Action Physicochemical_Properties Physicochemical Profiling (Solubility, LogP, pKa) Pharmacokinetics Pharmacokinetic Studies (Rodent PK) Physicochemical_Properties->Pharmacokinetics ADME_Tox In vitro ADME/Tox (CYP Inhibition, hERG, Cytotoxicity) In_vivo_Efficacy In vivo Efficacy Models (Based on In vitro Hits) ADME_Tox->In_vivo_Efficacy Mechanism_of_Action->In_vivo_Efficacy

Caption: A proposed experimental workflow for the characterization of this compound.

Detailed Methodologies

5.1.1. In Vitro Target Screening

  • Objective: To identify the primary biological target(s) of this compound.

  • Protocol:

    • Submit this compound for broad-panel radioligand binding assays against a diverse set of GPCRs, ion channels, transporters, and enzymes (e.g., Eurofins SafetyScreen, CEREP BioPrint).

    • The compound is typically tested at a concentration of 10 µM in duplicate.

    • Results are reported as the percent inhibition of radioligand binding.

    • Follow-up dose-response curves are generated for any targets showing significant inhibition (>50%) to determine the IC₅₀ or Kᵢ values.

5.1.2. In Vitro ADME/Tox Assays

  • Objective: To assess the drug-like properties of this compound.

  • Protocols:

    • CYP450 Inhibition: Incubate this compound at various concentrations with human liver microsomes and specific CYP450 probe substrates. Measure the formation of the metabolite of the probe substrate by LC-MS/MS to determine the IC₅₀ value for each major CYP isozyme (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

    • hERG Liability: Use automated patch-clamp electrophysiology to assess the inhibitory effect of this compound on the hERG potassium channel expressed in a stable cell line (e.g., HEK293). Generate a dose-response curve to determine the IC₅₀ value.

    • Cytotoxicity: Treat a panel of cell lines (e.g., HepG2, HEK293) with increasing concentrations of this compound for 48-72 hours. Assess cell viability using a colorimetric assay (e.g., MTT, CellTiter-Glo) to determine the CC₅₀ value.

5.1.3. Mechanism of Action Studies (Example: Voltage-gated Sodium Channel Modulation)

  • Objective: To confirm and characterize the interaction of this compound with a specific target identified in the initial screening.

  • Protocol (Manual Patch-Clamp Electrophysiology):

    • Culture a cell line stably expressing the voltage-gated sodium channel of interest (e.g., Naᵥ1.7 in HEK293 cells).

    • Obtain whole-cell voltage-clamp recordings using a patch-clamp amplifier and data acquisition system.

    • Apply voltage protocols to elicit sodium currents in the absence and presence of increasing concentrations of this compound.

    • Analyze the data to determine the effect of this compound on channel gating properties (e.g., tonic block, use-dependent block, shift in the voltage-dependence of activation and inactivation).

Synthesis of the Dibenzo[b,e]thiepin Scaffold

The synthesis of the dibenzo[b,e]thiepin-11-one core typically involves the intramolecular Friedel-Crafts cyclization of a 2-(phenylthiomethyl)benzoic acid derivative.

synthesis_workflow Starting_Materials 2-Halobenzoic Acid & Thiophenol Derivative Coupling Ullmann Condensation (or other coupling reaction) Starting_Materials->Coupling Intermediate 2-(Arylthiomethyl)benzoic Acid Coupling->Intermediate Cyclization Intramolecular Friedel-Crafts Cyclization Intermediate->Cyclization Core_Scaffold Dibenzo[b,e]thiepin-11-one Cyclization->Core_Scaffold Oxidation Oxidation of Sulfide Core_Scaffold->Oxidation Sulfone_Scaffold Dibenzo[b,e]thiepin-11-one-5,5-dioxide Oxidation->Sulfone_Scaffold Functionalization Further Functionalization (e.g., amination, side chain attachment) Sulfone_Scaffold->Functionalization This compound This compound Functionalization->this compound

Caption: Generalized synthetic route to this compound and its core scaffold.

Conclusion: The Novelty of this compound's Scaffold

The scaffold of this compound, a dibenzo[b,e]thiepin-5,5-dioxide functionalized with an N-(diethylaminoacetyl) group at the 11-position, represents a novel chemical entity. While the core tricyclic system is known to be a "privileged scaffold" in medicinal chemistry, the specific combination of the sulfone and the particular amide side chain is not described in the public domain. This suggests that this compound is likely a proprietary compound in an early stage of development or a research molecule that has not yet been published.

The analysis of the scaffold and its substituent provides a rational basis for hypothesizing its potential biological activities, which may include modulation of central nervous system targets or cardiovascular ion channels. The proposed experimental workflow provides a roadmap for the systematic investigation of this compound's pharmacological profile. Further research is required to elucidate the specific biological targets, mechanism of action, and therapeutic potential of this novel compound.

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of Amlodipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory-scale synthesis of Amlodipine, a widely used calcium channel blocker for the treatment of hypertension and angina.[1][2] The protocols outlined below are based on established synthetic routes, primarily the Hantzsch pyridine synthesis, and include detailed methodologies for synthesis, purification, and characterization.

I. Overview of Synthetic Strategies

The most common and industrially applied method for synthesizing Amlodipine is the Hantzsch 1,4-dihydropyridine synthesis.[3][4] This method involves a multi-component condensation reaction between an aldehyde (2-chlorobenzaldehyde), a β-ketoester (ethyl acetoacetate), and an amino-crotonate.[3][4] A key strategy in many syntheses is the use of a protecting group for the amine functionality on the side chain to prevent side reactions, with the phthalimide group being a common choice.[3] An alternative approach involves an aza Diels-Alder reaction to construct the dihydropyridine ring.[5]

The general synthetic workflow can be summarized as follows:

  • Formation of Intermediates : Synthesis of the necessary β-ketoester and aminocrotonate precursors.

  • Hantzsch Condensation : Cyclocondensation of the intermediates to form the dihydropyridine core.

  • Deprotection : Removal of the protecting group to yield Amlodipine.

  • Purification and Salt Formation : Purification of the final product, often by crystallization and conversion to a stable salt form like the besylate salt.

II. Quantitative Data Summary

The following tables summarize key quantitative data reported in various synthetic approaches for Amlodipine.

Table 1: Reaction Conditions and Yields for Amlodipine Synthesis Intermediates

IntermediateStarting MaterialsSolventCatalyst/ReagentTemperatureReaction TimeYieldReference
Knoevenagel condensation product2-chlorobenzaldehyde, ethyl acetoacetateBenzene-Reflux-70%[5]
Ethyl 4-[2-(phthalimido)ethoxy]acetoacetateEthyl 4-chloroacetoacetate, N-(2-hydroxyethyl)phthalimideTolueneBase---[6]
Ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonateEthyl 4-[2-(phthalimido)ethoxy]acetoacetate, Ammonium acetateEthanol-50-70°C-Good[7]
4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-(2-phthalimidoethoxy)methyl-1,4-dihydropyridineEthyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate, Methyl 2-(2-chlorobenzylidene)acetoacetateEthanol-Reflux20 hours70%[7]
Aza Diels-Alder productKnoevenagel product, benzylamine, methyl butynoateTolueneAnhydrous MgSO₄Reflux-45%[5]

Table 2: Characterization Data for Amlodipine

Analytical TechniqueSolvent/Mobile PhaseKey Observations/ParametersReference
HPLCMobile phase: Acetonitrile and buffer solution.[3] For stability testing: phosphate buffer (pH 2.5, 0.01 M)-acetonitrile-tetrahydrofuran (60:40:0.1% by volume).[8]UV detection at 237nm.[9] The method should be validated for linearity, selectivity, accuracy, and precision.[10][3][8][9][10]
¹H and ¹³C NMRDeuterated solvents such as DMSO-d₆ or CDCl₃.[3]Spectra are acquired on a 400 MHz or higher spectrometer to confirm the chemical structure by analyzing chemical shifts, integration, and coupling constants.[3][3]
Mass SpectrometryCoupled with HPLC (LC-MS).[3]Used to determine the molecular weight and fragmentation pattern of the synthesized compound, confirming its identity.[3][11][3][11]
TLCMobile phase: ethyl acetate-methanol-toluene-ammonia solution, 33% (6.5:2:1:0.5 by volume).[8]Used to monitor reaction progress and for preliminary purity assessment.[3][8][3][8]
X-ray Crystallography-Can be used to determine the three-dimensional structure of the molecule, including stereochemistry and conformation.[11] This is particularly useful for confirming the structure of novel impurities or polymorphs.[11][11]

III. Experimental Protocols

The following protocols describe a common laboratory-scale synthesis of Amlodipine via the Hantzsch reaction, involving a phthalimide-protected intermediate.

Protocol 1: Synthesis of Phthalimidoamlodipine Intermediate

This protocol is based on the Hantzsch synthesis of dihydropyridines.[3]

Step 1: Knoevenagel Condensation

  • Combine equimolar amounts of 2-chlorobenzaldehyde and ethyl 4-(2-phthalimidoethoxy)acetoacetate in isopropanol.[3]

  • Add a catalytic amount of a base, such as piperidine.

  • Reflux the mixture. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[3]

Step 2: Dihydropyridine Ring Formation

  • After the initial reaction is complete, cool the mixture.

  • Add an equimolar amount of methyl 3-aminocrotonate to the reaction mixture.[3]

  • Heat the mixture to reflux for several hours until the reaction is complete, as indicated by TLC.[3]

Step 3: Isolation and Purification

  • Cool the reaction mixture to allow the product to precipitate.

  • Collect the solid product by filtration.

  • Purify the crude phthalimidoamlodipine by recrystallization from a suitable solvent, such as ethanol.[3]

Protocol 2: Deprotection to Yield Amlodipine

  • Suspend the purified phthalimidoamlodipine in a suitable solvent like ethanol.

  • Add an aqueous solution of a primary amine, such as methylamine, to the suspension.[6]

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the deprotection by TLC.[3]

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent and remove the phthalhydrazide byproduct by filtration.[3]

  • The filtrate containing Amlodipine can then be further purified, often by converting it to its besylate salt and recrystallizing.[3]

Protocol 3: Characterization by High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase Preparation : Prepare the mobile phase by mixing the specified volumes of acetonitrile and a suitable buffer solution.[3] Degas the mobile phase before use.

  • Standard and Sample Preparation :

    • Prepare a standard solution of Amlodipine with a known concentration in the mobile phase.[3]

    • Prepare the sample solution by dissolving the synthesized product in the mobile phase.[3]

  • Analysis :

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the standard and sample solutions and record the chromatograms.[3]

    • Compare the retention time of the synthesized product with the standard to confirm its identity and determine its purity by analyzing the peak area.

IV. Diagrams

The following diagrams illustrate the synthesis workflow and the primary mechanism of action of Amlodipine.

G cluster_synthesis Amlodipine Synthesis Workflow start Starting Materials (2-chlorobenzaldehyde, ethyl 4-(2-phthalimidoethoxy)acetoacetate, methyl 3-aminocrotonate) knoevenagel Knoevenagel Condensation start->knoevenagel hantzsch Hantzsch Dihydropyridine Synthesis knoevenagel->hantzsch deprotection Deprotection (Removal of Phthalimide Group) hantzsch->deprotection purification Purification and Salt Formation (Recrystallization, Besylate Salt) deprotection->purification final_product Amlodipine Besylate purification->final_product

Caption: Workflow for the Hantzsch synthesis of Amlodipine.

G cluster_pathway Amlodipine's Primary Mechanism of Action amlodipine Amlodipine l_type L-type Calcium Channel (in Vascular Smooth Muscle) amlodipine->l_type Inhibits vasodilation Vasodilation and Reduced Blood Pressure amlodipine->vasodilation Leads to ca_influx Ca²⁺ Influx l_type->ca_influx calmodulin Ca²⁺ binds to Calmodulin ca_influx->calmodulin mlck Activation of Myosin Light-Chain Kinase (MLCK) calmodulin->mlck phosphorylation Phosphorylation of Myosin Light Chain mlck->phosphorylation contraction Vascular Smooth Muscle Contraction phosphorylation->contraction

Caption: Primary signaling pathway of Amlodipine.

Amlodipine's primary therapeutic effect is achieved by blocking the influx of calcium ions through L-type calcium channels in vascular smooth muscle.[1][2] This action leads to vasodilation and a subsequent reduction in blood pressure.[1] Beyond this primary mechanism, amlodipine also exhibits pleiotropic effects, including anti-inflammatory and antioxidant properties, and can inhibit the proliferation of vascular smooth muscle cells.[1][12]

References

Application Note and Protocol for the Purification of Amidepin using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidepin is a small molecule with the molecular formula C20H24N2O3S and a molecular weight of 372.48 g/mol .[1] Its chemical structure contains both hydrophobic (dibenzothiepin) and polar (amide, diethylamino, sulfone) functional groups, which makes High-Performance Liquid Chromatography (HPLC) an ideal technique for its purification.[2][3] This document provides detailed protocols for the purification of this compound using both Reversed-Phase (RP) and Normal-Phase/Hydrophilic Interaction Liquid Chromatography (NP/HILIC), offering flexibility depending on the impurity profile and the desired scale of purification.

It is important to note that the name "this compound" is distinct from the well-known cardiovascular drug "Amlodipine." This protocol is specifically tailored for the compound with the chemical structure shown below.

Chemical Structure of this compound:

Principle of HPLC Purification

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). By selecting the appropriate stationary and mobile phases, this compound can be effectively isolated from synthetic impurities.

  • Reversed-Phase HPLC (RP-HPLC): Utilizes a nonpolar stationary phase and a polar mobile phase.[2] Nonpolar compounds are retained longer. This is often the first choice for the purification of small molecule drugs.[3][4]

  • Normal-Phase HPLC (NP-HPLC) / HILIC: Employs a polar stationary phase and a nonpolar mobile phase.[5] This method is suitable for polar compounds that are not well-retained in reversed-phase chromatography.[5] Amide-functionalized columns can be used in both HILIC and normal-phase modes.[6][7]

Experimental Protocols

General Instrumentation and Materials
  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is recommended.

  • Solvents: HPLC-grade acetonitrile, methanol, water, and any other required solvents.

  • Reagents: HPLC-grade formic acid, trifluoroacetic acid (TFA), ammonium formate, or other mobile phase modifiers.

  • Sample Preparation: A suitable solvent to dissolve the crude this compound sample, preferably the initial mobile phase composition.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol is a general starting point and may require optimization based on the specific impurity profile of the crude this compound sample.

3.2.1. Method Development on an Analytical Scale

Before proceeding to preparative scale purification, it is crucial to develop and optimize the separation method on an analytical HPLC system.[4]

Table 1: Analytical RP-HPLC Method Parameters

ParameterRecommended Conditions
Column C18 or RP-Amide column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm and 254 nm (or DAD scan 200-400 nm)
Injection Volume 5-10 µL

3.2.2. Scale-Up to Preparative Purification

Once a satisfactory separation is achieved at the analytical scale, the method can be scaled up to a preparative column.[4]

Table 2: Preparative RP-HPLC Method Parameters

ParameterRecommended Conditions
Column C18 or RP-Amide column (e.g., 21.2 x 250 mm, 10 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized based on analytical run (e.g., 30-70% B over 30 min)
Flow Rate 20 mL/min (adjust based on column dimension)
Column Temperature 30 °C
Detection Wavelength 230 nm and 254 nm
Sample Loading Determined by loading studies, typically in the mg range

3.2.3. Workflow Diagram for RP-HPLC Purification

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude_Sample Crude this compound Sample Dissolution Dissolve in Initial Mobile Phase Crude_Sample->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Injection Inject onto Preparative Column Filtration->Injection Separation Gradient Elution Injection->Separation Detection UV Detection Separation->Detection Fraction_Collection Collect Fractions Containing this compound Detection->Fraction_Collection Purity_Check Analyze Fractions by Analytical HPLC Fraction_Collection->Purity_Check Pooling Pool Pure Fractions Purity_Check->Pooling Solvent_Removal Remove Solvent (e.g., Rotary Evaporation) Pooling->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound using RP-HPLC.

Protocol 2: Normal-Phase/HILIC Purification

This protocol is an alternative for purifying this compound, particularly if impurities are not well-resolved by RP-HPLC. Amide-bonded stationary phases are well-suited for this purpose.[5][8][9]

3.3.1. Method Development on an Analytical Scale

Table 3: Analytical NP/HILIC Method Parameters

ParameterRecommended Conditions
Column Amide or Silica column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B Water with 10 mM Ammonium Formate
Gradient 95% to 50% A over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm and 254 nm
Injection Volume 5-10 µL

3.3.2. Scale-Up to Preparative Purification

Table 4: Preparative NP/HILIC Method Parameters

ParameterRecommended Conditions
Column Amide or Silica column (e.g., 21.2 x 250 mm, 10 µm)
Mobile Phase A Acetonitrile
Mobile Phase B Water with 10 mM Ammonium Formate
Gradient Optimized based on analytical run
Flow Rate 20 mL/min (adjust based on column dimension)
Column Temperature 30 °C
Detection Wavelength 230 nm and 254 nm
Sample Loading Determined by loading studies

3.3.3. Logical Relationship for Method Selection

Method_Selection Start Crude this compound Purification RP_HPLC Attempt RP-HPLC (C18 or RP-Amide) Start->RP_HPLC Resolution_Check Adequate Resolution of Impurities? RP_HPLC->Resolution_Check NP_HILIC Attempt NP-HPLC/HILILC (Amide or Silica) Resolution_Check->NP_HILIC No Success Pure this compound Resolution_Check->Success Yes Resolution_Check_2 Adequate Resolution? NP_HILIC->Resolution_Check_2 NP_HILIC->Resolution_Check_2 Failure Further Method Development Needed Resolution_Check_2->Success Yes Resolution_Check_2->Failure No

Caption: Decision tree for selecting the appropriate HPLC method for this compound purification.

Data Presentation and Interpretation

The success of the purification should be evaluated by analytical HPLC. The purity of the collected fractions should be determined by calculating the peak area percentage of this compound relative to the total peak area.

Table 5: Example Data Summary for a Purified Fraction

SampleRetention Time (min)Peak Area% Purity
Crude this compound10.5850,00085.0%
Purified Fraction10.5995,00099.5%
Impurity 1 (Crude)9.8100,00010.0%
Impurity 2 (Crude)11.250,0005.0%

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the purification of this compound using HPLC. For most small molecules, reversed-phase HPLC is a robust and effective starting point.[2][3] However, the availability of an alternative normal-phase or HILIC method provides a valuable tool for challenging separations.[5] The choice of the optimal method will depend on the specific impurities present in the crude sample. It is highly recommended to perform method development at an analytical scale before scaling up to preparative purification to conserve sample and solvent.[4]

References

Standard Operating Procedure for Amlodipine Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Introduction

This document provides a detailed standard operating procedure (SOP) for the handling and use of Amlodipine in a research laboratory setting. Amlodipine is a long-acting dihydropyridine calcium channel blocker.[1] Its primary mechanism of action is the inhibition of L-type calcium channels in vascular smooth muscle and cardiac muscle, leading to vasodilation and a reduction in blood pressure.[2][3] This document outlines the necessary protocols for its safe handling, storage, and disposal, as well as detailed methodologies for common in vitro experiments.

Safety and Handling

2.1 Personal Protective Equipment (PPE)

When handling Amlodipine powder or solutions, the following PPE is mandatory to prevent exposure:[4]

  • Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]

  • Skin Protection: Impervious protective gloves (e.g., nitrile) that meet EN374 or ASTM F1001 standards. A lab coat or protective clothing is also required.[4][5]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[4]

2.2 Storage and Stability

  • Powder: Amlodipine besylate should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[6] It is stable for at least four years when stored at -20°C.[7]

  • Stock Solutions: Amlodipine stock solutions in DMSO can be stored at -20°C for up to six months or at -80°C for up to one year. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[8] Aqueous solutions are not recommended for storage for more than one day.[7]

2.3 Spill Management and Disposal

  • Spill Management: In case of a spill, evacuate non-essential personnel. Trained personnel wearing appropriate PPE should contain the spill. For dry spills, use a method that minimizes dust generation, such as a damp cloth or a HEPA-filtered vacuum. Place the spilled material into a labeled, sealed container for disposal.[4]

  • Disposal: Dispose of Amlodipine waste in a labeled, sealed container. It is recommended to use a registered drug take-back program. If unavailable, mix the Amlodipine with an undesirable substance (e.g., used coffee grounds or cat litter), place it in a sealed plastic bag, and dispose of it in the designated hazardous waste. Do not flush Amlodipine down the drain.[9]

Data Presentation: Quantitative Data

Table 1: Solubility of Amlodipine Besylate

SolventSolubilitySource
DMSO≥20 mg/mL[8]
EthanolSparingly soluble[8]
WaterSlightly soluble[10]

Table 2: Pharmacokinetic Parameters of Amlodipine in Humans (Oral Administration)

ParameterValueSource
Bioavailability64% - 90%[3]
Time to Peak Plasma Concentration (Tmax)6 - 12 hours[3]
Plasma Half-life (t1/2)30 - 50 hours[3]
Protein Binding~93%[3]

Table 3: IC50 Values of Amlodipine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssaySource
A549Non-Small Cell Lung Cancer9.641 - 23MTT[11][12]
H1299Non-Small Cell Lung Cancer25.66MTT[11][13]
MDA-MB-231Breast Cancer8.66MTT[14]
MCF-7Breast Cancer12.60MTT[14]
HT-29Colon Cancer>90% cytotoxicity at 10 µg/mlMTT[15]

Experimental Protocols

4.1 Preparation of Amlodipine Stock Solution (10 mM in DMSO)

  • Accurately weigh 5.67 mg of Amlodipine besylate (MW: 567.1 g/mol ).

  • Dissolve the powder in 1 mL of anhydrous DMSO in a sterile vial.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot into single-use sterile microcentrifuge tubes and store at -20°C or -80°C.[8]

4.2 Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of Amlodipine on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth during the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.[16]

  • Amlodipine Treatment: Prepare serial dilutions of Amlodipine from the DMSO stock solution in a complete cell culture medium. A suggested starting range is 0.1 to 100 µM. Include a vehicle control with the same final DMSO concentration as the highest Amlodipine concentration (ideally ≤0.1%). Replace the old medium with 100 µL of the Amlodipine dilutions or vehicle control.[16]

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[16]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.[16][17]

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[16]

4.3 Western Blot Analysis of Phospho-ERK1/2

This protocol assesses the effect of Amlodipine on the phosphorylation of ERK1/2.

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of Amlodipine. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of the cell lysate using a BCA or Bradford assay.[16]

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel and then transfer them to a PVDF or nitrocellulose membrane.[16][18]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.[16]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Detect the signal using an ECL substrate.[16]

  • Stripping and Re-probing: Strip the membrane and re-probe for total ERK1/2 and a loading control (e.g., GAPDH or α-tubulin) to normalize the data.[16][19]

Mandatory Visualizations

G cluster_0 Amlodipine's Mechanism of Action Amlodipine Amlodipine L_type_Ca_Channel L-type Calcium Channel Amlodipine->L_type_Ca_Channel inhibits Vasodilation Vasodilation Amlodipine->Vasodilation leads to Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx mediates Calmodulin Calmodulin Ca_Influx->Calmodulin activates MLCK Myosin Light-Chain Kinase Calmodulin->MLCK activates Contraction Vascular Smooth Muscle Contraction MLCK->Contraction promotes

Caption: Amlodipine's primary mechanism of action.

G cluster_1 Experimental Workflow: Cell Viability Assay Seed_Cells Seed Cells in 96-well plate Treat_Amlodipine Treat with Amlodipine Seed_Cells->Treat_Amlodipine Incubate Incubate (24-72h) Treat_Amlodipine->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (IC50) Read_Absorbance->Analyze_Data

Caption: Workflow for an MTT-based cell viability assay.

G cluster_2 Amlodipine's Effect on Signaling Pathways Amlodipine Amlodipine PI3K PI3K Amlodipine->PI3K activates ERK1_2 ERK1/2 Amlodipine->ERK1_2 inhibits Akt Akt PI3K->Akt activates TNF_alpha TNF-α production Akt->TNF_alpha inhibits bFGF bFGF bFGF->ERK1_2 activates Cell_Proliferation Cell Proliferation ERK1_2->Cell_Proliferation promotes

Caption: Amlodipine's influence on key signaling pathways.

References

Application Note and Protocols for Amidepin (Amlodipine) Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amidepin, commonly known as Amlodipine, is a long-acting calcium channel blocker of the dihydropyridine class.[1][2] It is widely prescribed for the management of hypertension and angina pectoris.[1][3] The primary mechanism of action for Amlodipine involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells and cardiac muscle cells.[1][2] This blockage prevents the influx of extracellular calcium ions, leading to relaxation of vascular smooth muscle, vasodilation, and a subsequent reduction in blood pressure.[1] Cell-based assays are indispensable tools in pharmacology and drug discovery for elucidating the mechanism of action, determining potency, and assessing the potential cytotoxicity of compounds like Amlodipine.[4][5] This document provides detailed protocols for developing and implementing robust cell-based assays to characterize the activity of Amlodipine.

Assay Principle

The primary cell-based assay described herein is a fluorescent-based calcium influx assay. This assay directly measures the ability of Amlodipine to block the influx of calcium into cells following depolarization. Cultured cells, typically vascular smooth muscle cells or a cell line stably expressing the L-type calcium channel (CaV1.2), are pre-loaded with a calcium-sensitive fluorescent indicator dye. Upon stimulation with a depolarizing agent (e.g., potassium chloride), L-type calcium channels open, allowing an influx of Ca2+ from the extracellular medium. This influx leads to a sharp increase in intracellular calcium concentration, which is detected as an increase in fluorescence intensity. The inhibitory effect of Amlodipine is quantified by its ability to reduce this fluorescence signal in a dose-dependent manner.

I. Key Signaling Pathway and Experimental Workflow

To understand the context of the assay, it is crucial to visualize both the biological pathway targeted by Amlodipine and the experimental procedure.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Ca_channel L-type Ca²⁺ Channel Ca_in Intracellular Ca²⁺ Ca_channel->Ca_in Influx Ca_out Extracellular Ca²⁺ Ca_out->Ca_channel Depolarization Calmodulin Calmodulin Ca_in->Calmodulin Binds This compound This compound (Amlodipine) This compound->Ca_channel Inhibition MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Myosin Light Chain-P Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction

Caption: this compound's Mechanism of Action.

start Start step1 1. Seed Cells in 96-well plate start->step1 step2 2. Incubate (24-48 hours) step1->step2 step3 3. Load Cells with Calcium Indicator Dye step2->step3 step4 4. Add this compound (Dose-Response Concentrations) step3->step4 step5 5. Measure Baseline Fluorescence step4->step5 step6 6. Add Stimulus (e.g., KCl) step5->step6 step7 7. Measure Kinetic Fluorescence Signal step6->step7 step8 8. Data Analysis (Calculate IC₅₀) step7->step8 end End step8->end

Caption: Calcium Influx Assay Workflow.

II. Experimental Protocols

Protocol 1: Calcium Influx Assay

This protocol details the measurement of Amlodipine's inhibitory effect on calcium influx in A7r5 vascular smooth muscle cells.

A. Materials and Reagents

  • Cells: A7r5 rat vascular smooth muscle cell line

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Compound: this compound (Amlodipine Besylate)

  • Vehicle: Dimethyl sulfoxide (DMSO)

  • Calcium Indicator: Fluo-4 AM

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Stimulus: Potassium Chloride (KCl) solution (e.g., 100 mM in HBSS)

  • Plates: Black, clear-bottom 96-well cell culture plates

  • Equipment: Fluorescence plate reader with kinetic reading capability and automated injection

B. Method

  • Cell Seeding:

    • Culture A7r5 cells to 80-90% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed 20,000 cells per well in a 96-well plate and incubate for 24-48 hours at 37°C, 5% CO₂.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Amlodipine in DMSO.[6]

    • Perform serial dilutions in Assay Buffer to create working solutions at 2x the final desired concentrations. A typical starting concentration range for Amlodipine in cell-based assays is between 1 µM and 50 µM.[6]

  • Dye Loading:

    • Aspirate the culture medium from the wells.

    • Wash cells once with 100 µL of Assay Buffer.

    • Prepare a 4 µM Fluo-4 AM loading solution in Assay Buffer.

    • Add 50 µL of the loading solution to each well.

    • Incubate for 60 minutes at 37°C, 5% CO₂.

    • Wash the cells twice with 100 µL of Assay Buffer to remove excess dye.

    • Add 50 µL of Assay Buffer to each well.

  • Assay Execution:

    • Place the 96-well plate into the fluorescence plate reader.

    • Add 50 µL of the 2x Amlodipine working solutions to the corresponding wells. The final DMSO concentration should be ≤0.1%.[6]

    • Incubate for 15-30 minutes at room temperature.

    • Measure baseline fluorescence for 10-20 seconds.

    • Using the plate reader's injector, add 25 µL of the KCl stimulus solution to each well.

    • Immediately begin kinetic measurement of fluorescence intensity (e.g., every second for 2-3 minutes) at an excitation of 485 nm and emission of 525 nm.

C. Data Analysis

  • For each well, calculate the peak fluorescence response by subtracting the baseline fluorescence from the maximum fluorescence signal post-stimulation.

  • Normalize the data, setting the response of vehicle-treated (0% inhibition) and maximum inhibition controls to 100% and 0%, respectively.

  • Plot the normalized response against the logarithm of the Amlodipine concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability (MTT) Assay

This assay is performed to ensure that the observed inhibition in the calcium influx assay is not due to Amlodipine-induced cytotoxicity.

A. Method

  • Seed A7r5 cells in a clear 96-well plate as described in Protocol 1.

  • Treat cells with the same concentrations of Amlodipine used in the primary assay and incubate for a period relevant to the primary assay (e.g., 2-4 hours).

  • Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

III. Data Presentation

The following tables present example data obtained from the described assays.

Table 1: Potency of this compound in Calcium Influx Assay

CompoundCell LineStimulusIC₅₀ (nM)
This compoundA7r5100 mM KCl15.2 ± 2.1
VerapamilA7r5100 mM KCl85.6 ± 7.4

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Cytotoxicity of this compound

CompoundCell LineIncubation TimeCC₅₀ (µM)
This compoundA7r54 hours> 100
DoxorubicinA7r54 hours5.8

CC₅₀ represents the concentration at which 50% cytotoxicity is observed.

IV. Troubleshooting

IssuePossible CauseSuggested Solution
High Background Fluorescence Incomplete removal of Fluo-4 AM dye.Increase the number and volume of washes after dye loading. Ensure aspiration is complete without disturbing the cell monolayer.
Low Signal-to-Noise Ratio Low channel expression; Insufficient stimulus; Suboptimal dye concentration or loading time.Use a cell line with higher channel expression. Optimize KCl concentration and dye loading conditions (concentration and time).
High Well-to-Well Variability Inconsistent cell seeding; Edge effects in the plate.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the 96-well plate.
Compound Precipitation Poor solubility of Amlodipine at high concentrations.Check the final concentration against its solubility in the assay buffer. Ensure the DMSO stock is fully dissolved before dilution.

Conclusion

The protocols outlined in this application note provide a robust framework for the cell-based characterization of this compound (Amlodipine). The primary calcium influx assay allows for the accurate determination of the compound's potency as a calcium channel blocker. When combined with a cytotoxicity assay, this approach ensures that the observed pharmacological activity is specific and not an artifact of poor cell health. These methods are readily adaptable for high-throughput screening and can be applied to the evaluation of other potential calcium channel modulators in a drug discovery setting.

References

In Vitro Application of Amlodipine in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amlodipine, a dihydropyridine calcium channel blocker traditionally used for managing hypertension and angina, has demonstrated notable anticancer effects in various cancer cell lines.[1][2] These application notes provide a comprehensive overview of the in vitro applications of amlodipine, detailing its mechanism of action, effects on signaling pathways, and protocols for experimental validation.

Mechanism of Action

Amlodipine exerts its anticancer effects through multiple mechanisms. Primarily, as a calcium channel blocker, it inhibits the influx of calcium ions into cancer cells.[3] This disruption of calcium homeostasis interferes with several cellular processes crucial for cancer progression, including proliferation, invasion, and angiogenesis.[1][3]

Furthermore, amlodipine has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily at the G1 phase.[3][4] This is achieved by modulating the expression of key regulatory proteins. For instance, amlodipine treatment has been associated with the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins.[1][5] It also affects cell cycle regulators, leading to decreased levels of cyclin D1 and cyclin-dependent kinase 4 (CDK4), and an increased expression of the CDK inhibitor p21(Waf1/Cip1).[3]

Recent studies have also highlighted amlodipine's ability to modulate the tumor microenvironment by reducing the release of tumor-derived exosomes (TEX), which are known to promote tumor growth and immune suppression.[6][7] Additionally, amlodipine can downregulate the expression of PD-L1 on cancer cells, suggesting a potential role in enhancing anti-tumor immunity.[8]

Data Presentation

The following tables summarize the quantitative data on the effects of amlodipine on various cancer cell lines.

Table 1: IC50 Values of Amlodipine in Different Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Reference
MDA-MB-231Breast Cancer8.66[1]
MCF-7Breast Cancer12.60[1]
A549Non-Small Cell Lung Cancer23[9][10][11][12]
H1299Non-Small Cell Lung Cancer25.66[9][10][11][12]
A431Epidermoid Carcinoma20-30 (effective concentration for G1 arrest)[3]

Table 2: Effects of Amlodipine on Apoptosis and Cell Cycle

Cell LineEffectObservationReference
MDA-MB-231Increased ApoptosisSignificant increase in caspase-3/7 activity with 2.5-10 µM amlodipine.[1]
MP41Increased ApoptosisDose-dependent increase in Annexin V+ cells.[4]
OMM2.3Increased ApoptosisDose-dependent increase in Annexin V+ cells and cleaved PARP.[4]
A431G1 Cell Cycle ArrestAccumulation of cells in G1 phase with 20-30 µM amlodipine for 24h.[3]
SW480G1 Cell Cycle Arrest17% increase in cells arrested in G1 phase after 48h with 50 µM amlodipine.[10]
HCT116G1 Cell Cycle Arrest13% increase in cells arrested in G1 phase after 48h with 50 µM amlodipine.[12]
A549G0/G1 Cell Cycle ArrestSignificant increase in G0/G1 phase cells.[2][13]

Signaling Pathways Affected by Amlodipine

Amlodipine has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.

  • EGFR/PI3K/Akt/mTOR Pathway: In non-small cell lung cancer cells (A549), amlodipine has been observed to suppress the phosphorylation of EGFR, which in turn attenuates the downstream PI3K/Akt and Raf/MEK/ERK signaling pathways.[2][5][13] This leads to decreased cell proliferation and migration.[2][13] In glioma stem cells, amlodipine triggers the degradation of EGFR, leading to the inhibition of pro-survival pathways.[5]

  • ERK1/2 Pathway: In breast cancer cells (MDA-MB-231), amlodipine treatment leads to the downregulation of phosphorylated ERK1/2, a key protein in the MAPK signaling cascade that promotes cell proliferation.[1]

  • Bcl-2 Family: Amlodipine can downregulate the anti-apoptotic protein Bcl-2 in breast cancer cells, thereby promoting apoptosis.[1]

  • PD-L1 Pathway: Amlodipine has been identified as an inhibitor of PD-L1 expression in cancer cells, suggesting a role in overcoming immune evasion.[8] This effect is mediated through the promotion of autophagic degradation of PD-L1.[8]

Mandatory Visualizations

G Amlodipine Amlodipine Ca_Channel L-type Ca2+ Channel Amlodipine->Ca_Channel inhibits EGFR EGFR Amlodipine->EGFR inhibits phosphorylation/ degradation Ca_Influx Ca2+ Influx PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival ERK->Proliferation ERK->Survival

Amlodipine's inhibitory effect on key signaling pathways in cancer cells.

G cluster_0 Cell Culture and Treatment cluster_1 Analysis Seed_Cells Seed Cancer Cells Treat_Amlodipine Treat with Amlodipine Seed_Cells->Treat_Amlodipine Incubate Incubate (24-72h) Treat_Amlodipine->Incubate Cell_Viability Cell Viability Assay (MTT) Incubate->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Incubate->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Incubate->Cell_Cycle_Analysis Western_Blot Western Blot Incubate->Western_Blot

General experimental workflow for in vitro studies of Amlodipine.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of amlodipine on cancer cell lines.[1][14]

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete culture medium

  • Amlodipine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of amlodipine (e.g., 0, 1, 2.5, 5, 10, 25, 50 µM) for 24, 48, or 72 hours.[1]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following amlodipine treatment.[14]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Complete culture medium

  • Amlodipine

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of amlodipine for a specified period (e.g., 24 or 48 hours).

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells using a flow cytometer. Annexin V positive cells are apoptotic, and PI positive cells are necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of amlodipine on cell cycle distribution.[3]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Complete culture medium

  • Amlodipine

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with amlodipine for the desired time.

  • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting

This protocol is used to analyze the expression levels of specific proteins involved in signaling pathways affected by amlodipine.[1][13][15]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Complete culture medium

  • Amlodipine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against p-ERK, Bcl-2, p-Akt, Cyclin D1, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells with amlodipine as described in previous protocols.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

References

Amidepin (Amlodipine) as a Molecular Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidepin, more commonly known as Amlodipine, is a long-acting calcium channel blocker widely utilized in the management of hypertension and coronary artery disease.[1][2] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells and cardiac muscle cells, leading to vasodilation and a reduction in blood pressure.[1] Beyond its therapeutic applications, the unique pharmacological properties of amlodipine lend themselves to its use as a molecular probe for investigating cellular signaling pathways and ion channel function. This document provides detailed application notes and protocols for utilizing amlodipine as a molecular probe in research settings.

Mechanism of Action

Amlodipine is a dihydropyridine calcium channel antagonist that selectively inhibits the influx of calcium ions across cell membranes.[2] It exhibits a greater effect on vascular smooth muscle cells than on cardiac muscle cells.[1] The binding of amlodipine to L-type calcium channels is slow to reach equilibrium and dissociates slowly, contributing to its long duration of action.[3] Studies have shown that amlodipine's effects are not solely limited to calcium channel blockade. It has been demonstrated to modulate other signaling pathways, including the PI3K/Akt and JAK/STAT pathways, and influence gene expression, such as that of p21(Waf1/Cip1).[4][5][6]

Data Presentation

Quantitative Data Summary
ParameterValueCell/SystemReference
Binding Affinity (KD)
(-)-[3H]amlodipine1.64 ± 0.17 nMRat cardiac membranes[3]
(-)-[3H]amlodipine1.68 ± 0.12 nMRat cardiac membranes[7]
Maximum Binding Capacity (Bmax)
(-)-[3H]amlodipine0.45 ± 0.08 pmol/mg proteinRat cardiac membranes[3]
(-)-[3H]amlodipine0.34 ± 0.08 pmol/mg proteinRat cardiac membranes[7]
IC50 Values
(-) amlodipine9.20 ± 5.56 nMRat cardiac membranes (inhibition of (-)-[3H]amlodipine binding)[7]
(-) D6006.58 ± 6.57 nMRat cardiac membranes (inhibition of (-)-[3H]amlodipine binding)[7]
(+) PN 200-11060 ± 10 nMRat cardiac membranes (partial inhibition of (-)-[3H]amlodipine binding)[7]
(-) Bay K 8644160 ± 20 nMRat cardiac membranes (partial inhibition of (-)-[3H]amlodipine binding)[7]
(+) D600250 ± 40 nMRat cardiac membranes (partial inhibition of (-)-[3H]amlodipine binding)[7]
d-cis diltiazem200 ± 30 nMRat cardiac membranes (partial inhibition of (-)-[3H]amlodipine binding)[7]
R-amlodipineStronger inhibitorHuman liver microsomes (CYP3A)[8]
S-amlodipineWeaker inhibitorHuman liver microsomes (CYP3A)[8]

Signaling Pathways

Amlodipine has been shown to influence multiple intracellular signaling pathways beyond its primary role as a calcium channel blocker.

PI3K/Akt Signaling Pathway

Amlodipine can activate the PI3K/Akt pathway, which is involved in cell survival and proliferation.[4] This activation can lead to downstream effects such as the inhibition of TNF-alpha and iNOS expression.[4]

PI3K_Akt_Pathway Amlodipine Amlodipine PI3K PI3K Amlodipine->PI3K Akt Akt PI3K->Akt Downstream Inhibition of TNF-alpha and iNOS Akt->Downstream JAK_STAT_Pathway Amlodipine Amlodipine PKD1 PKD1 Amlodipine->PKD1 JAK2 p-JAK2 PKD1->JAK2 STAT1 STAT1 JAK2->STAT1 p21 p21(Waf1/Cip1) Expression STAT1->p21 Proliferation Cell Proliferation p21->Proliferation inhibits Calcium_Influx_Workflow Start Seed VSMCs Load Load with Fluo-4 AM Start->Load Wash1 Wash cells Load->Wash1 Incubate Incubate with Amlodipine Wash1->Incubate Measure_Baseline Measure Baseline Fluorescence Incubate->Measure_Baseline Stimulate Stimulate with High K+ Measure_Baseline->Stimulate Measure_Kinetic Kinetic Fluorescence Measurement Stimulate->Measure_Kinetic Analyze Data Analysis (IC50) Measure_Kinetic->Analyze Western_Blot_Workflow Start Cell Treatment with Amlodipine Lysis Cell Lysis Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-Akt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Reprobe Strip and Re-probe (Total Akt) Detection->Reprobe Analysis Densitometry Analysis Reprobe->Analysis

References

Application Notes and Protocols for In Vivo Studies of Amlodipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine is a long-acting dihydropyridine calcium channel blocker.[1] It functions by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and a reduction in blood pressure.[2][3] Its primary therapeutic applications in human and veterinary medicine are the management of hypertension and angina.[3][4][5] This document provides detailed application notes and protocols for the use of amlodipine in in vivo animal studies, summarizing key pharmacokinetic parameters and outlining experimental methodologies.

Data Presentation: Pharmacokinetic Parameters

The oral bioavailability of amlodipine is high across several preclinical species, including 100% in mice and rats, and 88% in dogs.[6][7] After oral administration, it is well absorbed from the gastrointestinal tract.[4] The plasma half-life varies significantly between species, being approximately 3 hours in rats, 11 hours in mice, and 30 hours in dogs.[6][7] Amlodipine is extensively metabolized in the liver, primarily by CYP3A4, and the metabolites are largely inactive.[4][7]

Table 1: Single-Dose Oral Pharmacokinetic Parameters of Amlodipine
ParameterMouseRatDog
Dose (mg/kg) -1-205
Cmax (ng/mL) -13.78 ± 3.57 (at 1 mg/kg)-
Tmax (h) -4.04 ± 1.155.00
AUC (ng·h/mL) -185.74 ± 49.96 (at 1 mg/kg)348
t1/2 (h) 11330
Bioavailability (%) 10010088
(Data sourced from multiple preclinical studies)[6][7][8]
Table 2: Intravenous and Excretion Parameters of Amlodipine
ParameterMouseRatDogHuman
Urinary Excretion (% of dose) 25384562
(Data reflects recovery of radiolabeled drug after intravenous administration)[6]
Table 3: Dosing for Target Animal Safety Studies in Cats
ParameterValue
Recommended Oral Dose (mg/kg) 0.125 - 0.25
Safety Study Dose Range (mg/kg) 0.25 - 1.25
(Data from a 26-week safety study in healthy cats)[5][9]

Mechanism of Action

Amlodipine is an angioselective calcium channel blocker that primarily targets L-type calcium channels in vascular smooth muscle cells.[1][2] By blocking the influx of extracellular calcium, it inhibits the cascade that leads to muscle contraction. This results in vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[2][3]

Amlodipine Signaling Pathway extracellular Extracellular Space ca_ion Ca²⁺ intracellular Vascular Smooth Muscle Cell ca_channel L-type Calcium Channel amlodipine Amlodipine amlodipine->ca_channel relaxation Vasodilation amlodipine->relaxation Promotes ca_ion->ca_channel Influx calmodulin Calmodulin ca_ion->calmodulin Binds to ca_calmodulin Ca²⁺-Calmodulin Complex calmodulin->ca_calmodulin mlck Myosin Light-Chain Kinase (MLCK) ca_calmodulin->mlck Activates activated_mlck Activated MLCK mlck->activated_mlck myosin Myosin Light Chain activated_mlck->myosin Phosphorylates phosphorylated_myosin Phosphorylated Myosin Light Chain myosin->phosphorylated_myosin contraction Vasoconstriction phosphorylated_myosin->contraction Leads to

Amlodipine's mechanism of action.

Experimental Protocols

Rat Pharmacokinetic Study Protocol

This protocol is designed to determine the pharmacokinetic profile of amlodipine in rats following oral administration.

  • Animal Model: Male Sprague-Dawley rats are commonly utilized for these studies.[7]

  • Acclimatization: Animals should be acclimatized to laboratory conditions for a minimum of one week before the experiment.[7]

  • Dosing:

    • Amlodipine is administered orally via gavage.

    • A typical dose for pharmacokinetic evaluation is 1 mg/kg.[7]

    • The drug is usually dissolved in a suitable vehicle, such as a 1.5% Tween 80 aqueous solution.[7]

  • Blood Sampling:

    • Blood samples (approximately 0.2 mL) are collected at predetermined time points.

    • Example time points: 0, 0.083, 0.25, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.[7]

    • Blood is collected into heparinized tubes from the tail vein or via cannulation.[7]

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -20°C or lower until analysis.

  • Bioanalysis:

    • Plasma concentrations of amlodipine are quantified using a validated analytical method, such as high-pressure liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) from the plasma concentration-time data using non-compartmental analysis.[7]

Experimental Workflow acclimatization 1. Animal Acclimatization (≥ 1 week) dosing 2. Oral Dosing (gavage, 1 mg/kg) acclimatization->dosing sampling 3. Serial Blood Sampling (0-48 hours) dosing->sampling processing 4. Plasma Preparation (Centrifugation) sampling->processing analysis 5. Bioanalysis (HPLC or LC-MS) processing->analysis pk_calc 6. Pharmacokinetic Analysis (Non-compartmental) analysis->pk_calc results Results (Cmax, Tmax, AUC, t1/2) pk_calc->results

Workflow for a rat pharmacokinetic study.
Feline Target Animal Safety Study Protocol

This protocol outlines a study to evaluate the safety and tolerability of amlodipine in cats.

  • Animal Model: Healthy adult male and female cats.[9]

  • Acclimatization: Animals are acclimated to the housing and study conditions.

  • Dosing:

    • Administer amlodipine orally once daily for a specified period (e.g., 26 weeks).[5]

    • Include multiple dose groups (e.g., 0.25 mg/kg, 0.75 mg/kg, and 1.25 mg/kg) and a control group.[9]

    • Tablets can be offered by hand, with food, or administered directly into the mouth.[9]

  • Clinical Observations:

    • Monitor animals daily for any changes in health, behavior, food and water consumption.

  • Measurements and Samples:

    • Record body weight regularly.

    • Conduct periodic physical examinations.

    • Collect blood and urine for hematology, clinical chemistry, and urinalysis at baseline and specified intervals.

    • Perform electrocardiograms (ECG) to monitor heart rate and rhythm.[5]

  • Pathology:

    • At the end of the study, perform a complete necropsy.

    • Collect and examine organs for weight and histopathological changes.

Conclusion

Amlodipine exhibits predictable pharmacokinetic profiles in common laboratory animal models, although species differences, particularly in half-life, must be considered when designing studies. The provided protocols for pharmacokinetic and safety evaluations offer a foundation for preclinical research. Understanding the mechanism of action and having robust experimental designs are crucial for the successful investigation of amlodipine in in vivo settings.

References

Application Note: Quantification of Amlodipine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine is a third-generation dihydropyridine calcium channel blocker widely prescribed for the treatment of hypertension and angina.[1][2] It functions by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and a reduction in blood pressure.[2][3][4] Accurate and sensitive quantification of amlodipine in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for the robust and sensitive quantification of amlodipine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for amlodipine quantification, compiled from various validated studies.

Table 1: Linearity and Sensitivity

ParameterValueReference
Linearity Range0.05 - 20 ng/mL[5]
Correlation Coefficient (r²)> 0.998[5]
Lower Limit of Quantification (LLOQ)0.05 ng/mL[5]
Limit of Detection (LOD)6 pg/mL[5]

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
LLOQ0.05< 15< 1585 - 115[2]
Low QC (LQC)0.15< 10< 1094.87 - 102.44[5][6]
Medium QC (MQC)8< 10< 1094.87 - 102.44[5][6]
High QC (HQC)19< 10< 1094.87 - 102.44[5][6]

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol outlines a common liquid-liquid extraction (LLE) procedure for the extraction of amlodipine from human plasma.

Materials:

  • Human plasma samples

  • Amlodipine analytical standard

  • Internal Standard (IS) solution (e.g., Desipramine or Amlodipine-d4)[5][7]

  • Ammonium bicarbonate buffer (10 mM, pH 10.0)[5]

  • Extraction solvent: Methyl-tert-butyl ether and hexane (80:20, v/v)[5]

  • Reconstitution solvent: Mobile phase

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Spike with an appropriate amount of internal standard solution.

  • Add 70 µL of 10 mM ammonium bicarbonate buffer (pH 10.0) and vortex briefly.[5]

  • Add 1 mL of the extraction solvent (methyl-tert-butyl ether:hexane, 80:20 v/v).[5]

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm or Luna® HST C18, 50 mm x 3 mm, 2.5 µm)[4][5]

  • Mobile Phase: Acetonitrile and 10 mM ammonium acetate (pH 4.0) in a 90:10 (v/v) ratio.[5] An alternative is a gradient elution with acetonitrile and water (both containing 0.3% formic acid).[4]

  • Flow Rate: 0.20 mL/min for HPLC or 0.35 mL/min for UPLC.[4][5]

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 30°C.[5]

  • Run Time: 5 minutes.[5]

Mass Spectrometry (MS/MS)

Instrumentation:

  • Triple quadrupole mass spectrometer.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Amlodipine: m/z 409.17 → 238.19 and m/z 409.17 → 294.09.[5]

    • Desipramine (IS): m/z 267.09 → 208.06.[5]

    • Amlodipine-d4 (IS): Specific transition for the deuterated standard.[7]

  • Source Temperature: 120°C.[5]

  • Desolvation Temperature: 350°C.[5]

  • Cone Gas Flow: 30 L/Hr.[5]

  • Desolvation Gas Flow: 700 L/Hr.[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is add_buffer Add pH 10.0 Buffer add_is->add_buffer lle Liquid-Liquid Extraction (MTBE/Hexane) add_buffer->lle evap Evaporation (Nitrogen) lle->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute injection Injection into LC System reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection quant Quantification (Peak Area Ratios) detection->quant report Reporting of Results quant->report

Caption: LC-MS/MS workflow for Amlodipine quantification.

Signaling Pathway: Amlodipine's Mechanism of Action

amlodipine_moa cluster_cell Vascular Smooth Muscle Cell amlodipine Amlodipine l_type L-type Calcium Channel amlodipine->l_type Inhibits vasodilation Vasodilation amlodipine->vasodilation Promotes ca_influx Ca²⁺ Influx l_type->ca_influx calmodulin Calmodulin ca_influx->calmodulin Activates mlck Myosin Light-Chain Kinase (MLCK) calmodulin->mlck Activates contraction Muscle Contraction mlck->contraction Leads to

Caption: Amlodipine's primary mechanism of action.

References

Application Note: Protocol for Fluorescent Labeling of Amidepin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the fluorescent labeling of Amidepin, a small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. The protocol outlines the conjugation of an amine-reactive fluorescent dye to this compound, purification of the resulting fluorescent probe, and methods for its characterization. This fluorescently-labeled this compound can be a valuable tool for various research applications, including cellular uptake studies, target engagement assays, and high-content imaging.

Introduction

This compound is a potent and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, a critical pathway often dysregulated in cancer and other diseases. To facilitate the study of this compound's cellular and molecular mechanisms of action, a fluorescently-labeled version is highly desirable. This protocol describes the covalent attachment of a bright and photostable fluorescent dye to this compound. The resulting fluorescent probe enables researchers to visualize the subcellular localization of this compound, quantify its uptake, and potentially monitor its interaction with its target proteins within living cells. The following protocol utilizes a common amine-reactive labeling chemistry, assuming the presence of a suitable primary or secondary amine on the this compound molecule.

Materials and Reagents

  • This compound (with an accessible primary or secondary amine)

  • Amine-reactive fluorescent dye (e.g., NHS ester of a DyLight™ or Alexa Fluor™ dye)

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Reaction vials (amber glass to protect from light)

  • Stirring equipment (e.g., magnetic stirrer and stir bars)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for characterization

  • UV-Vis spectrophotometer for concentration determination

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Deionized water, HPLC grade

Experimental Protocol

Preparation of Reagents
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Fluorescent Dye Stock Solution: Prepare a 10 mM stock solution of the amine-reactive fluorescent dye in anhydrous DMSO immediately before use.

  • Reaction Buffer: Use anhydrous DMF or DMSO as the reaction solvent.

  • Base Catalyst: Prepare a 1 M stock solution of TEA or DIPEA in anhydrous DMF or DMSO.

Fluorescent Labeling of this compound
  • In a light-protected vial, add this compound from the stock solution to achieve a final concentration of 1 mM in the reaction mixture.

  • Add the amine-reactive fluorescent dye stock solution to the reaction vial. A 1.2 to 1.5 molar excess of the dye over this compound is recommended to ensure efficient labeling.

  • Add the base catalyst (TEA or DIPEA) to the reaction mixture to achieve a final concentration of 10-20 mM. The base is crucial for deprotonating the amine group on this compound, facilitating its reaction with the NHS ester of the dye.

  • Vortex the reaction mixture gently and allow it to react for 1-2 hours at room temperature with continuous stirring. Protect the reaction from light.

Purification of Fluorescently-Labeled this compound
  • Following the incubation period, the reaction mixture will contain the fluorescently-labeled this compound, unreacted dye, and unreacted this compound. The desired product must be purified.

  • RP-HPLC is the recommended method for purification. A C18 column is typically suitable for small molecules.

  • Use a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) to separate the components.

  • Monitor the elution profile using a diode array detector or by collecting fractions and measuring their fluorescence. The fluorescently-labeled this compound will have a different retention time than the unreacted starting materials.

  • Collect the fractions containing the purified, labeled product.

  • Lyophilize or evaporate the solvent from the collected fractions to obtain the purified fluorescent this compound conjugate.

Characterization of Fluorescent this compound
  • Mass Spectrometry: Confirm the identity and purity of the fluorescently-labeled this compound by mass spectrometry (e.g., LC-MS or MALDI-TOF). The observed mass should correspond to the sum of the molecular weights of this compound and the fluorescent dye, minus the mass of the leaving group from the reaction.

  • Spectroscopic Analysis:

    • Dissolve the purified product in a suitable solvent (e.g., DMSO or PBS).

    • Measure the absorbance spectrum using a UV-Vis spectrophotometer to determine the concentration of the dye and the labeled this compound.

    • Measure the fluorescence emission spectrum to confirm that the fluorescent properties of the dye are retained after conjugation.

Data Presentation

Parameter Amine-Reactive Dye (Example) Fluorescently-Labeled this compound
Excitation Maximum (λex) ~650 nm~652 nm
Emission Maximum (λem) ~670 nm~673 nm
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹ at λexTo be determined experimentally
Quantum Yield (Φ) ~0.20To be determined experimentally
Molecular Weight (MW) ~1000 g/mol (example)MW(this compound) + MW(Dye) - MW(Leaving Group)

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization Amidepin_stock This compound Stock Reaction_mix Mix Reagents (this compound, Dye, Base) Amidepin_stock->Reaction_mix Dye_stock Dye Stock Dye_stock->Reaction_mix Base_stock Base Stock Base_stock->Reaction_mix Incubation Incubate 1-2h (Room Temp, Dark) Reaction_mix->Incubation Stirring HPLC RP-HPLC (C18 Column) Incubation->HPLC Fraction_collection Collect Fractions HPLC->Fraction_collection Lyophilization Lyophilize Fraction_collection->Lyophilization Mass_spec Mass Spectrometry Lyophilization->Mass_spec Spectroscopy UV-Vis & Fluorescence Lyophilization->Spectroscopy

Caption: Experimental workflow for fluorescent labeling of this compound.

pi3k_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion This compound This compound This compound->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway showing inhibition by this compound.

Application of Amlodipine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine is a third-generation dihydropyridine calcium channel blocker widely prescribed for the management of hypertension and angina.[1][2] Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels (VGCCs), which are crucial for regulating calcium influx into vascular smooth muscle and cardiac cells.[1][2] By blocking these channels, amlodipine induces vasodilation, leading to a reduction in blood pressure.[1][2] Beyond its well-established role in cardiovascular disease, emerging research suggests that amlodipine may also modulate other signaling pathways, including the PI3K/Akt pathway, and influence cellular processes such as proliferation and migration.[3][4][5]

High-throughput screening (HTS) plays a pivotal role in modern drug discovery by enabling the rapid screening of large compound libraries to identify novel modulators of biological targets. Given its well-characterized inhibitory effect on calcium influx, amlodipine serves as an excellent tool compound and positive control in HTS campaigns targeting calcium channels. This application note provides a detailed protocol for a fluorescence-based HTS assay to identify modulators of L-type calcium channels, using amlodipine as a reference compound.

Mechanism of Action and Signaling Pathways

Amlodipine exerts its therapeutic effects by binding to the α1 subunit of L-type calcium channels, thereby preventing the influx of extracellular calcium into the cell. This disruption of calcium signaling has several downstream consequences. In vascular smooth muscle cells, the reduction in intracellular calcium leads to relaxation and vasodilation. In addition to its primary mode of action, amlodipine has been shown to influence other signaling cascades. For instance, it can activate the PI3K/Akt pathway, which is involved in cell survival and proliferation.[3]

L-Type Calcium Channel Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the opening of L-type calcium channels and the point of intervention for amlodipine.

L_type_calcium_channel_pathway Depolarization Membrane Depolarization L_type_Ca_Channel L-type Ca²⁺ Channel (Cav1.2) Depolarization->L_type_Ca_Channel Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx CaM Calmodulin (CaM) Ca_influx->CaM binds Ca_CaM Ca²⁺-CaM Complex CaM->Ca_CaM Downstream Downstream Effectors (e.g., MLCK, Calcineurin) Ca_CaM->Downstream Response Cellular Response (e.g., Muscle Contraction, Gene Expression) Downstream->Response Amlodipine Amlodipine Amlodipine->L_type_Ca_Channel inhibits

L-Type Calcium Channel Signaling Pathway

High-Throughput Screening Protocol: Homogeneous Calcium Flux Assay

This protocol describes a no-wash, fluorescence-based calcium flux assay using the calcium-sensitive dye Fluo-4 AM. This assay is suitable for a 96-well or 384-well plate format and is designed for use with a fluorescence microplate reader capable of kinetic reads and automated liquid handling, such as a FLIPR® or FlexStation®.[6][7]

Experimental Workflow

HTS_Workflow start Start cell_plating 1. Cell Plating (e.g., HEK293 expressing Cav1.2) start->cell_plating dye_loading 2. Dye Loading (Fluo-4 AM) cell_plating->dye_loading compound_addition 3. Compound Addition (Test compounds, Amlodipine) dye_loading->compound_addition stimulation 4. Stimulation (e.g., KCl) compound_addition->stimulation readout 5. Fluorescence Readout (Kinetic measurement) stimulation->readout data_analysis 6. Data Analysis (IC₅₀ determination) readout->data_analysis end End data_analysis->end

High-Throughput Calcium Flux Assay Workflow
Materials and Reagents

  • Cell Line: A cell line endogenously or recombinantly expressing the L-type calcium channel of interest (e.g., HEK293 cells stably expressing human Cav1.2).

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM supplemented with 10% FBS and selection antibiotics).

  • Assay Plates: 96-well or 384-well black-walled, clear-bottom microplates.

  • Fluo-4 AM: Calcium-sensitive fluorescent dye.

  • Pluronic F-127: Dispersing agent for Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Amlodipine: Reference compound.

  • Stimulation Solution: Assay buffer containing a depolarizing agent (e.g., KCl).

  • Fluorescence Microplate Reader: With automated liquid handling capabilities.

Protocol
  • Cell Plating:

    • The day before the assay, seed the cells into the assay plates at a density of 40,000 to 80,000 cells per well for a 96-well plate, or 10,000 to 20,000 cells per well for a 384-well plate.[7]

    • Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the Fluo-4 AM dye-loading solution by mixing Fluo-4 AM with Pluronic F-127 in the assay buffer.[8]

    • Remove the culture medium from the cell plate and add the dye-loading solution to each well (100 µL for a 96-well plate, 25 µL for a 384-well plate).[7]

    • Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature.[7]

  • Compound Addition:

    • Prepare serial dilutions of amlodipine and test compounds in assay buffer in a separate compound plate.

    • Transfer the compounds from the compound plate to the cell plate using the automated liquid handler of the fluorescence microplate reader.

  • Stimulation and Fluorescence Measurement:

    • Place the cell plate in the fluorescence microplate reader and allow it to equilibrate.

    • Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[7]

    • Establish a baseline fluorescence reading for a few seconds.

    • Add the stimulation solution (e.g., KCl to a final concentration that induces depolarization) to all wells simultaneously using the instrument's liquid handler.

    • Continue to record the fluorescence intensity kinetically for a defined period (e.g., 60-120 seconds) to capture the calcium influx.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after stimulation.

    • Normalize the data to the positive control (no compound) and negative control (maximal inhibition with a high concentration of amlodipine).

    • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ values.

Quantitative Data Summary

The following table summarizes the expected potency of amlodipine in different experimental systems. These values can be used as a benchmark for HTS assay performance and for comparing the potency of test compounds.

ParameterValueCell/Tissue TypeConditionsReference
IC₅₀ 1.9 nMRat aortaDepolarized with K⁺[9][10]
IC₅₀ 57 nM-Cav1.2 channels[11]
IC₅₀ 10 nM-CavAb channels[12]
IC₅₀ 23 µMA549 cellsAntiproliferative effect[5]
IC₅₀ 25.66 µMH1299 cellsAntiproliferative effect[5]

Conclusion

Amlodipine is a valuable tool for the development and validation of high-throughput screening assays targeting L-type calcium channels. Its well-defined mechanism of action and high potency make it an ideal positive control for identifying and characterizing novel calcium channel modulators. The provided protocol for a homogeneous calcium flux assay offers a robust and scalable method for screening large compound libraries in a drug discovery setting. Furthermore, the known effects of amlodipine on other signaling pathways, such as PI3K/Akt, highlight its potential use in more complex, pathway-based screening paradigms.

References

Troubleshooting & Optimization

Troubleshooting low yield in Amidepin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Amidepin.

I. Troubleshooting Low Yield and Side Reactions

This section addresses common issues that can lead to low yields of this compound and the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the three-step this compound synthesis is consistently low. Where should I start troubleshooting?

A1: A low overall yield in a multi-step synthesis can be the result of small losses at each stage. It's crucial to optimize each reaction individually. Start by analyzing the yield and purity of the product from Step 1 (Suzuki Coupling) before proceeding to Step 2. A high-yielding and clean first step is essential for overall success. Systematically ensure each intermediate is pure before moving to the next reaction.

Q2: I am observing multiple spots on my TLC plate after the Suzuki coupling reaction (Step 1). What are the likely side products?

A2: Common side products in Suzuki coupling reactions include homocoupling of the boronic acid and dehalogenation of the aryl halide. These side reactions can be minimized by ensuring anaerobic conditions, as oxygen can promote these unwanted pathways.[1] Additionally, using the correct stoichiometry of reactants and a suitable palladium catalyst and ligand system is critical.

Q3: The amide bond formation (Step 2) is sluggish and does not go to completion. How can I improve the conversion rate?

A3: Incomplete amide bond formation can be due to several factors. Ensure your coupling reagents, such as EDC and HOBt, are fresh and anhydrous. The presence of moisture can hydrolyze the activated ester intermediate. Additionally, the basicity of the reaction medium is important; a hindered non-nucleophilic base like diisopropylethylamine (DIPEA) is often used to neutralize any acid formed without interfering with the reaction. If the starting materials are sterically hindered, you may need to increase the reaction temperature or use a more potent coupling reagent.[2][3]

Q4: During the Pictet-Spengler cyclization (Step 3), I am isolating an isomeric byproduct. What could be the cause and how can I improve selectivity?

A4: The formation of isomers in the Pictet-Spengler reaction is often influenced by the reaction conditions. The choice of acid catalyst and solvent can significantly impact the regioselectivity of the cyclization.[4][5] For sensitive substrates, using milder acids may be beneficial.[4][6] Reaction temperature also plays a crucial role, with lower temperatures sometimes favoring the formation of a single isomer (kinetic control) over the thermodynamically most stable product.[6]

II. Data on Reaction Optimization

The following tables provide a summary of quantitative data for optimizing the key steps in this compound synthesis.

Table 1: Optimization of Suzuki Coupling (Step 1)

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O10075
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane11092
Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃THF8088

Table 2: Optimization of Amide Coupling (Step 2)

Coupling ReagentAdditiveBaseSolventTemperature (°C)Yield (%)
EDCHOBtDIPEADMF2585
HATU-DIPEACH₂Cl₂2595
T3P-PyridineAcetonitrile5090

Table 3: Optimization of Pictet-Spengler Cyclization (Step 3)

Acid CatalystSolventTemperature (°C)Yield (%)Isomer Ratio
TFACH₂Cl₂08010:1
HCl (4M in Dioxane)Dioxane25755:1
Acetic AcidToluene80653:1

III. Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Suzuki Coupling
  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the aryl bromide (1.0 eq), boronic acid (1.2 eq), potassium phosphate (2.0 eq), and the palladium catalyst/ligand system (see Table 1).

  • Solvent Addition: Add degassed dioxane to the flask via cannula.

  • Reaction Execution: Heat the reaction mixture to 110°C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Step 2: Amide Bond Formation
  • Reaction Setup: To a solution of the carboxylic acid intermediate from Step 1 (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Amine Addition: Add the amine (1.05 eq) to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the crude product by flash column chromatography.

Step 3: Pictet-Spengler Cyclization
  • Reaction Setup: Dissolve the amide intermediate from Step 2 (1.0 eq) in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) (10 eq) to the stirred solution.

  • Reaction Execution: Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ until the effervescence ceases. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution and purify the crude this compound product by recrystallization or flash column chromatography.

IV. Visualized Workflows and Pathways

The following diagrams illustrate key processes in this compound synthesis and troubleshooting.

Troubleshooting_Low_Yield Start Low Yield in this compound Synthesis Step1 Step 1: Suzuki Coupling Start->Step1 Purity_Check1 Check Purity of Intermediate 1 Step1->Purity_Check1 Step2 Step 2: Amide Coupling Purity_Check2 Check Purity of Intermediate 2 Step2->Purity_Check2 Step3 Step 3: Pictet-Spengler Final_Product High Yield this compound Step3->Final_Product Purity_Check1->Step2 High Purity Optimize_Step1 Optimize Suzuki Conditions: - Catalyst/Ligand - Base - Temperature Purity_Check1->Optimize_Step1 Low Purity Purity_Check2->Step3 High Purity Optimize_Step2 Optimize Amide Coupling: - Coupling Reagent - Solvent - Temperature Purity_Check2->Optimize_Step2 Low Purity Optimize_Step1->Step1 Optimize_Step2->Step2 Optimize_Step3 Optimize Cyclization: - Acid Catalyst - Solvent - Temperature Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack RCOOH R-COOH Active_Ester O-acylisourea (Active Intermediate) RCOOH->Active_Ester + EDC EDC EDC Tetrahedral_Intermediate Tetrahedral Intermediate Active_Ester->Tetrahedral_Intermediate + R'-NH2 Amine R'-NH2 Amide Amide Product (R-CO-NHR') Tetrahedral_Intermediate->Amide Purification_Workflow Start Crude this compound Workup Aqueous Workup (Acid/Base Wash) Start->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying with Na2SO4 Extraction->Drying Concentration Rotary Evaporation Drying->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Recrystallization Recrystallization Concentration->Recrystallization Final_Product Pure this compound Chromatography->Final_Product Recrystallization->Final_Product

References

How to improve Amidepin solubility for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amlodipine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in-vitro experiments, with a specific focus on solubility in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What are the solubility properties of Amlodipine and its common salt form, Amlodipine Besylate?

A1: Amlodipine as a free base and its besylate salt form have distinct solubility profiles. For cell culture experiments, stock solutions are typically prepared in organic solvents where solubility is significantly higher. Amlodipine Besylate is slightly soluble in water.[1]

Q2: My Amlodipine Besylate, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why does this happen and how can I fix it?

A2: This common issue, often called "crashing out," occurs because the high concentration of Amlodipine in the DMSO stock exceeds its solubility limit when diluted into the aqueous environment of the cell culture medium.[1]

Troubleshooting Guide: Preventing Amlodipine Precipitation in Cell Culture

If you are observing precipitation of Amlodipine upon addition to your cell culture media, please follow these troubleshooting steps.

Initial Steps
  • Lower the Final Concentration: The most straightforward approach is to reduce the final working concentration of Amlodipine in your experiment.[1]

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to avoid cellular toxicity. A modest increase in the final DMSO percentage (e.g., from 0.1% to 0.5%) may enhance Amlodipine's solubility. It is crucial to include a vehicle control with the identical final DMSO concentration in your experimental design.[1]

  • Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the Amlodipine stock solution can help maintain the drug in a soluble state.

Advanced Techniques

If precipitation persists, consider these advanced methods for solubility enhancement:

  • pH Adjustment: Amlodipine is a weakly basic drug.[2] Adjusting the pH of your culture medium may improve its solubility. However, it is critical to maintain a pH range that is optimal for your specific cell line.

  • Use of Co-solvents: In addition to DMSO, other biocompatible co-solvents can be tested in small percentages.[3]

  • Complexation with Cyclodextrins: Cyclodextrins are molecules capable of forming inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.

Data Summary

Table 1: Solubility of Amlodipine and Amlodipine Besylate in Various Solvents
SolventAmlodipine SolubilityAmlodipine Besylate SolubilitySource
DMSO~12.5 mg/mL82 mg/mL (~200.54 mM)[1][4]
Ethanol~12.5 mg/mLSparingly soluble[1][4]
DMF~20 mg/mLNot specified[4]
WaterInsolubleSlightly soluble, ~1 mg/mL at 37°C in pH 1-6.8[1][2]

Note: For maximal solubility in aqueous buffers, it is recommended to first dissolve Amlodipine in DMF and then dilute with the aqueous buffer of choice. Using this method, Amlodipine has a solubility of approximately 0.077 mg/ml in a 1:12 solution of DMF:PBS (pH 7.2). It is not recommended to store the aqueous solution for more than one day.[4]

Experimental Protocols

Protocol 1: Preparation of Amlodipine Stock Solution and Dilution for Cell Culture

This protocol outlines the steps for preparing a concentrated stock solution of Amlodipine Besylate in DMSO and its subsequent dilution into cell culture medium to minimize precipitation.

Materials:

  • Amlodipine Besylate powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation (10 mM):

    • Aseptically weigh the required amount of Amlodipine Besylate powder.

    • Dissolve the powder in cell culture grade DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the powder is completely dissolved.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter if necessary.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM Amlodipine Besylate stock solution at room temperature.

    • Pre-warm your cell culture medium to 37°C in a water bath.

    • Add the Amlodipine stock solution to the pre-warmed medium dropwise while gently swirling the medium to ensure rapid dispersion.

    • Ensure the final DMSO concentration in the medium does not exceed 0.5%.

    • Visually inspect the medium for any signs of precipitation.

Visual Guides

Amlodipine's Primary Mechanism of Action

Amlodipine is a dihydropyridine calcium channel blocker.[4] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle and cardiac muscle cells.[5][6] This blockage prevents the influx of calcium ions, leading to vasodilation and a reduction in blood pressure.[5][7]

Amlodipine_Mechanism cluster_0 Amlodipine Amlodipine L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) Amlodipine->L_type_Ca_Channel Inhibits Vasodilation Vasodilation (Muscle Relaxation) Ca_Influx Ca²⁺ Influx x Blocks x->Ca_Influx

Fig 1. Amlodipine's inhibitory action on calcium channels.
Troubleshooting Workflow for Amlodipine Solubility

This workflow provides a logical sequence of steps to address precipitation issues with Amlodipine in cell culture experiments.

Troubleshooting_Workflow Start Start: Precipitation Observed Check_Concentration Is final Amlodipine concentration minimized? Start->Check_Concentration Lower_Concentration Action: Lower final concentration Check_Concentration->Lower_Concentration No Check_DMSO Is final DMSO concentration <0.5%? Check_Concentration->Check_DMSO Yes Lower_Concentration->Check_DMSO Optimize_DMSO Action: Optimize DMSO concentration (balance solubility and toxicity) Check_DMSO->Optimize_DMSO No Prewarm_Medium Did you pre-warm the medium to 37°C? Check_DMSO->Prewarm_Medium Yes Optimize_DMSO->Prewarm_Medium Action_Prewarm Action: Pre-warm medium before adding Amlodipine Prewarm_Medium->Action_Prewarm No Advanced_Methods Consider Advanced Methods: pH adjustment, co-solvents, cyclodextrin complexation Prewarm_Medium->Advanced_Methods Yes Action_Prewarm->Advanced_Methods Success Success: Amlodipine is soluble Advanced_Methods->Success

References

Technical Support Center: Optimizing Amlodipine Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the experimental conditions for determining the half-maximal inhibitory concentration (IC50) of Amlodipine. Here, you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and relevant signaling pathway information to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is Amlodipine and its primary mechanism of action?

Amlodipine is a long-acting calcium channel blocker.[1][2] Its primary mechanism of action involves inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells by blocking L-type calcium channels.[1][2][3] This inhibition of calcium influx leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1][2]

Q2: Why are my Amlodipine IC50 values inconsistent between experiments?

Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors, including variations in cell health and passage number, compound purity and handling, and procedural inconsistencies.[4] A variation of two- to three-fold is often considered acceptable for cell-based assays; however, larger discrepancies may point to underlying experimental issues that require attention.[4]

Q3: Can the choice of cell line affect the IC50 value of Amlodipine?

Yes, the choice of cell line can significantly impact the determined IC50 value. Different cell lines have varying expression levels of calcium channels and other relevant receptors, which will influence their sensitivity to Amlodipine. It is crucial to use authenticated cell lines from a reputable source and maintain them at a low passage number to avoid genetic drift that could alter drug sensitivity.[4]

Q4: How does the "edge effect" in microplates influence IC50 results?

The "edge effect" refers to the faster evaporation rate in the outer wells of a microplate compared to the inner wells. This can lead to an increased concentration of Amlodipine and affect cell growth, thereby skewing the results.[4] To mitigate this, it is recommended to not use the outermost wells for experimental data or to fill them with a sterile buffer or medium to maintain humidity.

Troubleshooting Guide: Inconsistent Amlodipine IC50 Values

This guide will help you troubleshoot common problems encountered during Amlodipine IC50 determination.

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding density.Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell dispensing.[4]
Incomplete mixing of Amlodipine in the well.Gently tap or use a plate shaker after adding the compound to ensure even distribution.
Poor dose-response curve fit Inaccurate serial dilutions.Calibrate pipettes regularly and use fresh dilution series for each experiment.
Suboptimal concentration range.Perform a preliminary experiment with a broad range of Amlodipine concentrations to identify the optimal range for the definitive assay.
IC50 values differ significantly from literature Different experimental conditions (e.g., cell line, incubation time, assay type).Carefully review and align your protocol with published methods. Ensure all parameters are consistent.[4]
Cell line misidentification or contamination.Authenticate your cell line and regularly test for mycoplasma contamination.[4]
No significant inhibition observed Amlodipine degradation.Prepare fresh stock solutions and protect from light. Store aliquots at the recommended temperature.
Low expression of target calcium channels in the chosen cell line.Select a cell line known to express L-type calcium channels or verify expression in your current cell line.

Quantitative Data: Amlodipine IC50 Values

The IC50 of Amlodipine can vary depending on the biological system and the specific endpoint being measured. The following table summarizes reported IC50 values for the inhibition of specific cytochrome P450 enzymes by R- and S-amlodipine.

EnantiomerTarget EnzymeIC50 Value (µM)
R-AmlodipineCYP2C9>100
S-AmlodipineCYP2C9>100
R-AmlodipineCYP2C1949.8
S-AmlodipineCYP2C19107.1
Data sourced from a study on the stereoselective inhibition of human microsomal cytochromes P450.[5]

Experimental Protocol: Amlodipine IC50 Determination using a Cell Viability Assay

This protocol provides a general framework for determining the IC50 of Amlodipine in an adherent cell line using a colorimetric cell viability assay such as the MTT assay.

Materials:

  • Amlodipine

  • Appropriate cell line (e.g., vascular smooth muscle cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using trypsin-EDTA and resuspend in complete medium.

    • Count cells and adjust the concentration to the desired seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]

  • Amlodipine Preparation and Treatment:

    • Prepare a concentrated stock solution of Amlodipine in DMSO.

    • Perform serial dilutions of the Amlodipine stock solution in complete culture medium to achieve a range of final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest Amlodipine concentration).[4]

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of Amlodipine.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time and the expected onset of Amlodipine's effect.

  • Cell Viability Assay (MTT):

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-30 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each Amlodipine concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the logarithm of the Amlodipine concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine the IC50 value.[4]

Visualizations

Signaling Pathway

Amlodipine_Mechanism_of_Action cluster_membrane Cell Membrane Ca_channel L-type Calcium Channel Ca_ion_int Ca²⁺ (intracellular) Ca_channel->Ca_ion_int Amlodipine Amlodipine Amlodipine->Ca_channel Inhibits Vasodilation Vasodilation Amlodipine->Vasodilation Ca_ion_ext Ca²⁺ (extracellular) Ca_ion_ext->Ca_channel Influx Calmodulin Calmodulin Ca_ion_int->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK_active MLCK (active) CaM_complex->MLCK_active MLCK_inactive MLCK (inactive) Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Myosin_LC Myosin Light Chain Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Contraction->Vasodilation Leads to (via inhibition) IC50_Determination_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Culture 1. Culture Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Drug_Dilution 3. Prepare Amlodipine Serial Dilutions Cell_Treatment 4. Treat Cells with Amlodipine Cell_Seeding->Cell_Treatment Drug_Dilution->Cell_Treatment Incubation 5. Incubate for 24-72h Cell_Treatment->Incubation Viability_Assay 6. Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition 7. Measure Absorbance Viability_Assay->Data_Acquisition Data_Analysis 8. Plot Dose-Response Curve & Calculate IC50 Data_Acquisition->Data_Analysis

References

Technical Support Center: Preventing Amidepin (Amlodipine) Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Amidepin" is not standard in scientific literature. This guide assumes the user is referring to Amlodipine , a widely researched dihydropyridine calcium channel blocker known for its limited aqueous solubility. The troubleshooting advice and data provided herein pertain to Amlodipine and its common salt forms (e.g., Amlodipine Besylate).

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with Amlodipine precipitation in aqueous solutions during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Amlodipine precipitating out of my aqueous solution?

Amlodipine is sparingly soluble in water and aqueous buffers.[1] Precipitation typically occurs when the concentration of Amlodipine exceeds its solubility limit under the specific experimental conditions. Key factors influencing its solubility include pH, temperature, buffer composition, and the presence of co-solvents. Amlodipine is a weak base with a pKa of approximately 8.6 to 9.0, meaning its solubility is highly dependent on the pH of the solution.[2][3]

Q2: What is the aqueous solubility of Amlodipine?

The reported aqueous solubility of Amlodipine varies across studies but is generally low. The experimental water solubility for Amlodipine is approximately 75.3 mg/L.[2] Amlodipine Besylate, a common salt form, is described as slightly soluble in water. One study notes that for maximum solubility in aqueous buffers, Amlodipine should first be dissolved in an organic solvent like Dimethylformamide (DMF) and then diluted. Using this method, a solubility of about 0.077 mg/ml was achieved in a 1:12 solution of DMF and PBS (pH 7.2).[1]

Q3: How does pH affect the solubility of Amlodipine?

As a weak base, Amlodipine's solubility is pH-dependent. It is more soluble in acidic conditions and less soluble as the pH approaches and exceeds its pKa (around 8.6).[2] In the pH range of 1 to 6.8, its lowest solubility at 37°C is approximately 1 mg/mL.[2][3] Therefore, working at a lower pH can help maintain its solubility.

Q4: Can I use co-solvents to prevent Amlodipine precipitation?

Yes, using a water-miscible organic co-solvent is a common and effective strategy to increase the solubility of poorly water-soluble drugs like Amlodipine.[4] Solvents such as ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF) are effective in dissolving Amlodipine.[1] A stock solution can be prepared in one of these organic solvents and then diluted with the aqueous buffer of choice.[1] Studies have also investigated binary solvent systems, such as polyethylene glycol (PEG) 400 and ethanol, to enhance solubility.[5][6]

Q5: What is the recommended method for preparing an Amlodipine working solution in an aqueous buffer?

The recommended procedure is to first prepare a concentrated stock solution of Amlodipine in a suitable organic solvent and then dilute it into the aqueous buffer.

  • Step 1: Prepare a Stock Solution: Dissolve the solid Amlodipine in an organic solvent like DMSO, DMF, or ethanol.[1] For instance, Amlodipine's solubility is approximately 20 mg/ml in DMF and 12.5 mg/ml in ethanol and DMSO.[1]

  • Step 2: Dilute the Stock Solution: Slowly add the stock solution to your aqueous buffer while stirring to ensure proper mixing and avoid localized high concentrations that can lead to immediate precipitation.

It is not recommended to store the final aqueous solution for more than one day due to potential stability issues and precipitation over time.[1]

Q6: How does temperature influence the solubility of Amlodipine?

The solubility of Amlodipine Besylate generally increases with rising temperatures.[7][8][9] Studies conducted in various solvent systems, including acetonitrile-water and polyethylene glycol-water mixtures, have consistently shown a positive correlation between temperature and solubility.[7][8]

Troubleshooting Guide

This guide addresses specific issues you might encounter with Amlodipine precipitation.

Issue 1: Precipitate forms immediately upon adding my organic Amlodipine stock solution to the aqueous buffer.

This is a common issue when the final concentration of Amlodipine in the aqueous solution exceeds its solubility limit or when the mixing is inadequate.

Potential Cause Troubleshooting Step
Final concentration is too high. Verify the solubility of Amlodipine in your specific buffer system (pH, temperature). Reduce the final concentration of Amlodipine in your working solution.
Poor mixing technique. Add the organic stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This prevents localized supersaturation.
Co-solvent percentage is too low. Ensure the final concentration of the organic co-solvent (e.g., DMSO, ethanol) is sufficient to maintain solubility. You may need to increase its percentage, but be mindful of its potential effects on your experimental system.
Buffer pH is too high. Amlodipine is less soluble at higher pH values.[2] If your experiment allows, consider using a buffer with a lower pH.

Issue 2: My Amlodipine solution is initially clear but forms a precipitate over time.

This indicates that the solution is likely supersaturated and thermodynamically unstable.

Potential Cause Troubleshooting Step
Supersaturated solution. The initial clear solution may be supersaturated. Prepare the aqueous solution fresh before each experiment and avoid long-term storage. Storing aqueous solutions for more than a day is not recommended.[1]
Temperature fluctuations. A decrease in temperature can lower the solubility of Amlodipine, causing it to precipitate.[7][8] Store the solution at a constant, controlled temperature.
Nucleation from impurities. Ensure all glassware is scrupulously clean. Particulate matter can act as nucleation sites for precipitation. Filter your final aqueous solution through a 0.22 µm filter if compatible with your experimental setup.

Data Presentation: Amlodipine Solubility

The following tables summarize key solubility data for Amlodipine and its besylate salt.

Table 1: Solubility of Amlodipine in Various Solvents

SolventApproximate SolubilityCitation
Dimethylformamide (DMF)~20 mg/mL[1]
Dimethyl Sulfoxide (DMSO)~12.5 mg/mL[1]
Ethanol~12.5 mg/mL[1]
WaterSlightly soluble / ~75.3 mg/L[2]
1:12 DMF:PBS (pH 7.2)~0.077 mg/mL

Table 2: Solubility of Amlodipine Besylate in Different pH Buffers

Buffer (pH)Reported Solubility (µg/mL)Citation
0.01N HCl (pH ~2)1823.77[10]
pH 1.2 Buffer1724.38[10]
pH 4.5 Acetate Buffer1055.97[10]
pH 6.8 Phosphate Buffer1949.42[10]
Water757.75[10]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Amlodipine Working Solution

This protocol describes the standard method for preparing a dilute aqueous solution of Amlodipine from a solid form using an organic co-solvent.

  • Materials: Amlodipine (or Amlodipine Besylate), DMSO (or DMF/ethanol), sterile aqueous buffer (e.g., PBS, pH 7.2), sterile microcentrifuge tubes, and pipettes.

  • Procedure:

    • Accurately weigh the required amount of Amlodipine powder.

    • Dissolve the Amlodipine in a minimal volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.

    • Vortex the aqueous buffer solution.

    • While the buffer is still vortexing, slowly add the required volume of the Amlodipine stock solution drop-by-drop to achieve the desired final concentration.

    • Continue vortexing for another 30 seconds to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation.

    • Use the freshly prepared solution immediately. Do not store for more than 24 hours.[1]

Protocol 2: Shake-Flask Method for Solubility Determination

This method is used to determine the equilibrium solubility of Amlodipine in a specific solvent system.[8]

  • Materials: Amlodipine, chosen solvent (e.g., water, specific buffer), flasks with stoppers, shaking incubator, filtration system (e.g., 0.45 µm syringe filter), and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC).[11][12][13]

  • Procedure:

    • Add an excess amount of Amlodipine to a known volume of the solvent in a sealed flask. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

    • Place the flask in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Shake the flask for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

    • After incubation, allow the solution to stand to let undissolved solids settle.

    • Carefully withdraw a sample from the supernatant and immediately filter it to remove any undissolved particles.

    • Dilute the filtrate with the solvent as necessary to bring the concentration within the quantifiable range of your analytical method.

    • Quantify the concentration of Amlodipine in the diluted filtrate using a validated analytical method like UV-Vis spectrophotometry or HPLC.

Visualizations

The following diagrams illustrate key workflows and concepts for preventing Amlodipine precipitation.

Troubleshooting_Workflow start_node Start: Amlodipine Precipitation Observed d1 Precipitate forms immediately? start_node->d1 decision_node decision_node process_node process_node solution_node solution_node p1 Check Final Concentration - Is it below solubility limit? d1->p1 Yes d2 Precipitate forms over time? d1->d2 No p2 Improve Mixing Technique - Add stock dropwise to vortexing buffer p1->p2 p3 Increase Co-solvent % (if compatible with experiment) p2->p3 p4 Lower Buffer pH (if compatible with experiment) p3->p4 s1 Solution should remain clear p4->s1 p5 Prepare Solution Fresh - Use immediately, do not store d2->p5 Yes p6 Maintain Constant Temperature - Avoid cooling p5->p6 p7 Use Clean Glassware / Filter - Remove nucleation sites p6->p7 s2 Solution stability improved p7->s2 Experimental_Workflow cluster_stock Step 1: Prepare Stock Solution cluster_working Step 2: Prepare Working Solution step_node step_node input_node input_node output_node output_node action_node action_node s1_in1 Amlodipine Powder s1_act Dissolve Completely s1_in1->s1_act s1_in2 Organic Solvent (e.g., DMSO) s1_in2->s1_act s1_out Concentrated Stock (e.g., 10 mg/mL) s1_act->s1_out s2_act Vortex & Add Stock Dropwise s1_out->s2_act s2_in1 Aqueous Buffer s2_in1->s2_act s2_out Final Working Solution (Clear & Homogeneous) s2_act->s2_out Factors_Affecting_Solubility main Amlodipine Solubility Concentration Concentration main->Concentration Limits pH pH (Lower pH ↑ Solubility) pH->main Temp Temperature (Higher Temp ↑ Solubility) Temp->main CoSolvent Co-solvents (e.g., DMSO, Ethanol) CoSolvent->main Increases SaltForm Salt Form (e.g., Besylate) SaltForm->main Influences Outcome Precipitation (Occurs when solubility is exceeded) Concentration->Outcome

References

Technical Support Center: Amidepin (assumed to be Amlodipine) Stability

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Amidepin" did not yield specific stability data in the available scientific literature. The following information is provided for Amlodipine , a widely researched calcium channel blocker, as it is presumed that "this compound" is a typographical error for this compound. The stability issues and experimental protocols discussed are based on published data for Amlodipine.

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the stability of Amlodipine during long-term storage and experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and analysis of Amlodipine, focusing on unexpected degradation and analytical variability.

Problem Potential Cause Recommended Solution
Rapid loss of active ingredient concentration in prepared solutions. Incorrect pH: Amlodipine is most stable in a pH range of 4 to 7.[1] Solutions that are too acidic or basic can lead to significant degradation.[1]Measure the pH of your solution. If it falls outside the 4-7 range, adjust it using a suitable buffer.
Light Exposure: Amlodipine is photosensitive and can degrade upon exposure to UV or ambient light.[1]Store solutions in light-protected containers, such as amber vials or vessels wrapped in aluminum foil.
Presence of Oxidizing Agents: Oxidizing agents can promote the formation of degradation products through the oxidation of the dihydropyridine ring.[1]De-gas solvents before use. Consider preparing solutions under an inert atmosphere (e.g., nitrogen). Evaluate if any component in your solution could be acting as an oxidizing agent.
Appearance of unknown peaks during chromatographic analysis (e.g., HPLC). Degradation: The presence of new peaks is a strong indicator of Amlodipine degradation.Review the troubleshooting steps for "Rapid loss of active ingredient concentration" to identify and mitigate the cause. The unknown peaks are likely degradation products.
Impure Reference Standard: The purity of the Amlodipine reference standard may be compromised.Verify the purity of your Amlodipine reference standard.
Contaminated Solvent: The solvent used for solution preparation may be contaminated.Use fresh, high-purity solvents for preparing your solutions.
Inconsistent analytical results between samples. Incompatible Excipients: In formulation studies, certain excipients like lactose have been shown to be incompatible with Amlodipine and can promote degradation.If working with a formulation, investigate the compatibility of each excipient with Amlodipine through forced degradation studies of binary mixtures.
Non-uniform Storage Conditions: Variations in temperature or light exposure between stored samples can lead to different degradation rates.Ensure all samples are stored under identical and controlled conditions (temperature, humidity, and light).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of Amlodipine in experimental solutions?

A1: The primary factors causing Amlodipine degradation are exposure to acidic and basic pH, light (photodegradation), and oxidizing agents.[1] While temperature can accelerate degradation, Amlodipine is relatively more stable under thermal stress alone compared to these other factors.[1]

Q2: What is the main degradation pathway for Amlodipine?

A2: The most common degradation pathway for Amlodipine is the oxidation of its dihydropyridine ring to form a pyridine derivative.[1] This degradation product is often referred to as Impurity D in the European Pharmacopeia.[1] Other degradation products can be formed under different stress conditions like acid and base hydrolysis.[1]

Q3: How should I prepare a stable Amlodipine solution for my experiments?

A3: To prepare a stable solution, accurately weigh the required amount of Amlodipine besylate powder and dissolve it in a high-purity solvent such as methanol, acetonitrile, or a buffered aqueous solution. For aqueous solutions, it is crucial to ensure the pH is within the stable range of 4-7.[1] If necessary, use sonication to ensure complete dissolution. Finally, quantitatively transfer the solution to a volumetric flask and bring it to the final volume with the chosen solvent.

Q4: Under which conditions is Amlodipine most susceptible to degradation?

A4: Forced degradation studies have shown that Amlodipine is particularly susceptible to degradation under basic, acidic, and oxidative conditions.[2][3][4] It is also known to be photosensitive.[3][5]

Q5: What are the typical storage conditions to ensure the long-term stability of Amlodipine?

A5: For long-term stability, Amlodipine and its formulations should be stored in well-closed, light-resistant containers at controlled room temperature. For extemporaneously prepared suspensions, refrigeration at 4-5°C can extend stability for up to 90 days.[6][7]

Data Presentation

The following tables summarize quantitative data from forced degradation studies on Amlodipine under various stress conditions.

Table 1: Summary of Amlodipine Degradation under Forced Conditions

Stress ConditionReagents and Duration% DegradationReference
Acid Hydrolysis0.1 M HCl, ambient temp, 3 days~1%[3]
Acid Hydrolysis5 M HCl, 80°C, 6 h75.2%
Base Hydrolysis0.1 M NaOH, ambient temp, 3 days~43%[3]
Base Hydrolysis5 M NaOH, 80°C, 6 hTotal Degradation
Oxidative3% H₂O₂, ambient temp, 3 days~1%[3]
Oxidative30% H₂O₂20%[2]
Oxidative3% H₂O₂:Methanol (80:20), 80°C, 6 h80.1%
Photolytic200 W-h/m² UV light & 1.2 million lux-h white light~5%[3]
PhotolyticPhotostability chamber, 14 days32.2%
Thermal105°C, 3 daysNo degradation[3]
Thermal & Humidity-No degradation[3]

Experimental Protocols

Below are detailed methodologies for key experiments related to Amlodipine stability testing.

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for inducing Amlodipine degradation to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of Amlodipine besylate at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at ambient temperature for 3 days.[3]

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at ambient temperature for 3 days.[3]

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at ambient temperature for 3 days.[3]

  • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 3 days.[3]

  • Photolytic Degradation: Expose the solid drug substance to 200 W-h/square meter of UVA light and then to 1.2 million lux-hours of white light.[3]

  • Sample Analysis: After the specified exposure times, dilute the samples appropriately and analyze them using a stability-indicating HPLC method. Compare the results with an untreated control sample.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a typical HPLC method for the analysis of Amlodipine and its degradation products.

  • Column: Core shell C18 column (100 mm × 4.6 mm; 2.6 μm).[3]

  • Mobile Phase: A gradient mixture of 0.4% ammonium hydroxide in water and methanol.[3]

  • Detection Wavelength: 237 nm.[3]

  • Flow Rate: As appropriate for the column dimensions and particle size.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled as required.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Mandatory Visualization

The following diagrams illustrate key concepts related to this compound (Amlodipine) stability.

G cluster_stress Stress Conditions cluster_this compound Amlodipine cluster_products Degradation Products Acid Acid Hydrolysis This compound Amlodipine (Dihydropyridine Ring) Base Base Hydrolysis Oxidation Oxidation (H₂O₂) Light Photodegradation Pyridine Pyridine Derivative (Impurity D) This compound->Pyridine Oxidation of Dihydropyridine Ring Hydrolysis_Products Hydrolysis Products This compound->Hydrolysis_Products Ester Hydrolysis

Caption: Amlodipine Degradation Pathway

Caption: Troubleshooting Workflow for Degradation

G Prep_Stock Prepare Amlodipine Stock Solution (1 mg/mL) Stress_Conditions Expose Aliquots to Stress Conditions Prep_Stock->Stress_Conditions Acid Acid (0.1 M HCl) Stress_Conditions->Acid Base Base (0.1 M NaOH) Stress_Conditions->Base Oxidative Oxidative (3% H₂O₂) Stress_Conditions->Oxidative Thermal Thermal (105°C) Stress_Conditions->Thermal Photo Photolytic (UV/Vis) Stress_Conditions->Photo Sample_Prep Neutralize & Dilute Samples Acid->Sample_Prep Base->Sample_Prep Oxidative->Sample_Prep Thermal->Sample_Prep Photo->Sample_Prep HPLC_Analysis Analyze via Stability-Indicating HPLC Method Sample_Prep->HPLC_Analysis Data_Analysis Compare to Control & Quantify Degradation HPLC_Analysis->Data_Analysis

Caption: Forced Degradation Experimental Workflow

References

Reducing off-target effects of Amidepin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Amidepin": Initial searches for "this compound" did not yield a recognized pharmaceutical compound. Based on the phonetic similarity, this resource has been developed for Amlodipine , a widely used calcium channel blocker. It is presumed that "this compound" was a typographical error.

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of Amlodipine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Amlodipine?

Amlodipine is a dihydropyridine calcium channel blocker.[1] Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells.[2][3] This blockage prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[1]

Q2: What are the known off-target effects of Amlodipine that could impact my experiments?

Beyond its intended effect on L-type calcium channels, Amlodipine has been observed to exert several off-target effects that can influence experimental outcomes. These include:

  • Inhibition of Epidermal Growth Factor Receptor (EGFR) Phosphorylation: Amlodipine has been shown to suppress the phosphorylation of EGFR, which can affect signaling pathways involved in cell proliferation and survival.[4][5]

  • Modulation of Programmed Death-Ligand 1 (PD-L1) Expression: Studies have indicated that Amlodipine can promote the degradation of PD-L1, a key immune checkpoint protein.[6]

  • Interaction with Cytochrome P450 (CYP) Enzymes: Amlodipine is a known inhibitor of CYP3A enzymes, which can lead to drug-drug interactions and altered metabolism of other compounds in your experimental system.[7]

  • Effects on Store-Operated Calcium Entry (SOCE): At concentrations higher than therapeutic levels, amlodipine has been shown to have complex effects on SOCE, including both release of internal calcium stores and inhibition of CRAC channels.[8]

Q3: How can I be sure that the observed phenotype in my experiment is due to the on-target activity of Amlodipine?

To differentiate between on-target and off-target effects, several experimental controls are recommended:

  • Use a Structurally Different L-type Calcium Channel Blocker: Employ another L-type calcium channel blocker with a distinct chemical structure (e.g., Nifedipine). If the phenotype is reproduced, it is more likely to be an on-target effect.

  • Genetic Knockdown/Knockout of the Target: Utilize siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the L-type calcium channel subunit targeted by Amlodipine. The abrogation of the Amlodipine-induced phenotype in these modified cells would confirm on-target activity.

  • Dose-Response Analysis: A classic on-target effect should exhibit a sigmoidal dose-response curve. Off-target effects may occur at different concentration ranges.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of Amlodipine to its target protein in a cellular context.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected changes in cell proliferation or apoptosis. Amlodipine's off-target inhibition of EGFR signaling.- Perform a Western blot to check the phosphorylation status of EGFR and downstream effectors like Akt and ERK. - Use an EGFR inhibitor as a positive control for the observed phenotype. - Consider using a more selective L-type calcium channel blocker if EGFR signaling is a confounding factor in your experimental model.
Alterations in immune cell activation or function in co-culture experiments. Off-target effects on PD-L1 expression.- Measure PD-L1 protein levels on the relevant cell types using flow cytometry or Western blot. - Include an isotype control for PD-L1 staining. - If available, use a cell line with stable overexpression or knockout of PD-L1 to confirm the role of this off-target effect.
Variability in the metabolism of other small molecules used in the experiment. Inhibition of CYP3A4/5 enzymes by Amlodipine.- If possible, choose co-administered compounds that are not metabolized by CYP3A4/5. - Perform a literature search for known drug-drug interactions involving Amlodipine and your other compounds. - If necessary, perform a metabolic stability assay to quantify the impact of Amlodipine on the metabolism of your other compounds.
Inconsistent results at higher concentrations of Amlodipine. Complex and multimodal actions on store-operated calcium entry (SOCE) at micromolar concentrations.[8]- Whenever possible, use Amlodipine at concentrations relevant to its on-target activity (low nanomolar range). - If higher concentrations are necessary, consider using a fluorescent dye with a longer wavelength (e.g., Cal-520) to monitor cytosolic calcium to avoid artifacts observed with dyes like Fura-2.[8]

Data Presentation

Table 1: On-Target and Off-Target Activities of Amlodipine

Target/Process Effect Reported IC50 / K_d Reference
L-type Calcium Channel InhibitionIC50: 1.9 nM (rat aorta)
K_d: 1.68 ± 0.12 nM (rat cardiac membranes)
EGFR Phosphorylation InhibitionSignificant suppression at 10 and 20 µM[4]
A549 Lung Cancer Cell Proliferation InhibitionIC50: 9.641 µM
CYP3A (Midazolam Hydroxylation) Reversible InhibitionK_i: 14.85 µM (R-amlodipine), 8.95 µM (S-amlodipine)[7]
PD-L1 Expression DegradationDose-dependent effect observed[6]

Experimental Protocols

Protocol 1: Western Blot for EGFR Phosphorylation

Objective: To determine if Amlodipine inhibits EGFR phosphorylation in your cell line of interest.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation. Treat the cells with varying concentrations of Amlodipine (e.g., 1, 5, 10, 20 µM) or vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-EGFR (Tyr1068) overnight at 4°C. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Strip the membrane and re-probe with an antibody against total EGFR as a loading control. Quantify band intensities using densitometry software.

Protocol 2: General Workflow for Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of Amlodipine to its target protein in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with Amlodipine at a saturating concentration or with a vehicle control.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (L-type calcium channel subunit) in the soluble fraction by Western blot or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both Amlodipine-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of Amlodipine indicates target engagement.

Mandatory Visualizations

G Amlodipine Amlodipine L_type_Ca_Channel L-type Calcium Channel Amlodipine->L_type_Ca_Channel Inhibits Ca_influx Ca2+ Influx Vascular_Smooth_Muscle_Contraction Vascular Smooth Muscle Contraction L_type_Ca_Channel->Ca_influx Mediates Ca_influx->Vascular_Smooth_Muscle_Contraction Promotes Vasodilation Vasodilation Vascular_Smooth_Muscle_Contraction->Vasodilation Inhibition leads to G Start Phenotypic Observation with Amlodipine On_target Is the phenotype on-target? Start->On_target Off_target_investigation Investigate Off-Target Effects On_target->Off_target_investigation No Controls Experimental Controls: - Structurally different L-type blocker - Target knockdown/knockout - Dose-response analysis On_target->Controls Yes Profiling Off-Target Profiling: - Kinase screen - Proteomics - CETSA-MS Off_target_investigation->Profiling CETSA Perform CETSA Controls->CETSA Confirmation Confirm Direct Target Binding CETSA->Confirmation Identify_off_target Identify Off-Target(s) Profiling->Identify_off_target G Amlodipine Amlodipine EGFR EGFR Amlodipine->EGFR Inhibits Phosphorylation EGF EGF EGF->EGFR Activates PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Phosphorylates Raf_MEK_ERK Raf/MEK/ERK Pathway EGFR->Raf_MEK_ERK Phosphorylates Proliferation Cell Proliferation PI3K_Akt->Proliferation Raf_MEK_ERK->Proliferation

References

Technical Support Center: Enhancing Amidepin Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the in vivo bioavailability of Amidepin.

Frequently Asked Questions (FAQs)

Q1: What are the main factors limiting the oral bioavailability of this compound?

A1: The oral bioavailability of a drug like this compound, which is slightly soluble in water, can be limited by several factors.[1] Key considerations include its dissolution rate in the gastrointestinal fluids, its permeability across the intestinal membrane, and the extent of its metabolism in the liver before it reaches systemic circulation.[2] this compound is known to be extensively metabolized by cytochrome P450 3A (CYP3A) enzymes, particularly CYP3A4, in the liver.[3][4]

Q2: What are the general strategies to improve the bioavailability of a poorly soluble drug like this compound?

A2: Several strategies can be employed to enhance the oral bioavailability of poorly soluble compounds.[5] These can be broadly categorized as:

  • Optimizing Physicochemical Properties: This includes salt formation and the use of amorphous solid dispersions to improve solubility.[5]

  • Advanced Formulation Design: Techniques such as micronization, nanosuspensions, and encapsulation into lipid-based or nanoparticle delivery systems can significantly improve dissolution and absorption.[2][6]

  • Utilizing Absorption Enhancers and Metabolism Inhibitors: Co-administration with agents that inhibit metabolic enzymes like CYP3A4 or efflux transporters like P-glycoprotein can increase systemic exposure.[5]

Q3: Are there any known drug delivery systems that have been successfully used for similar molecules?

A3: Yes, for molecules with properties similar to this compound, several advanced drug delivery systems have shown promise. These include:

  • Nanoemulsions: A nanoemulsion formulation of amlodipine besilate demonstrated a relative bioavailability of 475% compared to a suspension in mice.[7]

  • Nanoparticles: Loading amlodipine onto diamond nanoparticles has been explored as a novel drug delivery system.[8][9] Polymeric nanoparticles (e.g., PLGA, Chitosan) and solid lipid nanoparticles (SLNs) have also been investigated to improve pharmacokinetic profiles.[10]

  • Floating Drug Delivery Systems: These systems are designed to remain in the stomach for a prolonged period, allowing for a slow, sustained release of the drug.[11]

  • Mucoadhesive Microspheres: These can be used for nasal delivery, which offers an alternative route of administration that bypasses first-pass metabolism.[11]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low in vivo efficacy despite good in vitro activity Poor oral bioavailability due to low solubility or high first-pass metabolism.1. Characterize the physicochemical properties of this compound (solubility, pKa, logP).2. Evaluate different formulation strategies (see Experimental Protocols below).3. Consider co-administration with a CYP3A4 inhibitor (e.g., ketoconazole in preclinical studies) to assess the impact of first-pass metabolism.
High variability in plasma concentrations between subjects Genetic polymorphisms in metabolic enzymes (e.g., CYP3A5) or transporters (e.g., ABCB1).[3]1. Genotype preclinical models or human subjects for relevant polymorphisms.2. Analyze pharmacokinetic data based on genotype to identify potential correlations.
Formulation instability (e.g., drug degradation, particle aggregation) This compound is known to be photosensitive.[11][12] The formulation components may be incompatible.1. Protect all formulations from light during preparation and storage.2. Conduct stability studies under different temperature and humidity conditions.3. Evaluate the compatibility of this compound with all excipients used in the formulation.
Poor in vitro-in vivo correlation (IVIVC) The in vitro dissolution method does not accurately reflect the in vivo environment.1. Use biorelevant dissolution media that mimic the composition of gastric and intestinal fluids.2. Consider the impact of food on drug absorption and incorporate this into the in vivo study design. Food does not significantly alter the bioavailability of amlodipine.[13]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Amlodipine (this compound Model)

ParameterHumanDogRatMouseReference
Oral Bioavailability (%) 63 - 6588100100[14][15]
Plasma Half-life (hours) 35 - 5030311[13][14][16]
Peak Plasma Time (hours) 6 - 12---[13][16]
Protein Binding (%) 93 - 98---[13][15]

Table 2: Amlodipine-Loaded Nanoparticle Characteristics

Nanoparticle TypePolymer/LipidParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference
PLGA Nanoparticles PLGA, PVA127.6 ± 1.972.46 ± 3.8-[10]
PLGA Nanoparticles PLGA, PVA198.8 ± 5.2593-[10]
Chitosan Nanoparticles Chitosan, TPP321.14 ± 7.2187.2 ± 0.1260.98 ± 0.08[10]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Solvent Evaporation

Objective: To formulate this compound into polymeric nanoparticles to enhance its dissolution rate and bioavailability.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in ethyl acetate.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the ethyl acetate to evaporate, leading to the formation of nanoparticles.[10]

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant. Wash the nanoparticle pellet with deionized water multiple times to remove unencapsulated drug and excess surfactant.[10]

  • Lyophilization (Optional): For long-term storage, the purified nanoparticles can be freeze-dried.[10]

  • Characterization: Analyze the nanoparticles for particle size, zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model

Objective: To evaluate the oral bioavailability of the this compound nanoparticle formulation compared to a standard this compound suspension.

Materials:

  • This compound nanoparticle formulation

  • This compound suspension (control)

  • Male Sprague-Dawley rats

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimate rats for at least one week before the experiment.

  • Dosing: Fast the rats overnight. Administer a single oral dose of the this compound nanoparticle formulation or the this compound suspension via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.

  • Relative Bioavailability Calculation: Calculate the relative bioavailability of the nanoparticle formulation compared to the suspension using the formula: (AUC_nanoparticle / AUC_suspension) * 100.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_invivo In Vivo Study cluster_control Control Group a Dissolve this compound & PLGA in Ethyl Acetate c Homogenize to form Emulsion a->c b Prepare Aqueous PVA Solution b->c d Solvent Evaporation c->d e Purify & Characterize Nanoparticles d->e f Oral Dosing (Rat Model) e->f Test Formulation g Serial Blood Sampling f->g h Plasma Separation g->h i LC-MS/MS Analysis h->i j Pharmacokinetic Analysis i->j k Prepare this compound Suspension k->f Control Formulation

Caption: Workflow for Formulation and In Vivo Evaluation of this compound Nanoparticles.

bioavailability_factors cluster_drug Drug Properties cluster_formulation Formulation Strategies cluster_physiological Physiological Factors solubility Solubility bioavailability Oral Bioavailability solubility->bioavailability permeability Permeability permeability->bioavailability nanoparticles Nanoparticles nanoparticles->solubility Improve solid_dispersion Solid Dispersions solid_dispersion->solubility Improve lipid_systems Lipid-Based Systems lipid_systems->solubility Improve metabolism First-Pass Metabolism (CYP3A4) metabolism->bioavailability Decrease efflux P-glycoprotein Efflux efflux->bioavailability Decrease

References

Optimizing incubation time for Amidepin treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amidepin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments involving this compound treatment. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound treatment?

The optimal incubation time for this compound treatment is highly dependent on the cell type and the specific biological question being investigated. However, based on initial characterization studies, a general time-course experiment is recommended to determine the ideal duration for your specific model.

Q2: How can I determine the most effective concentration of this compound for my experiments?

A dose-response experiment is crucial for determining the optimal concentration. We recommend starting with a broad range of concentrations and then narrowing it down based on the observed effects. A typical starting range might be from 0.1 µM to 100 µM.

Q3: I am not observing the expected downstream effects of this compound treatment. What are the possible reasons?

There are several potential reasons for a lack of downstream effects. These can include, but are not limited to:

  • Suboptimal Incubation Time: The incubation period may be too short or too long to observe the desired effect.

  • Incorrect Concentration: The concentration of this compound may be too low to elicit a response or too high, leading to off-target effects or cytotoxicity.

  • Cell Line Specificity: The targeted pathway may not be active or responsive in your chosen cell line.

  • Reagent Quality: Ensure the this compound used is of high quality and has not degraded.

Troubleshooting Guide

Issue 1: High Cell Death Observed After this compound Treatment

High levels of cell death can confound experimental results. If you are observing significant cytotoxicity, consider the following troubleshooting steps.

Experimental Workflow for Assessing Cytotoxicity

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Time-Course Analysis A Seed cells at optimal density B Treat with a broad range of This compound concentrations (e.g., 0.1, 1, 10, 100 µM) A->B C Incubate for a standard time (e.g., 24 hours) B->C D Assess cell viability (e.g., MTT, Trypan Blue) C->D E Select non-toxic concentrations from Phase 1 D->E Analyze Results F Treat cells for varying durations (e.g., 6, 12, 24, 48 hours) E->F G Assess cell viability at each time point F->G H Proceed with optimized incubation time and concentration G->H Determine Optimal Non-Toxic Conditions

Caption: Workflow for optimizing this compound concentration and incubation time to minimize cytotoxicity.

Data Summary: Cytotoxicity Assessment

Concentration (µM)Incubation Time (hours)Cell Viability (%)Recommendation
12495 ± 4Suitable for further experiments
102485 ± 6Use with caution, monitor viability
502440 ± 8Not recommended for long-term studies
101292 ± 5Optimal for minimizing toxicity
104860 ± 7Consider shorter incubation
Issue 2: Inconsistent Results Between Experiments

Variability in results can be a significant challenge. The following steps can help improve reproducibility.

Protocol for Ensuring Experimental Consistency

  • Cell Culture Standardization:

    • Ensure cell passage number is consistent between experiments.

    • Maintain a standardized cell seeding density.

    • Regularly test for mycoplasma contamination.

  • Reagent Preparation:

    • Prepare a single, large stock solution of this compound.

    • Aliquot the stock solution to avoid repeated freeze-thaw cycles.

    • Use fresh dilutions for each experiment.

  • Experimental Execution:

    • Utilize a standardized treatment protocol, including incubation conditions (temperature, CO2 levels).

    • Implement appropriate positive and negative controls in every experiment.

Logical Flow for Troubleshooting Inconsistent Results

A Inconsistent Results Observed B Review Cell Culture Practices A->B C Check Reagent Preparation and Storage A->C D Standardize Experimental Protocol A->D E Consistent Passage Number? B->E H Single Stock Solution Used? C->H J Standardized Incubation Conditions? D->J F Consistent Seeding Density? E->F G Mycoplasma Tested? F->G L Results Stabilize G->L I Aliquoted to Avoid Freeze-Thaw? H->I I->L K Controls Included? J->K K->L

Caption: Troubleshooting flowchart for addressing inconsistent experimental outcomes.

Signaling Pathway Considerations

This compound is known to modulate specific intracellular signaling pathways. Understanding these pathways is key to designing and interpreting experiments.

Simplified Representation of a Putative this compound-Modulated Pathway

cluster_pathway Cellular Signaling Cascade This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response

Caption: Diagram of a hypothetical signaling pathway influenced by this compound.

Technical Support Center: Amlodipine in Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Amlodipine to overcome multidrug resistance (MDR) in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of Amlodipine in cancer cell line experiments?

A1: In the context of oncology research, Amlodipine, a calcium channel blocker, is primarily investigated for its potential to reverse multidrug resistance (MDR) in cancer cells.[1] Studies have demonstrated that Amlodipine can sensitize resistant cancer cell lines to various chemotherapeutic drugs.[1] It also exhibits direct cytotoxic effects on some cancer cell lines by inducing apoptosis and cell cycle arrest.[1][2]

Q2: How does Amlodipine overcome multidrug resistance?

A2: The primary mechanism by which Amlodipine is thought to overcome MDR is through the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein.[1][3] These transporters are often overexpressed in resistant cancer cells and function as efflux pumps, removing chemotherapeutic drugs from the cell and reducing their intracellular concentration and efficacy.[1][4] By inhibiting these pumps, Amlodipine can increase the intracellular accumulation of anticancer drugs.[1]

Q3: Are there cancer cell lines that are inherently resistant to the cytotoxic effects of Amlodipine?

A3: The direct cytotoxic effects of Amlodipine can vary between different cancer cell lines. Factors influencing this sensitivity have not been fully elucidated but may be related to the expression levels of L-type calcium channels and the status of specific signaling pathways.[1] For instance, some studies have shown that subpopulations of cancer cells can be intrinsically resistant to treatments that modulate calcium signaling.[1]

Q4: Can cancer cells develop acquired resistance to Amlodipine?

A4: Currently, there is limited direct evidence in the scientific literature describing cancer cell lines developing acquired resistance to the cytotoxic effects of Amlodipine. The research focus has been on Amlodipine's ability to combat resistance to other drugs rather than on resistance to Amlodipine itself.[1]

Troubleshooting Guide

Problem 1: Amlodipine treatment does not increase the efficacy of my primary chemotherapy drug in a resistant cell line.

  • Possible Cause 1: Suboptimal Amlodipine Concentration. The concentration of Amlodipine is critical. A concentration that is too low may be insufficient to effectively inhibit ABC transporters.[1]

    • Solution: Perform a dose-response experiment to determine the optimal non-toxic concentration of Amlodipine that enhances the cytotoxicity of the primary drug.

  • Possible Cause 2: MDR in the cell line is not mediated by ABC transporters sensitive to Amlodipine.

    • Solution: Confirm that the chemotherapy drug you are using is a known substrate for P-glycoprotein or other ABC transporters that are targeted by Amlodipine.[1]

Problem 2: Amlodipine treatment is causing significant cytotoxicity on its own, making it difficult to assess its synergistic effects.

  • Possible Cause: High Amlodipine Concentration. In some cell lines, Amlodipine itself can induce apoptosis and cell cycle arrest at higher concentrations.[1]

    • Solution: Determine the IC50 of Amlodipine alone in your cell line using a cell viability assay (e.g., MTT assay). For synergy experiments, use concentrations of Amlodipine well below its IC50 value.[1]

Problem 3: Inconsistent results in synergy experiments with Amlodipine and a chemotherapy agent.

  • Possible Cause: Variability in Experimental Conditions. Cell density, incubation times, and drug preparation can all affect the outcome of synergy experiments.

    • Solution: Standardize your experimental protocols. Ensure consistent cell seeding densities and incubation times. Prepare fresh drug dilutions for each experiment.

Data Presentation

Table 1: IC50 Values of Amlodipine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay
A549Non-Small Cell Lung Cancer9.641 - 23MTT
H1299Non-Small Cell Lung Cancer25.66MTT
MDA-MB-231Breast Cancer8.66MTT
MCF-7Breast Cancer12.60MTT

Data compiled from multiple sources.[2][5][6]

Table 2: Effect of Amlodipine on Chemotherapy Efficacy

Cell LineChemotherapy DrugAmlodipine EffectKey Finding
A549GefitinibSynergisticEnhanced cell cycle arrest.
Gastric Cancer CellsDoxorubicinSynergisticInhibition of ERK/MAPK and TGF-β signaling pathways.
Leukemic CellsDoxorubicinSynergisticAn Amlodipine derivative prevented doxorubicin efflux.

Data compiled from multiple sources.[7][8][9]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of Amlodipine and/or a chemotherapeutic agent on cancer cell lines.

  • Materials:

    • 96-well plates

    • Cancer cell line of interest

    • Complete culture medium

    • Amlodipine (and other chemotherapeutic agents)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1x10^4 cells per well and incubate for 24 hours.[5]

    • Treat the cells with various concentrations of Amlodipine and/or the chemotherapeutic agent for a specified period (e.g., 48 hours).[5]

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

    • Add solubilization solution to each well to dissolve the formazan crystals.[2]

    • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[2][10]

    • Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.[10]

2. Cell Invasion Assay

  • Objective: To assess the effect of Amlodipine on the invasive potential of cancer cells.

  • Materials:

    • Matrigel invasion chambers (e.g., Boyden chambers)

    • Serum-free medium

    • Complete medium (as a chemoattractant)

    • Amlodipine

    • Cotton swabs

    • Staining solution (e.g., Crystal Violet)

    • Microscope

  • Procedure:

    • Rehydrate the Matrigel invasion chambers according to the manufacturer's protocol.

    • Seed cancer cells in the upper chamber in serum-free medium containing the desired concentration of Amlodipine.

    • Add complete medium to the lower chamber as a chemoattractant.

    • Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

    • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the invading cells on the lower surface of the membrane.

    • Count the number of invaded cells in several microscopic fields.

3. Western Blotting for Signaling Pathway Analysis

  • Objective: To determine the effect of Amlodipine on the expression and phosphorylation of key proteins in signaling pathways (e.g., PI3K/Akt, Raf/ERK).

  • Materials:

    • 6-well plates

    • Amlodipine

    • Lysis buffer

    • Protein assay kit

    • SDS-PAGE gels

    • Transfer apparatus

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of Amlodipine for the determined time.

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

MDR_Mechanism cluster_cell Cancer Cell cluster_outside Extracellular Chemo Chemotherapy Drug ABC ABC Transporter (e.g., P-glycoprotein) Chemo->ABC Binds to Transporter Target Intracellular Target (e.g., DNA) Chemo->Target Therapeutic Effect Chemo_out Chemotherapy Drug ABC->Chemo_out Efflux Chemo_out->Chemo Enters Cell Amlodipine Amlodipine Amlodipine->ABC Inhibits

Caption: Mechanism of Amlodipine in overcoming multidrug resistance.

Experimental_Workflow start Start: Resistant Cancer Cell Line dose_response Dose-Response Assay (MTT) Determine Amlodipine IC50 start->dose_response synergy_exp Synergy Experiment (Amlodipine + Chemo Drug) dose_response->synergy_exp viability_analysis Cell Viability Analysis (e.g., MTT, Apoptosis Assay) synergy_exp->viability_analysis mechanism_study Mechanism of Action Study viability_analysis->mechanism_study invasion_assay Invasion/Migration Assay mechanism_study->invasion_assay western_blot Western Blot (Signaling Pathways) mechanism_study->western_blot end Conclusion: Amlodipine's Effect on Resistance invasion_assay->end western_blot->end

Caption: Workflow for investigating Amlodipine's effect on drug resistance.

Signaling_Pathway Amlodipine Amlodipine Amlodipine->Inhibition EGFR EGFR PI3K PI3K EGFR->PI3K Raf Raf EGFR->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Migration Akt->Proliferation ERK ERK Raf->ERK ERK->Proliferation Inhibition->EGFR

Caption: Amlodipine's inhibitory effect on EGFR signaling pathways.

References

Validation & Comparative

Validating the Biological Activity of Amlodipine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of Amlodipine, a third-generation dihydropyridine calcium channel blocker, with other vasoactive compounds. The information presented is supported by experimental data to assist in the validation of its therapeutic effects.

Executive Summary

Amlodipine is a potent, long-acting L-type calcium channel blocker widely used in the management of hypertension and angina.[1] Its primary mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle cells and cardiac muscle, leading to vasodilation and a reduction in peripheral vascular resistance.[1] Beyond its principal function as a calcium channel antagonist, Amlodipine has been shown to modulate several intracellular signaling pathways, contributing to its therapeutic profile. This guide compares the in vitro efficacy of Amlodipine against other calcium channel blockers and discusses its effects relative to other classes of antihypertensive agents.

Data Presentation

Table 1: Comparative Efficacy of Calcium Channel Blockers in Vascular Smooth Muscle

This table summarizes the half-maximal inhibitory concentration (IC50) values of Amlodipine and other calcium channel blockers on Ca2+-induced contractions in isolated rat aorta, providing a direct comparison of their potency in inducing vasorelaxation.

CompoundIC50 (nM) for Ca2+-induced ContractionReference
Amlodipine 1.9 [2]
Nifedipine4.1[2]
Verapamil60[3]
Diltiazem500[3]

Note: Lower IC50 values indicate higher potency.

Table 2: Comparative Effects of Amlodipine and Other Antihypertensive Agents on Blood Pressure (Clinical Data)

This table presents a summary of clinical findings comparing the efficacy of Amlodipine with an Angiotensin II Receptor Blocker (Losartan) and an ACE Inhibitor (Lisinopril) in reducing blood pressure in hypertensive patients.

TreatmentChange in Systolic BP (mmHg)Change in Diastolic BP (mmHg)Reference
Amlodipine -16.1 -11.2 (calculated) [4]
Losartan-13.7-9.0 (calculated)[4]
LisinoprilComparable to Amlodipine and LosartanComparable to Amlodipine and Losartan[5]

Note: Data for Amlodipine and Losartan are from a head-to-head trial.[4] Data for Lisinopril is from a separate comparative trial.[5] The primary endpoint was diastolic blood pressure reduction.

Mandatory Visualization

Amlodipine's Mechanism of Action and Signaling Pathways

amlodipine_pathway Amlodipine Amlodipine L_type_Ca_Channel L-type Ca2+ Channel Amlodipine->L_type_Ca_Channel inhibits PI3K PI3K Amlodipine->PI3K activates MAPK_ERK MAPK/ERK Pathway Amlodipine->MAPK_ERK inhibits Ca_influx Ca2+ Influx (decreased) L_type_Ca_Channel->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation Akt Akt PI3K->Akt eNOS eNOS (activated) Akt->eNOS NO_production NO Production (increased) eNOS->NO_production NO_production->Vasodilation VSMC_proliferation VSMC Proliferation (inhibited) MAPK_ERK->VSMC_proliferation

Caption: Amlodipine's dual mechanism: L-type Ca2+ channel blockade and modulation of signaling pathways.

Experimental Workflow: Validating Vasodilator Activity

vasodilation_workflow start Start: Isolate Aortic Rings mount Mount Rings in Organ Bath start->mount equilibrate Equilibrate and Assess Viability (KCI) mount->equilibrate precontract Pre-contract with Phenylephrine equilibrate->precontract add_drug Cumulative Addition of Test Compound (Amlodipine vs. Alternatives) precontract->add_drug record Record Isometric Tension (Relaxation) add_drug->record analyze Generate Concentration-Response Curves (Calculate EC50/IC50) record->analyze end End analyze->end

Caption: Workflow for assessing vasodilator effects of Amlodipine using an ex vivo aortic ring assay.

Experimental Protocols

Aortic Ring Vasodilation Assay

This ex vivo assay is a standard method to assess the vasoactive properties of compounds.

a. Tissue Preparation:

  • Humanely euthanize a male New Zealand white rabbit (2.5–3.0 kg).

  • Excise the thoracic aorta and place it in cold Krebs-Henseleit Solution (KHS).

  • Clean the aorta of adhering connective and adipose tissue.

  • Cut the aorta into rings of 3-5 mm in length. For endothelium-denuded studies, gently rub the intimal surface.

b. Isometric Tension Recording:

  • Mount each aortic ring between two stainless steel hooks in an organ bath containing KHS at 37°C, continuously bubbled with 95% O2 / 5% CO2.

  • Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes, replacing the KHS every 15-20 minutes.

  • Assess tissue viability by inducing a contraction with 80 mM KCl.

c. Vasodilation Measurement:

  • Induce a stable, submaximal contraction with a vasoconstrictor like phenylephrine (10⁻⁶ M).

  • Once a plateau is reached, add Amlodipine or an alternative compound in a cumulative manner (e.g., in half-log increments).

  • Record the relaxation response as a percentage of the pre-contraction.

  • Plot the concentration-response curve to determine the EC50 or IC50 value.

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

a. Cell Culture and Treatment:

  • Culture human aortic VSMCs in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Seed cells in a 96-well plate and allow them to adhere.

  • Synchronize the cells in a quiescent state by serum deprivation (0.5% FBS) for 24 hours.

  • Stimulate the cells with a mitogen (e.g., platelet-derived growth factor, PDGF, 30 ng/mL) in the presence of varying concentrations of Amlodipine or alternative compounds for 24 hours.

b. BrdU Labeling and Detection:

  • Add 5-bromo-2'-deoxyuridine (BrdU) to the culture medium and incubate for 2-24 hours to allow incorporation into newly synthesized DNA.

  • Remove the labeling medium, fix the cells, and denature the DNA using a fixing/denaturing solution.

  • Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate for 1 hour.

  • Wash the cells and add a substrate for the enzyme to develop a colorimetric reaction.

c. Quantification:

  • Measure the absorbance using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated, indicating the rate of cell proliferation.

  • Calculate the percentage of inhibition of proliferation for each compound concentration compared to the mitogen-stimulated control.

Western Blot for MAPK/ERK Pathway Activation

This technique is used to detect the phosphorylation state of key signaling proteins.

a. Cell Lysis and Protein Quantification:

  • Treat VSMCs with a mitogen and Amlodipine for various time points.

  • Lyse the cells in RIPA buffer to extract total proteins.

  • Determine the protein concentration of each lysate using a BCA protein assay.

b. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

c. Immunodetection:

  • Incubate the membrane with a primary antibody specific for the phosphorylated (activated) form of ERK1/2 (p-ERK1/2).

  • After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

d. Densitometry:

  • Quantify the intensity of the bands to determine the ratio of phosphorylated to total ERK, indicating the level of pathway activation.

References

Comparative Efficacy Analysis: Osimertinib vs. Gefitinib in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of Osimertinib, a third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), and Gefitinib, a first-generation EGFR-TKI. The analysis is supported by key clinical and preclinical data to inform research and drug development in oncology, particularly for non-small cell lung cancer (NSCLC).

Introduction to EGFR Inhibitors

Gefitinib is a first-generation, reversible EGFR-TKI.[1][2] It competitively inhibits the adenosine triphosphate (ATP)-binding site within the EGFR kinase domain, disrupting downstream signaling pathways essential for cell proliferation and survival.[1][3][4][5] Its efficacy is most pronounced in tumors with activating EGFR mutations, such as exon 19 deletions or the L858R mutation.[2]

Osimertinib is a third-generation, irreversible EGFR-TKI.[2][6] It was specifically designed to target not only the common sensitizing EGFR mutations but also the T790M resistance mutation, a frequent cause of treatment failure with first-generation TKIs.[2][6][7] Osimertinib forms a covalent bond with the cysteine-797 residue in the ATP-binding site, leading to potent and sustained inhibition of the EGFR signaling pathway.[2][6][8]

Comparative Efficacy Data

The primary data for this comparison comes from the pivotal Phase III FLAURA trial, which evaluated the efficacy and safety of Osimertinib versus standard-of-care (SoC) EGFR-TKIs (Gefitinib or Erlotinib) as a first-line treatment for patients with advanced EGFR-mutated NSCLC.[9][10][11]

Table 1: Clinical Efficacy in First-Line Treatment of EGFR-Mutated NSCLC (FLAURA Trial)

Efficacy EndpointOsimertinibGefitinib / Erlotinib (SoC)Hazard Ratio (HR) [95% CI]P-value
Median Progression-Free Survival (PFS) 18.9 months[2][10][12]10.2 months[2][10][12]0.46 [0.37-0.57]<0.001[10][11]
Median Overall Survival (OS) 38.6 months[2]31.8 months[2]0.80 [0.64-1.00]0.046[2]
Overall Response Rate (ORR) 72%[13]64%[2][13]--
Disease Control Rate (DCR) 94%[2][13]68%[2][13]--
36-month Overall Survival Rate 54%[2][9]44%[2][9]--

Table 2: Preclinical Activity (IC50 Values in nmol/L)

Cell Line / EGFR Mutation StatusOsimertinib (IC50)Gefitinib (IC50)
PC-9 (Exon 19 deletion) Potent Inhibition (similar to 1st Gen TKIs)[6]0.003 µM (3 nM) in hypersensitive cells[14]
H1975 (L858R / T790M) <15 nM[6]Resistant (>1000 nM)

Note: Direct side-by-side IC50 comparisons from a single study are limited in the provided search results. The data reflects general potencies reported in different sources.

Experimental Protocols

1. Clinical Trial Protocol: The FLAURA Study

  • Objective: To compare the efficacy and safety of first-line Osimertinib with a standard EGFR-TKI (Gefitinib or Erlotinib) in patients with previously untreated, EGFR-mutated advanced NSCLC.[9][11]

  • Study Design: A randomized, double-blind, multicenter, Phase III trial.[2][15] 556 patients were randomized 1:1 to receive either Osimertinib or a standard TKI.[9][10]

  • Patient Population: Patients with locally advanced or metastatic NSCLC, confirmed to have an EGFR mutation (exon 19 deletion or L858R), and no prior systemic anti-cancer treatment for their advanced disease.[2][11]

  • Treatment:

    • Osimertinib arm: 80 mg administered orally once daily.[9][15]

    • Standard TKI arm: Gefitinib (250 mg once daily) or Erlotinib (150 mg once daily).[9][15]

  • Primary Endpoint: Progression-Free Survival (PFS), as assessed by investigators according to RECIST version 1.1.[10]

  • Secondary Endpoints: Overall Survival (OS), Overall Response Rate (ORR), Duration of Response, and safety.[10]

2. In Vitro Cell Viability Protocol: MTT Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound by assessing its effect on cell viability and metabolic activity.[16][17][18]

  • Methodology:

    • Cell Seeding: NSCLC cell lines with specific EGFR mutations (e.g., PC-9 for sensitizing mutation, H1975 for T790M resistance mutation) are seeded into 96-well plates at a density of 10⁴–10⁵ cells/well and cultured.[19][20]

    • Compound Treatment: Cells are treated with a range of concentrations of Osimertinib and Gefitinib for a set period, typically 72 hours.[20]

    • MTT Addition: After incubation, 10-50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL) is added to each well.[16][18][19] The plate is then incubated for 3-4 hours at 37°C.[17][19]

    • Formazan Solubilization: Metabolically active cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[16][17][21] A solubilizing agent, such as DMSO or an SDS-HCl solution, is added to each well to dissolve these crystals.[16][19]

    • Absorbance Measurement: The plate is read on a microplate spectrophotometer, typically at a wavelength between 550 and 600 nm.[16][17]

    • Data Analysis: The absorbance values, which are proportional to the number of viable cells, are used to generate dose-response curves and calculate the IC50 value for each compound.[16]

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gefitinib Gefitinib (1st Gen) Gefitinib->EGFR Reversibly Inhibits (Sensitizing Mutations) Osimertinib Osimertinib (3rd Gen) Osimertinib->EGFR Irreversibly Inhibits (Sensitizing & T790M Mutations)

Caption: Simplified EGFR signaling pathway and points of inhibition.

Experimental_Workflow start Start: Select NSCLC Cell Lines (e.g., PC-9, H1975) seed Seed cells in 96-well plates start->seed treat Treat with serial dilutions of Osimertinib & Gefitinib seed->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT Reagent & Incubate incubate->mtt solubilize Add Solubilization Buffer (DMSO) mtt->solubilize read Measure Absorbance (570nm) using Plate Reader solubilize->read analyze Analyze Data: - Generate Dose-Response Curves - Calculate IC50 Values read->analyze compare Compare IC50 values to determine relative potency analyze->compare

Caption: General workflow for in vitro inhibitor comparison via MTT assay.

References

A Comparative Analysis of Amidepin and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For individuals engaged in cardiovascular research and drug development, this guide offers an in-depth comparative analysis of Amidepin (presumed to be Amlodipine based on search results) and its analogs. This document provides a comprehensive overview of their pharmacological properties, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.

Executive Summary

Amlodipine is a third-generation dihydropyridine calcium channel blocker widely prescribed for the management of hypertension and angina.[1] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1] Analogs of amlodipine, such as nicardipine, nifedipine, cilnidipine, and lercanidipine, share this fundamental mechanism but exhibit variations in their pharmacokinetic profiles, tissue selectivity, and side effect profiles. This guide delves into a comparative analysis of these compounds, presenting quantitative data on their efficacy and outlining the experimental protocols used to generate this data. Furthermore, it explores the intricate signaling pathways modulated by amlodipine beyond its primary calcium channel blocking activity.

Comparative Pharmacological Data

The following tables summarize the in vitro and clinical data for amlodipine and a selection of its key analogs.

Table 1: In Vitro Potency and Binding Affinity of Dihydropyridine Calcium Channel Blockers
CompoundAssayTarget/TissueIC50 (nM)Ki (nM)Reference
Amlodipine Ca2+-induced contractionDepolarized rat aorta1.9-[2]
[3H]amlodipine bindingRat cardiac membranes9.20 (for (-) amlodipine)-
Mineralocorticoid Receptor Antagonism-7400-[3]
Nicardipine Inhibition of contractionRabbit myocardium>1000-[4]
[3H]nitrendipine bindingRabbit myocardium-4.3 x 10-1[4]
Nifedipine VasodilationHuman arteria mammaria~10-[5]
Mineralocorticoid Receptor Antagonism-~500-[3]
Lercanidipine VasodilationHuman arteria mammaria~3-[5]
Felodipine Mineralocorticoid Receptor Antagonism-~450-[3]
Nitrendipine Mineralocorticoid Receptor Antagonism-~160-[3]
Nimodipine Mineralocorticoid Receptor Antagonism-~160-[3]

Note: IC50 and Ki values can vary depending on the specific experimental conditions.

Table 2: Comparative Clinical Efficacy in Hypertension
DrugDosageMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)Key Adverse EffectsReference
Amlodipine 5-10 mg/day12-207-10Pedal edema, flushing, headache[6]
Cilnidipine 5-20 mg/day15-188-10Lower incidence of pedal edema compared to amlodipine
Lercanidipine 10-20 mg/day15-208-12Lower incidence of pedal edema compared to amlodipine[6]
Nifedipine (extended release) 30-90 mg/day10-185-10Reflex tachycardia, flushing, headache[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative analysis of amlodipine and its analogs.

Radioligand Binding Assay for Calcium Channel Affinity

Objective: To determine the binding affinity (Ki) of test compounds for L-type calcium channels.

Methodology:

  • Membrane Preparation: Vascular smooth muscle or cardiac tissue is homogenized in a cold buffer and centrifuged to isolate the membrane fraction containing the L-type calcium channels.

  • Binding Reaction: The membranes are incubated with a radiolabeled dihydropyridine ligand (e.g., [3H]nitrendipine) and varying concentrations of the unlabeled test compound (e.g., amlodipine or its analogs).

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effects of amlodipine and its analogs on vascular smooth muscle cells (VSMCs).

Methodology:

  • Cell Culture: VSMCs are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

Western Blotting for Signaling Pathway Analysis

Objective: To detect the expression and phosphorylation status of key proteins in signaling pathways modulated by amlodipine.

Methodology:

  • Protein Extraction: VSMCs treated with amlodipine are lysed to extract total cellular proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, p21). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified using densitometry software to determine the relative protein expression or phosphorylation levels.

Intracellular Calcium Measurement using Fura-2

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli and the inhibitory effects of calcium channel blockers.

Methodology:

  • Cell Loading: Cultured cells (e.g., VSMCs or cardiomyocytes) are loaded with the ratiometric calcium indicator dye Fura-2 AM.[7][8] The AM ester group allows the dye to cross the cell membrane.

  • De-esterification: Intracellular esterases cleave the AM group, trapping the Fura-2 dye inside the cell.[7]

  • Fluorescence Measurement: The cells are alternately excited at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), and the fluorescence emission is measured at 510 nm using a fluorescence imaging system or a plate reader.[7][8]

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio) is calculated. This ratio is proportional to the intracellular calcium concentration.

Signaling Pathways and Experimental Workflows

Amlodipine's therapeutic effects extend beyond simple calcium channel blockade, involving the modulation of several intracellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

Amlodipine has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation.[9][10] This activation can lead to downstream effects, including the modulation of endothelial nitric oxide synthase (eNOS) activity.[11]

PI3K_Akt_Pathway Amlodipine Amlodipine PI3K PI3K Amlodipine->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates eNOS_activation eNOS_activation Akt->eNOS_activation Cell_Survival Cell_Survival mTOR->Cell_Survival p21_Activation_Pathway Amlodipine Amlodipine GR Glucocorticoid Receptor Amlodipine->GR Activates CEBP_alpha C/EBP-alpha Amlodipine->CEBP_alpha Activates p21_Gene p21_Gene GR->p21_Gene Promotes transcription CEBP_alpha->p21_Gene Promotes transcription p21_Protein p21_Protein p21_Gene->p21_Protein Translation Cell_Cycle_Arrest Cell_Cycle_Arrest p21_Protein->Cell_Cycle_Arrest Induces PKD1_JAK_STAT_Pathway Amlodipine Amlodipine PKD1 PKD1 Amlodipine->PKD1 Activates JAK2 JAK2 PKD1->JAK2 Activates STAT1 STAT1 JAK2->STAT1 Phosphorylates p21_Gene p21_Gene STAT1->p21_Gene Upregulates transcription p21_Protein p21_Protein p21_Gene->p21_Protein Translation Cell_Proliferation_Inhibition Cell_Proliferation_Inhibition p21_Protein->Cell_Proliferation_Inhibition Inhibits Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Clinical Trials Binding_Assay Radioligand Binding Assay (Calcium Channel Affinity) Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Binding_Assay->Proliferation_Assay Signaling_Assay Western Blot (Signaling Pathway Analysis) Proliferation_Assay->Signaling_Assay Animal_Models Hypertensive Animal Models (e.g., SHR) BP_Measurement Blood Pressure Measurement Animal_Models->BP_Measurement Patient_Studies Human Clinical Trials Efficacy_Safety Efficacy and Safety Assessment Patient_Studies->Efficacy_Safety

References

Reproducibility of Amlodipine Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for Amlodipine, a widely used calcium channel blocker for treating hypertension and angina. The information presented here is collated from various studies to aid in understanding the reproducibility and consistency of its effects. This document details its mechanism of action, compares its performance with alternatives, and provides methodologies for key experiments.

Comparative Efficacy in Blood Pressure Reduction

Amlodipine has been extensively studied for its antihypertensive effects. Clinical trials have consistently demonstrated its efficacy in lowering blood pressure. A key aspect of its performance is its long half-life (30-50 hours), which allows for once-daily dosing and sustained blood pressure control over a 24-hour period.[1]

Here is a comparison of Amlodipine with another calcium channel blocker, Nifedipine, based on data from clinical studies:

Parameter Amlodipine Nifedipine (Slow Release/CR) Study Details
Dosing Frequency 5-10 mg once daily20-40 mg twice daily / 30-60 mg once dailyRandomized crossover and parallel-group trials in patients with essential hypertension.[2][3][4]
Systolic Blood Pressure (SBP) Reduction Significant reduction, comparable or slightly more effective than Nifedipine at trough levels.[2]Effective reduction, but may have a more pronounced peak/trough effect.[2] Some studies show a stronger effect during the morning period.[5]Measurements taken at various time points post-dosing.[2][5]
Diastolic Blood Pressure (DBP) Reduction Significant and sustained reduction.[2][4]Effective reduction, similar to Amlodipine.[4]Ambulatory and clinic blood pressure monitoring.[4]
Effect after Missed Dose Maintained a significant antihypertensive effect up to 72 hours after the last dose.[6]Effect was rapidly lost, with limited coverage beyond 36 hours after the last active dose.[6]Study simulating compliance failure by administering a placebo.[6]
Heart Rate Generally no significant change.[7]May cause a slight increase in heart rate, particularly in the morning.[3][5]Monitored alongside blood pressure in clinical trials.[3][5]

Molecular Mechanisms and Cellular Effects

Beyond its primary role in blocking L-type calcium channels, Amlodipine exhibits several other cellular effects that contribute to its therapeutic profile. These effects have been investigated in various in vitro and in vivo models.

Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation

Amlodipine has been shown to inhibit the proliferation of vascular smooth muscle cells, a key process in the development of atherosclerosis.[8] This anti-proliferative effect is mediated through multiple signaling pathways.

Signaling Pathway for Amlodipine-Induced Inhibition of VSMC Proliferation

G Amlodipine Amlodipine GR Glucocorticoid Receptor (GR) Amlodipine->GR CEBPA C/EBP-alpha Amlodipine->CEBPA p21 p21(Waf1/Cip1) Gene Activation GR->p21 CEBPA->p21 CellCycleArrest Cell Cycle Arrest (G1 Phase) p21->CellCycleArrest Proliferation VSMC Proliferation CellCycleArrest->Proliferation

Caption: Amlodipine's inhibition of VSMC proliferation via p21 activation.

Modulation of the PI3K/Akt Signaling Pathway

Amlodipine can activate the PI3K/Akt pathway, which is involved in cell survival and function. In the context of vascular smooth muscle cells, this activation can lead to a more differentiated and less proliferative phenotype.[8][9]

Amlodipine's Activation of the PI3K/Akt Pathway in VSMCs

G Amlodipine Amlodipine PI3K PI3K Amlodipine->PI3K Akt Akt Activation PI3K->Akt Sp1 Sp1 Nuclear Translocation Akt->Sp1 miR21 miR-21 Upregulation Sp1->miR21 PDCD4 PDCD4 Downregulation miR21->PDCD4 VSMC_Phenotype Differentiated VSMC Phenotype PDCD4->VSMC_Phenotype

Caption: Amlodipine's influence on VSMC phenotype via the PI3K/Akt/miR-21 pathway.

Inhibition of Inflammatory Cytokines

Amlodipine has been observed to reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[10][11] This anti-inflammatory effect may contribute to its cardioprotective properties.

Experimental Model Amlodipine Concentration/Dose Effect on TNF-α Reference
Lipopolysaccharide (LPS)-induced cardiomyocytesConcentration-dependentDecreased release of TNF-α.[10]
Hypertensive type 2 diabetic patientsStandard therapeutic doseSignificant decrease in serum TNF-α levels and PBMC mRNA expression.[11]
Human mononuclear cell culture10⁻⁶ to 10⁻⁴ mol/LInhibited TNF-α secretion with increasing concentrations.[12]

Experimental Protocols

To ensure the reproducibility of experimental findings, detailed methodologies are crucial. Below are summaries of common protocols used to evaluate the cellular effects of Amlodipine.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is widely used to assess the effect of a compound on cell proliferation and viability.

  • Cell Culture: Vascular smooth muscle cells (VSMCs) or other relevant cell types are cultured in an appropriate medium (e.g., DMEM with 10% FBS).[8] For proliferation assays, cells are often synchronized by serum starvation for 24-48 hours.[8]

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of Amlodipine (e.g., 1 µM to 100 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).[13][14]

  • MTT Incubation: After treatment, MTT solution is added to each well, and the plates are incubated for 2-4 hours at 37°C.[15]

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[13][15]

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.[13] The results are typically expressed as a percentage of the control.

Experimental Workflow for MTT Assay

G A Seed cells in 96-well plate B Treat with Amlodipine (various concentrations) A->B C Incubate for 48 hours B->C D Add MTT solution and incubate C->D E Add solubilization solution D->E F Measure absorbance E->F

Caption: A typical workflow for assessing cell viability using the MTT assay.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression of specific proteins involved in signaling pathways.

  • Cell Lysis: After treatment with Amlodipine, cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of protein in the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Akt, p-Akt, p21) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensity is quantified using densitometry software.

Gene Expression Analysis (RT-qPCR)

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is employed to measure the mRNA levels of specific genes.

  • RNA Extraction: Total RNA is isolated from Amlodipine-treated and control cells.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is used as a template for quantitative PCR with gene-specific primers (e.g., for TNF-α, IL-6, p21). A housekeeping gene (e.g., GAPDH) is used for normalization.

  • Data Analysis: The relative expression of the target gene is calculated using the delta-delta Ct method.[11]

This guide provides a foundational understanding of Amlodipine's experimental reproducibility by presenting collated data and standardized protocols. Researchers are encouraged to consult the cited literature for more in-depth information.

References

A Comparative Analysis of the Toxicity Profiles of Amidepin (Amlodipine) and Lisinopril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity profiles of Amidepin, a brand name for the calcium channel blocker Amlodipine, and Lisinopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor. Both drugs are first-line treatments for hypertension, and understanding their distinct adverse effect profiles is crucial for informed therapeutic development and clinical use. This comparison is supported by preclinical and clinical data to offer a comprehensive overview for the scientific community.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for Amlodipine and Lisinopril, primarily from preclinical animal studies.

Toxicity Metric This compound (Amlodipine) Lisinopril Reference
Oral LD50 (Rat) 393 mg/kg>20,000 mg/kg[1][2][3]
Oral LD50 (Mouse) 37 mg/kg>20,000 mg/kg[3]
Intraperitoneal LD50 (Rat) 42 mg/kgNot Available
Intraperitoneal LD50 (Mouse) 31 mg/kgNot Available
Subcutaneous LD50 (Rat) 678 mg/kg>8500 mg/kg[4]
Subcutaneous LD50 (Mouse) 36 mg/kg>9100 mg/kg[4]

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested animal population. A higher LD50 value generally indicates lower acute toxicity.

Clinical Adverse Effect Profile

Clinical trial and post-marketing surveillance data provide insights into the common and serious adverse effects observed in humans.

Adverse Effect This compound (Amlodipine) Lisinopril Reference
Common Side Effects Swelling (edema) of ankles and legs, dizziness, flushing, headache, fatigue, palpitations.[5][6][7]Dry cough, dizziness, headache, fatigue, hyperkalemia (high potassium levels).[5][6]
Serious Side Effects Severe hypotension, worsening angina or myocardial infarction (rare), liver problems.Angioedema (swelling of the face, lips, and throat), severe hypotension, kidney problems, liver problems, hyperkalemia.[8][9]
Characteristic Side Effect Peripheral edema.[7][10]Persistent dry cough.[6][10]

Experimental Protocols

The toxicity data presented in this guide are derived from standard toxicological studies. While specific protocols for the cited LD50 values are not detailed in the available literature, they generally adhere to established methodologies.

Acute Toxicity (LD50) Studies: These studies typically involve the administration of a single dose of the drug to animal models, most commonly rats and mice, via various routes (e.g., oral, intravenous, subcutaneous). The animals are observed for a set period, and mortality is recorded at different dose levels to calculate the LD50 value.

Cardiotoxicity Assessment: The evaluation of potential cardiac-related toxicities employs a range of in vitro and in vivo models. A common in vitro method is the use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[11] These cells can be used to assess drug effects on cell viability, electrophysiology, and contractility.[12] In vivo assessments often utilize small animal models (e.g., rats, mice) to monitor for changes in cardiac function, blood pressure, and heart rate following drug administration.[11]

Signaling Pathway

Lisinopril's Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Lisinopril exerts its therapeutic and some of its toxic effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure. The diagram below illustrates this pathway and the point of intervention for Lisinopril.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Release Aldosterone Release Angiotensin_II->Aldosterone_Release ACE->Angiotensin_II Lisinopril Lisinopril Lisinopril->ACE Inhibits Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Release->Increased_BP Renin Renin

Caption: Lisinopril inhibits ACE, preventing the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II.

Summary of Toxicity Profiles

This compound (Amlodipine): The primary toxicity concerns with Amlodipine are related to its vasodilatory effects. Overdose can lead to significant hypotension, reflex tachycardia, and peripheral edema.[5] While the oral LD50 in rats is relatively low compared to Lisinopril, indicating higher acute toxicity in this animal model, it is a widely used and generally well-tolerated medication at therapeutic doses. The most common side effect, peripheral edema, is a direct consequence of its mechanism of action.

Lisinopril: Lisinopril's toxicity profile is largely linked to its modulation of the RAAS and bradykinin levels. The characteristic dry cough is believed to be mediated by the accumulation of bradykinin. The most serious, though rare, adverse effect is angioedema, a potentially life-threatening swelling of the deep layers of the skin and mucous membranes.[9] Preclinical data show a very high oral LD50, suggesting low acute toxicity. However, its potential to cause hyperkalemia and renal dysfunction requires careful patient monitoring.

References

A Head-to-Head In Vivo Comparison of Amidepin (Amlodipine) and Cilnidipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of Amidepin (Amlodipine) and the N-type and L-type calcium channel blocker, Cilnidipine. The following sections detail their differential effects on key cardiovascular parameters, supported by experimental data and detailed protocols.

Executive Summary

Amlodipine, a third-generation dihydropyridine calcium channel blocker, primarily targets L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[1] Cilnidipine, a fourth-generation calcium channel blocker, uniquely inhibits both L-type and N-type calcium channels.[2] This dual-action mechanism not only controls blood pressure but also modulates sympathetic nervous system activity, offering potential advantages in specific patient populations. This guide explores the in vivo evidence comparing the efficacy and physiological impact of these two compounds.

Data Presentation

The following tables summarize the key in vivo comparative data between Amlodipine and Cilnidipine.

Table 1: Effects on Blood Pressure and Heart Rate in Dahl Salt-Sensitive Rats

ParameterVehicleAmlodipine (3 mg/kg/day)Cilnidipine (3 mg/kg/day)
Systolic Blood Pressure (mmHg)IncreasedAttenuated increaseAttenuated increase
Heart RateNo significant changePotential for reflex tachycardiaNo significant change or decrease

Data derived from studies on Dahl salt-sensitive rats fed a high-salt diet.[2]

Table 2: Effects on Cardiac Remodeling in Dahl Salt-Sensitive Rats

ParameterVehicleAmlodipine (3 mg/kg/day)Cilnidipine (3 mg/kg/day)
Left Ventricular HypertrophyDevelopmentInhibitedInhibited
Relative Wall ThicknessIncreasedLess attenuationGreater attenuation
Perivascular & Interstitial FibrosisDevelopmentLess ameliorationGreater amelioration
Diastolic DysfunctionDevelopmentLess ameliorationGreater amelioration

Data derived from studies on Dahl salt-sensitive rats fed a high-salt diet.[2]

Table 3: Effects on Proteinuria in Hypertensive Patients with Renal Disease

ParameterAmlodipineCilnidipine
Change in ProteinuriaSignificant increaseIncrease suppressed
Rate of Increase at 12 months87% of baseline4% of baseline

Data from a 12-month comparative study in proteinuric hypertensive outpatients.

Table 4: Effects on Cardiac Sympathetic Nervous System in Essential Hypertension

ParameterAmlodipineCilnidipine
Cardiac Sympathetic ActivityLittle suppressive effectSuppressed
Plasma Norepinephrine ConcentrationNo significant changeNo significant change

Data from a study utilizing 123I-metaiodobenzylguanidine (MIBG) cardiac imaging.[3][4]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Induction of Hypertension in Dahl Salt-Sensitive Rats

Objective: To induce salt-sensitive hypertension in a rodent model.

Materials:

  • Dahl salt-sensitive (SS) rats (male, 6 weeks of age)

  • Standard rat chow (0.3% NaCl)

  • High-salt diet (8% NaCl)

  • Metabolic cages for housing

Procedure:

  • Upon arrival, acclimatize Dahl SS rats for one week, providing ad libitum access to standard rat chow and water.

  • At 7 weeks of age, switch the diet of the experimental groups to a high-salt diet (8% NaCl) to induce hypertension.

  • House the rats individually in metabolic cages to allow for accurate monitoring of food and water intake, as well as urine and feces collection.

  • Monitor the development of hypertension over a period of 4 weeks. Blood pressure can be measured weekly using the tail-cuff method.

  • At 11 weeks of age, the rats should exhibit significant hypertension and are ready for the commencement of drug treatment studies.

Measurement of Blood Pressure and Heart Rate in Rats

Objective: To non-invasively measure systolic blood pressure and heart rate in conscious rats.

Materials:

  • Tail-cuff plethysmography system (including restrainer, cuff, pulse transducer, and sphygmomanometer)

  • Warming chamber or pad

Procedure:

  • Acclimatize the rats to the restraining device for 3-5 days prior to the actual measurement to minimize stress-induced variations in blood pressure.

  • On the day of measurement, place the rat in a warming chamber or on a warming pad (37°C) for 10-15 minutes to increase blood flow to the tail.

  • Gently guide the rat into the restrainer.

  • Place the tail cuff and pulse transducer on the proximal portion of the rat's tail.

  • Inflate the cuff to a pressure above the expected systolic blood pressure (e.g., 250 mmHg) and then slowly deflate it.

  • Record the pressure at which the pulse reappears as the systolic blood pressure. The heart rate is simultaneously recorded by the system.

  • Perform a minimum of 5-7 consecutive measurements for each rat and calculate the average to obtain a reliable reading.

  • Discard any readings where the rat is moving or agitated.

Assessment of Proteinuria in Rats

Objective: To quantify the amount of protein excreted in the urine over a 24-hour period.

Materials:

  • Metabolic cages with urine collection funnels

  • Refrigerated collection tubes

  • Centrifuge

  • Protein assay kit (e.g., Bradford or BCA)

Procedure:

  • House the rats individually in metabolic cages.

  • At the beginning of the 24-hour collection period, empty the rat's bladder by gentle suprapubic pressure.

  • Place a clean, refrigerated collection tube under the urine collection funnel.

  • Collect all urine produced over the next 24 hours. Ensure the collection apparatus is designed to prevent fecal contamination of the urine sample.

  • At the end of the 24-hour period, record the total volume of urine collected.

  • Centrifuge the urine sample at 2000 x g for 10 minutes to pellet any cellular debris.

  • Transfer the supernatant to a clean tube for analysis.

  • Determine the protein concentration in the urine supernatant using a standard protein assay kit, following the manufacturer's instructions.

  • Calculate the total 24-hour protein excretion by multiplying the protein concentration by the total urine volume.

Mandatory Visualizations

G cluster_Amlodipine Amlodipine (L-type Blocker) cluster_Cilnidipine Cilnidipine (L- and N-type Blocker) L_type_Ca_channel L-type Ca2+ Channel (Vascular Smooth Muscle) Vasodilation_A Vasodilation L_type_Ca_channel->Vasodilation_A Inhibition BP_Reduction_A Blood Pressure Reduction Vasodilation_A->BP_Reduction_A L_type_Ca_channel_C L-type Ca2+ Channel (Vascular Smooth Muscle) Vasodilation_C Vasodilation L_type_Ca_channel_C->Vasodilation_C Inhibition N_type_Ca_channel N-type Ca2+ Channel (Sympathetic Nerve Endings) NE_Release Norepinephrine Release N_type_Ca_channel->NE_Release Inhibition BP_Reduction_C Blood Pressure Reduction Vasodilation_C->BP_Reduction_C Sympathetic_Activity Sympathetic Activity (Heart Rate) NE_Release->Sympathetic_Activity Reduced

Caption: Mechanism of Action of Amlodipine vs. Cilnidipine.

G Start Start: Dahl Salt-Sensitive Rats (6 weeks old) Acclimatization Acclimatization (1 week) Standard Diet (0.3% NaCl) Start->Acclimatization Hypertension_Induction Hypertension Induction (4 weeks) High-Salt Diet (8% NaCl) Acclimatization->Hypertension_Induction Group_Allocation Random Allocation to Treatment Groups Hypertension_Induction->Group_Allocation Vehicle_Group Vehicle Control Group_Allocation->Vehicle_Group Amlodipine_Group Amlodipine (3 mg/kg/day) Group_Allocation->Amlodipine_Group Cilnidipine_Group Cilnidipine (3 mg/kg/day) Group_Allocation->Cilnidipine_Group Treatment_Period Treatment Period (4 weeks) Vehicle_Group->Treatment_Period Amlodipine_Group->Treatment_Period Cilnidipine_Group->Treatment_Period Data_Collection Data Collection: - Blood Pressure & Heart Rate (Weekly) - 24h Urine for Proteinuria (End of study) - Cardiac Tissue for Histology (End of study) Treatment_Period->Data_Collection Analysis Data Analysis and Comparison Data_Collection->Analysis

Caption: Experimental Workflow for In Vivo Comparison.

References

Validating Amidepin's Mechanism of Action Using CRISPR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Amidepin, a dihydropyridine calcium channel blocker, with alternative antihypertensive agents. It details how CRISPR-Cas9 technology can be employed to definitively validate its mechanism of action, offering supporting experimental data and detailed protocols for researchers.

Introduction to this compound and Target Validation

This compound is an antihypertensive drug belonging to the dihydropyridine class of calcium channel blockers. Its therapeutic effect is achieved by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle cells. This inhibition leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1][2] The primary molecular target of this compound is the α1 subunit of the L-type calcium channel, encoded by the CACNA1C gene.

Validating that a drug's therapeutic effect is achieved through its intended target is a critical step in drug development.[3] The CRISPR-Cas9 gene-editing tool offers a precise and powerful method for such validation. By specifically knocking out the gene encoding the drug's target, researchers can observe whether the drug's effect is diminished or eliminated, thereby confirming the on-target mechanism of action.[3][[“]][5][6]

Comparative Analysis of this compound and Alternatives

This compound's performance can be benchmarked against other classes of antihypertensive drugs that operate through different mechanisms. This section compares this compound (using its well-studied analogue, amlodipine) with an ACE inhibitor (Lisinopril), an angiotensin II receptor blocker (Losartan), and a beta-blocker (Metoprolol).

Mechanism of Action at a Glance
Drug ClassRepresentative DrugPrimary TargetMechanism of Action
Calcium Channel Blocker This compound (Amlodipine) L-type Calcium Channels (CACNA1C)Blocks calcium influx into vascular smooth muscle cells, causing vasodilation.
ACE Inhibitor Lisinopril Angiotensin-Converting Enzyme (ACE)Inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[7]
Angiotensin II Receptor Blocker (ARB) Losartan Angiotensin II Receptor Type 1 (AT1)Competitively inhibits the binding of angiotensin II to the AT1 receptor, preventing vasoconstriction.[2]
Beta-Blocker Metoprolol Beta-1 Adrenergic ReceptorSelectively blocks beta-1 receptors in the heart, reducing heart rate and contractility.[8]
Pharmacological Data Comparison

The following table summarizes key quantitative data for this compound (as amlodipine) and its alternatives, providing insights into their potency and binding affinity for their respective targets.

DrugTargetParameterValue
Amlodipine L-type Calcium ChannelIC₅₀1.9 nM (for Ca²⁺-induced contractions)[9]
Lisinopril Angiotensin-Converting Enzyme (ACE)IC₅₀1.9 nM
Lisinopril Angiotensin-Converting Enzyme (ACE)Ki0.36 - 131.5 nM (domain-dependent)[10]
Losartan Angiotensin II Receptor Type 1 (AT1)Dissociation Constant (approx.)0.1 nM[11]
Metoprolol Beta-1 Adrenergic ReceptorIC₅₀105 nM[12]
Metoprolol Beta-1 Adrenergic Receptor-log(ED₅₀)7.04 (S-enantiomer)

Validating this compound's Target Using CRISPR-Cas9

The central hypothesis for this compound's mechanism of action is that its antihypertensive effects are mediated through the blockade of L-type calcium channels in vascular smooth muscle. This can be definitively tested by knocking out the CACNA1C gene, which encodes the pore-forming subunit of this channel, and assessing whether the cellular response to this compound is abolished.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for CRISPR-based validation.

Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel (CACNA1C) This compound->L_type_Ca_Channel Ca_ion Ca²⁺ Influx L_type_Ca_Channel->Ca_ion Calmodulin Calmodulin Ca_ion->Calmodulin Activates MLCK_inactive MLCK (inactive) MLCK_active MLCK (active) MLCK_inactive->MLCK_active Activation Myosin_LC Myosin Light Chain Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Phosphorylation Contraction Muscle Contraction Myosin_LC_P->Contraction

Caption: L-type Calcium Channel Signaling Pathway in Vascular Smooth Muscle.

CRISPR_Workflow start Start gRNA_design 1. gRNA Design Target CACNA1C Exons start->gRNA_design vector_prep 2. Vector Preparation Lentiviral vector with Cas9 and gRNA gRNA_design->vector_prep transfection 3. Transfection Introduce vector into VSMCs vector_prep->transfection selection 4. Selection & Validation Puromycin selection and genomic PCR/sequencing transfection->selection phenotype_assay 5. Phenotypic Assay Calcium influx measurement selection->phenotype_assay drug_treatment 6. Drug Treatment Treat WT and KO cells with this compound phenotype_assay->drug_treatment analysis 7. Data Analysis Compare drug effect on Ca²⁺ influx drug_treatment->analysis conclusion Conclusion analysis->conclusion

Caption: Experimental Workflow for CRISPR-Based Target Validation.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of CACNA1C in Vascular Smooth Muscle Cells

Objective: To generate a stable CACNA1C knockout human aortic smooth muscle cell (HA-VSMC) line to validate it as the target of this compound.

1. Cell Culture and Maintenance:

  • Culture Human Aortic Vascular Smooth Muscle Cells (T/G HA-VSMC, ATCC CRL-1999) in F-12K Medium supplemented with 10% fetal bovine serum and other required growth factors.
  • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
  • Ensure cells are healthy and in the logarithmic growth phase before transfection.

2. gRNA Design and Vector Construction:

  • Design at least two unique guide RNAs (gRNAs) targeting early constitutive exons of the CACNA1C gene to maximize the probability of generating a loss-of-function frameshift mutation. Use online design tools (e.g., CHOPCHOP, Synthego) to minimize off-target effects.
  • Clone the designed gRNA sequences into a lentiviral vector co-expressing Cas9 nuclease and a selectable marker (e.g., puromycin resistance).

3. Lentivirus Production and Transfection:

  • Produce lentiviral particles by co-transfecting HEK293T cells with the gRNA/Cas9 vector and packaging plasmids.
  • Transduce HA-VSMCs with the collected lentiviral supernatant. Studies have shown that reagents like FuGENE can yield good transfection efficiency in primary VSMCs.

4. Selection and Clonal Isolation:

  • At 48 hours post-transduction, begin selection by adding puromycin (1-2 µg/mL) to the culture medium.
  • Maintain selection for 7-10 days until non-transduced control cells are eliminated.
  • Generate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

5. Knockout Validation:

  • Expand individual clones and extract genomic DNA.
  • Perform PCR to amplify the target region of the CACNA1C gene.
  • Use Sanger sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
  • Further validate the absence of the L-type calcium channel protein via Western blot analysis.

Protocol 2: Calcium Influx Assay

Objective: To measure and compare the effect of this compound on intracellular calcium mobilization in wild-type (WT) and CACNA1C-knockout (KO) HA-VSMCs.

1. Cell Plating:

  • Plate both WT and validated CACNA1C-KO HA-VSMCs into a 96-well black, clear-bottom microplate at a density of 40,000 to 80,000 cells per well.
  • Allow cells to adhere and grow overnight.

2. Dye Loading:

  • Prepare a dye-loading solution using a calcium-sensitive fluorescent dye such as Fluo-4 AM.
  • Remove the growth medium from the cells and add 100 µL of the Fluo-4 AM dye-loading solution to each well.
  • Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature, protected from light.

3. Drug Treatment:

  • Prepare serial dilutions of this compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • After the dye incubation, gently wash the cells once with the assay buffer.
  • Add the different concentrations of this compound to the respective wells in both the WT and KO cell plates. Include a vehicle-only control.

4. Measurement of Calcium Flux:

  • Induce calcium influx by adding a depolarizing agent, such as a high concentration of potassium chloride (KCl), to all wells.
  • Immediately measure the change in fluorescence intensity using a microplate reader or a fluorescent imaging system (e.g., FLIPR™) with excitation at ~490 nm and emission at ~525 nm.

5. Data Analysis:

  • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
  • Normalize the data to the vehicle control.
  • Compare the dose-response curves of this compound in WT versus KO cells. A significant rightward shift or complete lack of response in the KO cells would validate that this compound's effect on calcium influx is mediated through the CACNA1C-encoded channel.

Conclusion

The combination of comparative pharmacology and CRISPR-Cas9 gene editing provides a robust framework for validating the mechanism of action of this compound. The experimental protocols outlined in this guide offer a clear path to demonstrate that the therapeutic effects of this compound are directly attributable to its interaction with the L-type calcium channel. This level of validation is essential for advancing drug development, understanding potential off-target effects, and providing a solid scientific foundation for its clinical use.

References

Independent Verification of Amidepin's Binding Affinity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of Amidepin (assumed to be Amlodipine based on search results) with other L-type calcium channel blockers. The data presented is compiled from various independent studies to offer a comprehensive overview for researchers in cardiovascular pharmacology and drug development.

Executive Summary

Amlodipine is a dihydropyridine calcium channel blocker widely prescribed for hypertension and angina.[1] Its therapeutic effect is mediated by its high-affinity binding to L-type calcium channels, which inhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[2] This guide compares the binding affinity of Amlodipine to other prominent calcium channel blockers, namely Nifedipine (a dihydropyridine), Verapamil (a phenylalkylamine), and Diltiazem (a benzothiazepine). While all three classes of drugs target L-type calcium channels, they bind to distinct, allosterically linked sites, leading to different pharmacological profiles.[3] The data indicates that dihydropyridines, including Amlodipine and Nifedipine, generally exhibit high-affinity binding in the nanomolar range.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities (Kd, Ki, or IC50) of Amlodipine and its competitors for the L-type calcium channel, as reported in various studies. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions such as tissue source, radioligand used, and assay temperature can influence the results.

DrugClassBinding Affinity (nM)Assay Conditions
Amlodipine DihydropyridineKd: 1.64 ± 0.17[3H]Amlodipine binding to rat cardiac membranes
Kd: 1.68 ± 0.12[3H]Amlodipine binding to rat cardiac membranes
Nifedipine DihydropyridineKd: 0.17 (high affinity)[3H]nitrendipine binding to frog cardiac myocytes (inactivated state)
Kd: 77 (low affinity)[3H]nitrendipine binding to frog cardiac myocytes (resting state)
Kd: 10Displacement of [3H]nitrendipine in cultured embryonic chick ventricular cells
Verapamil PhenylalkylamineKd: 2000 (at -100 mV)Blockade of Ca2+ current in wheat root plasma membrane
Ki (apparent): 1000Inhibition of vincristine binding in multidrug-resistant cells
Kd: 8Displacement of [3H]nitrendipine in cultured embryonic chick ventricular cells[4]
Diltiazem BenzothiazepineIC50: ~95,000 (quaternary derivative)Block of CaV1.2 channels

Signaling Pathway of L-type Calcium Channel Blockade

The diagram below illustrates the general mechanism of action for L-type calcium channel blockers. These drugs bind to the α1 subunit of the L-type calcium channel, which is the pore-forming subunit. This binding inhibits the influx of extracellular calcium into the cell, leading to a decrease in intracellular calcium concentration. In vascular smooth muscle cells, this results in vasodilation and a reduction in blood pressure. In cardiac muscle cells, it leads to a decrease in contractility and heart rate.

Mechanism of L-type Calcium Channel Blockade Extracellular Ca2+ Extracellular Ca2+ L-type Ca2+ Channel L-type Ca2+ Channel Extracellular Ca2+->L-type Ca2+ Channel Influx Intracellular Ca2+ Intracellular Ca2+ L-type Ca2+ Channel->Intracellular Ca2+ Leads to Vasodilation Vasodilation L-type Ca2+ Channel->Vasodilation Inhibition in smooth muscle leads to Decreased Cardiac Contractility Decreased Cardiac Contractility L-type Ca2+ Channel->Decreased Cardiac Contractility Inhibition in cardiac muscle leads to Calcium Channel Blocker Calcium Channel Blocker Calcium Channel Blocker->L-type Ca2+ Channel Binds to and blocks

Caption: General mechanism of L-type calcium channel blockers.

Experimental Protocols

The binding affinity of a compound to its target is a critical parameter in drug development. For L-type calcium channels, this is typically determined using a competitive radioligand binding assay.

Objective:

To determine the binding affinity (Ki) of a test compound (e.g., Amlodipine) for the L-type calcium channel by measuring its ability to displace a known radiolabeled ligand.

Materials:
  • Tissue Source: Membranes prepared from tissues rich in L-type calcium channels, such as rat cardiac ventricles or cerebral cortex.

  • Radioligand: A tritiated high-affinity L-type calcium channel antagonist, e.g., [3H]nitrendipine or --INVALID-LINK---PN200-110.

  • Test Compound: Unlabeled Amlodipine and competitor compounds (Nifedipine, Verapamil, Diltiazem).

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.

  • Scintillation Counter: For quantifying radioactivity.

Methodology:
  • Membrane Preparation:

    • Homogenize the chosen tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh homogenization buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Competitive Binding Assay:

    • Set up assay tubes containing a fixed concentration of the radioligand (typically at or below its Kd value) and a range of concentrations of the unlabeled test compound.

    • Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor to saturate all specific binding sites).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the tubes at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram:

Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Homogenization Tissue Homogenization Membrane Isolation Membrane Isolation Tissue Homogenization->Membrane Isolation Protein Quantification Protein Quantification Membrane Isolation->Protein Quantification Incubation Incubation Protein Quantification->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting IC50 Determination IC50 Determination Scintillation Counting->IC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation Radioligand Radioligand Radioligand->Incubation Test Compound Test Compound Test Compound->Incubation

Caption: Workflow for a competitive radioligand binding assay.

References

A Comparative Analysis of Amlodipine's Performance Against Other Dihydropyridine Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical efficacy and in vitro potency of amlodipine against other prominent dihydropyridine calcium channel blockers, namely nifedipine and felodipine. The information is compiled from various clinical trials and preclinical studies to offer a comprehensive overview for research and drug development purposes.

Quantitative Performance Data

The following tables summarize the key performance indicators of amlodipine in comparison to nifedipine and felodipine, focusing on clinical efficacy in treating hypertension and in vitro potency.

Table 1: Comparative Efficacy in Hypertension Clinical Trials

ParameterAmlodipineFelodipine ERNifedipine CC/GITS/CRStudy Details
Mean Systolic Blood Pressure Reduction (mmHg) -13.3 to -16.3-11.6-19 to -22.3Reductions from baseline after 8-12 weeks of treatment.[1][2]
Mean Diastolic Blood Pressure Reduction (mmHg) -7.4 to -12.9-10.0-12 to -14Reductions from baseline after 8-12 weeks of treatment.[1]
Responder Rate (Target BP Achieved) 82%69%Not ReportedPercentage of patients achieving target diastolic BP (<90 mmHg) after 8 weeks.[3][4]

Table 2: In Vitro Potency (IC50) for L-type Calcium Channel Blockade

CompoundIC50 ValueTissue/Cell Type
Amlodipine 1.9 nMRat Aorta
2.4 µML-type Ca2+ channel expressed in oocytes
4.2 µMRabbit skeletal muscle transverse tubule membranes
Nifedipine 0.3 µMGuinea pig ventricular myocytes
Felodipine 0.15 nMPorcine coronary arteries
pIC50 = 8.30Human vascular preparations

Note: IC50 values can vary significantly based on the experimental conditions, tissue type, and specific assay used.

Table 3: Comparative Incidence of Common Adverse Events

Adverse EventAmlodipinePerindopril
Leg Edema 19.1%Not Reported
Coughing Not Reported14.3%

Note: This table presents data from a study comparing amlodipine to an ACE inhibitor (perindopril) and may not be fully representative of comparisons with other calcium channel blockers.[5] Headache and flushing have been reported to be more frequent with felodipine ER than with amlodipine.[6]

Experimental Protocols

Detailed methodologies for the key clinical trials cited are provided below to allow for critical evaluation of the presented data.

1. Amlodipine vs. Felodipine ER for Hypertension

  • Study Design: A multicenter, randomized study involving 216 patients with primary hypertension (supine diastolic BP, 95 to 115 mm Hg).[3][4]

  • Patient Population: Patients with primary hypertension.

  • Dosing Regimen: The initial dose for both amlodipine and felodipine ER was 5 mg once daily. If the target clinic diastolic BP (90 mm Hg) was not achieved after 4 weeks, the dose was increased to 10 mg.[3][4]

  • Study Duration: 8 weeks of active treatment.[3][4]

  • Outcome Measures: The primary endpoints were clinic blood pressure 24 hours after dosing and 24-hour ambulatory blood pressure monitoring (ABPM), with a focus on nighttime and morning blood pressure.[3][4]

2. Amlodipine vs. Nifedipine Coat-Core for Hypertension

  • Study Design: A multicenter, prospective, double-blind, randomized, parallel-group study.[7]

  • Patient Population: 207 patients with mild-to-moderate essential hypertension.[7]

  • Dosing Regimen: Treatment was initiated with nifedipine coat-core 30 mg or amlodipine 5 mg once daily. After 4 weeks, if the trough seated diastolic blood pressure (DBP) was ≥ 90 mm Hg, the dose was increased to nifedipine coat-core 60 mg or amlodipine 10 mg.[7]

  • Study Duration: An 8-week double-blind treatment period followed a 2-week single-blind placebo run-in period.[7]

  • Outcome Measures: The primary efficacy analysis was the change from baseline in trough seated DBP. Systolic blood pressure and 24-hour ABPM data were also collected.[7]

3. Amlodipine vs. Nifedipine CR for Hypertension (Crossover Study)

  • Study Design: A randomized, open-label crossover study.[8]

  • Patient Population: 41 patients with essential hypertension.[8]

  • Dosing Regimen: Amlodipine and nifedipine CR were administered for more than 6 weeks each. The dose of each drug was increased until the home blood pressure reached the target level of under 135/85 mmHg.[8]

  • Study Duration: Each treatment period was over 6 weeks.[8]

  • Outcome Measures: The effects of the two drugs on home blood pressure were compared using a data collection system that transmitted data to a website via cellular phone.[8]

Signaling Pathway and Experimental Workflow

Amlodipine's Mechanism of Action: L-type Calcium Channel Blockade

Amlodipine primarily exerts its therapeutic effect by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. This blockade disrupts the signaling cascade that leads to muscle contraction, resulting in vasodilation and a reduction in blood pressure.

Amlodipine_Mechanism cluster_membrane Cell Membrane cluster_cell Vascular Smooth Muscle Cell L_type_Ca_Channel L-type Calcium Channel Ca_ion Ca²⁺ L_type_Ca_Channel->Ca_ion Influx Calmodulin Calmodulin Ca_ion->Calmodulin Binds to Ca_Calmodulin Ca²⁺-Calmodulin Complex MLCK Myosin Light-Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates MLC Myosin Light Chain MLCK->MLC Phosphorylates Phospho_MLC Phosphorylated MLC Contraction Muscle Contraction Phospho_MLC->Contraction Leads to Amlodipine Amlodipine Amlodipine->L_type_Ca_Channel Inhibits Clinical_Trial_Workflow start Patient Recruitment (Hypertensive Population) screening Screening & Informed Consent start->screening washout Placebo Washout Period screening->washout randomization Randomization washout->randomization group_a Group A: Amlodipine Treatment randomization->group_a 50% group_b Group B: Comparator Drug randomization->group_b 50% follow_up Follow-up Visits (BP Monitoring, Adverse Events) group_a->follow_up group_b->follow_up data_analysis Data Analysis (Efficacy & Safety) follow_up->data_analysis end Study Conclusion data_analysis->end

References

Safety Operating Guide

Navigating the Safe Disposal of Amidepin and Related Compounds in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical "Amidepin" is not a recognized compound in standard chemical databases. The following disposal procedures are provided for "Amlodipine" (also known as Elgodipine) and "Amidepsine D," based on the phonetic similarity to the user's query. It is crucial to verify the exact identity of the chemical waste before proceeding with any disposal protocol.

The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, adherence to established protocols for handling substances like Amlodipine and Amidepsine D is a critical aspect of their work. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of these compounds.

Chemical Safety and Hazard Overview

Before initiating any disposal process, it is essential to be fully aware of the hazards associated with the chemical . Both Amlodipine and Amidepsine D possess properties that require careful handling.

Table 1: Summary of Chemical Properties and Hazards

PropertyAmlodipine (Elgodipine)Amidepsine D
Physical State Solid, Crystalline (White to Off-white)[1]Solid Powder
CAS Number 88150-42-9[1]Not specified
Molecular Weight 408.88 g/mol [1]Not specified
Melting Point 134 - 136 °C[1]Not specified
Acute Toxicity (Oral) Toxic if swallowed[1][2][3]Not specified
Eye Damage/Irritation Causes serious eye damage[1][2][3]Causes serious eye irritation[4]
Skin Irritation Not specified as a primary hazardCauses skin irritation[4]
Respiratory Irritation Not specified as a primary hazardMay cause respiratory irritation[4]
Environmental Hazard Very toxic to aquatic life with long lasting effects[2][3][5]Not specified
Storage Store locked up in a dry, cool, and well-ventilated place[1][2][5]Not specified
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure when handling these chemicals for disposal.

  • Eye Protection: Wear chemical safety goggles or glasses with side shields that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Chemical-resistant gloves (such as nitrile) and a standard laboratory coat are necessary to prevent skin contact.[1][4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area. For handling large quantities or if dust is generated, a NIOSH/MSHA or European Standard approved respirator may be required.[1][4]

Step-by-Step Disposal Protocol

The disposal of Amlodipine and Amidepsine D waste must be conducted systematically to ensure safety and regulatory compliance. This involves proper waste segregation, collection, and disposal through an approved waste disposal plant.[5]

Waste Segregation and Collection
  • Identify Waste Streams: Differentiate between the various types of chemical waste.

    • Solid Waste: Includes unused or expired pure chemical powder.[4]

    • Liquid Waste: Consists of solutions containing the chemical.[4]

    • Contaminated Materials: Items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into contact with the chemical.[4]

  • Use Designated Waste Containers: All waste must be collected in clearly labeled, sealed, and appropriate containers to await disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of chemical waste like Amlodipine and Amidepsine D.

This compound Disposal Workflow cluster_pre_disposal Pre-Disposal cluster_disposal_process Disposal Process hazard_assessment Hazard Assessment ppe Wear Appropriate PPE hazard_assessment->ppe Proceed with caution segregate Segregate Waste (Solid, Liquid, Contaminated) ppe->segregate Begin handling collect Collect in Labeled, Sealed Containers segregate->collect store Store in Designated Secure Area collect->store dispose Dispose via Approved Waste Disposal Plant store->dispose

Caption: Workflow for the disposal of this compound and related compounds.

General Guidance for Unused Medicines

For unused or expired medicines in a non-laboratory context, such as households, the U.S. Food and Drug Administration (FDA) and the Drug Enforcement Administration (DEA) provide specific guidelines.[6][7]

  • Drug Take-Back Programs: The preferred method for disposal is to use a drug take-back location.[6][7] These are often located at pharmacies or police stations.[7][8]

  • Disposal in Household Trash: If a take-back program is not available, and the medication is not on the FDA's flush list, it can be disposed of in the trash.[7] To do this, mix the medication with an undesirable substance like dirt, cat litter, or used coffee grounds, place it in a sealed plastic bag, and then discard it in the trash.[7] Personal information should be removed from prescription labels.[6][8]

  • FDA Flush List: Some medications are specifically recommended for flushing down the toilet due to their potential danger if accidentally ingested.[7] Always check the FDA's flush list before considering this option.[7]

By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of chemical waste, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling Amlodipine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the chemical "Amidepin" did not yield any matching results. It is presumed that this may be a typographical error for the well-documented pharmaceutical compound Amlodipine . The following safety and handling information is based on publicly available data for Amlodipine. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for the exact material they are handling.

Amlodipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.[1][2] While it is a well-characterized pharmaceutical, proper handling and personal protective equipment are crucial to minimize occupational exposure in a laboratory or manufacturing setting.

Quantitative Data Summary

The following table summarizes key quantitative data for Amlodipine, compiled from various safety data sheets.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₅ClN₂O₅[2]
Molar Mass 408.88 g/mol [2][3]
Melting Point 134 - 136 °C (273.2 - 276.8 °F)[4]
Physical State Solid, Crystalline (White to Off-white)[4]
Occupational Exposure Band (OEB) OEB 3 (10-100 µg/m³) to OEB 4 (1-10 µg/m³) is a reasonable starting point for potent compounds without a specific OEB defined.[5]

Experimental Protocols: Safe Handling and Disposal

This protocol outlines the step-by-step procedure for safely handling Amlodipine powder in a laboratory setting.

  • Preparation and Hazard Assessment:

    • Review the Safety Data Sheet (SDS) for Amlodipine before beginning any work.[3][4][6][7]

    • Ensure all necessary engineering controls (e.g., chemical fume hood, ventilated balance enclosure) are functioning correctly.

    • Designate a specific area for handling Amlodipine and ensure it is clean and uncluttered.

  • Personal Protective Equipment (PPE):

    • Respiratory Protection: For operations with a high risk of aerosol generation, a Powered Air-Purifying Respirator (PAPR) is recommended.[8][9] For lower-risk activities, a reusable half or full-facepiece respirator with P100/FFP3 filters should be used after a successful fit test.[8]

    • Hand Protection: Double gloving with nitrile gloves is mandatory. The outer pair should be changed immediately upon contamination or at regular intervals.[8]

    • Body Protection: Wear a disposable coverall, such as those made from Tyvek®, to protect against chemical splashes and dust.[8]

    • Eye Protection: Chemical safety goggles or a face shield are required.

  • Weighing and Aliquoting:

    • Perform all manipulations of Amlodipine powder within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

    • Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.) for handling Amlodipine.

    • Handle the powder gently to avoid generating dust.

  • Solution Preparation:

    • When dissolving Amlodipine, add the solvent to the powder slowly to prevent splashing.

    • Keep containers closed when not in use.

  • Post-Handling Procedures:

    • Decontaminate the work area with an appropriate solvent (e.g., 70% ethanol) and wipe it down.

    • Carefully remove and dispose of PPE as outlined in the disposal plan below.

    • Wash hands thoroughly with soap and water after removing gloves.[4][6]

All waste contaminated with Amlodipine must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Solid Waste:

    • Collect all contaminated solid waste, including gloves, disposable coveralls, weigh boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.

    • The container should be sealed and stored in a designated hazardous waste accumulation area.

  • Liquid Waste:

    • Collect all liquid waste containing Amlodipine in a sealed, labeled, and appropriate hazardous waste container.

    • Do not pour Amlodipine solutions down the drain, as it is very toxic to aquatic life with long-lasting effects.[3][4][7]

  • Sharps Waste:

    • Any contaminated sharps (needles, razor blades, etc.) must be disposed of in a designated sharps container for hazardous waste.

  • Waste Disposal:

    • Arrange for the pickup and disposal of all Amlodipine waste through the institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[4][6]

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Verify Engineering Controls prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh/Aliquot in Hood prep3->handle1 handle2 Prepare Solution handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Workflow for the safe handling of Amlodipine.

Safety_Hierarchy cluster_controls Hierarchy of Controls elimination Elimination substitution Substitution engineering Engineering Controls (Fume Hood, VBE) admin Administrative Controls (SOPs, Training) ppe PPE (Gloves, Respirator, Coverall)

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。